molecular formula C7H14O7 B15546291 D-Glycero-D-mannoheptose

D-Glycero-D-mannoheptose

Katalognummer: B15546291
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: BGWQRWREUZVRGI-NNPWBXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Glycero-D-manno-heptose is a metabolite found in or produced by Saccharomyces cerevisiae.

Eigenschaften

Molekularformel

C7H14O7

Molekulargewicht

210.18 g/mol

IUPAC-Name

(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5+,6-,7?/m1/s1

InChI-Schlüssel

BGWQRWREUZVRGI-NNPWBXLPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of D-glycero-D-manno-heptose in the Lipopolysaccharide Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial for the structural integrity of the cell and acts as a potent elicitor of the innate immune response in mammals. The LPS molecule is composed of three distinct domains: the lipid A moiety, the core oligosaccharide, and the O-antigen polysaccharide. The core oligosaccharide, a non-repeating oligosaccharide, can be further subdivided into the inner and outer core regions. The inner core is a highly conserved region characterized by the presence of unique sugars, including 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptoses.

This technical guide provides an in-depth exploration of the role of a key heptose, D-glycero-D-manno-heptose (D,D-Hep), in the biosynthesis and function of the LPS inner core. A comprehensive understanding of this component is critical for the development of novel antimicrobial agents that target LPS biosynthesis, a pathway essential for the viability of most Gram-negative bacteria.

D-glycero-D-manno-heptose in the LPS Core: Structure and Function

D,D-Hep, and its epimer L-glycero-D-manno-heptose (L,D-Hep), are fundamental constituents of the inner core of LPS in a wide range of Gram-negative bacteria. These heptose residues contribute significantly to the structural integrity of the outer membrane by forming a network of electrostatic interactions with divalent cations, which helps to stabilize the membrane and create a barrier against hydrophobic molecules, including many antibiotics. The biosynthesis of the heptose portion of the LPS core is a critical pathway, and its disruption leads to a truncated LPS molecule, resulting in increased susceptibility to antibiotics and detergents.

Biosynthesis of ADP-L-glycero-β-D-manno-heptose: The Precursor for Heptose Incorporation

The incorporation of heptose into the LPS core requires its activation as a nucleotide sugar phosphate (B84403) donor, ADP-L-glycero-β-D-manno-heptose. The biosynthetic pathway for this precursor begins with the central metabolic intermediate, sedoheptulose (B1238255) 7-phosphate, and involves a series of four key enzymatic reactions.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is catalyzed by four principal enzymes:

  • GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the initial isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

  • HldE (D,D-heptose-7-phosphate kinase/D,D-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose 7-phosphate to D-glycero-D-manno-heptose 1,7-bisphosphate and subsequently catalyzes the transfer of an adenylyl group from ATP to form ADP-D-glycero-D-manno-heptose.

  • GmhB (D,D-heptose-1,7-bisphosphate phosphatase): Removes the phosphate group from the 7-position of D-glycero-D-manno-heptose 1,7-bisphosphate.

  • HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): Catalyzes the final epimerization step, converting ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose.

Quantitative Data on Biosynthetic Enzymes

Summarized below are the available kinetic parameters for the enzymes involved in the biosynthesis of ADP-L-glycero-β-D-manno-heptose. This data is essential for understanding the efficiency and regulation of this critical pathway.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
GmhAMycobacterium tuberculosisD-sedoheptulose 7-phosphate~0.31-~1450[1]
GmhBEscherichia coliD-glycero-D-manno-heptose 1,7-bisphosphate--176[2]
HldDEscherichia coliADP-D-glycero-D-manno-heptose---[3]
HldEEscherichia coliD-glycero-D-manno-heptose 7-phosphate---[1]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the D,D-Hep biosynthetic pathway. These protocols are based on established methods for recombinant protein production in E. coli and standard enzymatic assays.

General Protocol for Recombinant His-tagged Protein Expression and Purification

This protocol is applicable for the purification of His-tagged GmhA, HldE, GmhB, and HldD.

1. Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest with an N- or C-terminal His6-tag.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification (Immobilized Metal Affinity Chromatography - IMAC):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Enzyme Assay Protocols

1. GmhA (D-sedoheptulose-7-phosphate isomerase) Coupled Assay:

This assay couples the isomerization reaction to the reduction of NAD+ by a subsequent dehydrogenase.

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM NAD+, 2 units of phosphomannose isomerase, and 2 units of mannose-6-phosphate (B13060355) dehydrogenase.

  • Add a known concentration of the purified GmhA enzyme.

  • Initiate the reaction by adding the substrate, D-sedoheptulose 7-phosphate.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production.

2. GmhB (D,D-heptose-1,7-bisphosphate phosphatase) Malachite Green Assay:

This colorimetric assay detects the release of inorganic phosphate.

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and the substrate D-glycero-D-manno-heptose 1,7-bisphosphate.

  • Add the purified GmhB enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a malachite green-molybdate reagent.

  • Measure the absorbance at ~620-660 nm after color development.

  • Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.[2][4]

3. HldE (Kinase and Adenylyltransferase) Assays:

The activities of the bifunctional HldE can be assayed separately or in a coupled manner.

  • Kinase Activity: Can be measured using a coupled spectrophotometric assay by detecting the ADP produced. The reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, monitoring the oxidation of NADH at 340 nm.

  • Adenylyltransferase Activity: Can be monitored by HPLC by observing the formation of ADP-D-glycero-D-manno-heptose from D-glycero-D-manno-heptose 1-phosphate and ATP.

4. HldD (ADP-L-glycero-D-manno-heptose 6-epimerase) Assay:

The epimerase activity can be monitored by HPLC.

  • Incubate the purified HldD enzyme with its substrate, ADP-D-glycero-D-manno-heptose, in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0).

  • At various time points, stop the reaction (e.g., by boiling or adding acid).

  • Separate the substrate and the product (ADP-L-glycero-D-manno-heptose) by anion-exchange HPLC.

  • Quantify the product formation by integrating the peak areas.

Signaling Pathways Involving the LPS Core

The LPS molecule, including its core region, is a potent activator of the innate immune system. The primary receptor for LPS in mammals is the Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2. Recognition of the lipid A portion of LPS by the TLR4-MD-2 complex initiates a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and interferons. The integrity of the LPS core, including the heptose region, is important for the proper presentation of lipid A to the receptor complex.

TLR4 Signaling Pathways

Upon LPS binding, TLR4 dimerization triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes. It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α and IFN-β), as well as a delayed activation of NF-κB.

Visualizing the Signaling Cascades

The following diagrams, generated using the DOT language, illustrate the key steps in the D-glycero-D-manno-heptose biosynthetic pathway and the subsequent TLR4 signaling cascades.

DD_Heptose_Biosynthesis cluster_reactants S7P Sedoheptulose 7-Phosphate DHD7P D-glycero-D-manno-heptose 7-Phosphate S7P->DHD7P GmhA DHD17BP D-glycero-D-manno-heptose 1,7-Bisphosphate DHD7P->DHD17BP HldE (Kinase) DHD1P D-glycero-D-manno-heptose 1-Phosphate DHD17BP->DHD1P GmhB ADP1 ADP DHD17BP->ADP1 Pi Pi DHD17BP->Pi ADPDHep ADP-D-glycero-D-manno-heptose DHD1P->ADPDHep HldE (Adenylyltransferase) ADPLHep ADP-L-glycero-D-manno-heptose ADPDHep->ADPLHep HldD PPi PPi ADPDHep->PPi LPS_Core LPS Inner Core ADPLHep->LPS_Core Heptosyltransferases ATP1 ATP ATP1->DHD17BP ATP2 ATP ATP2->ADPDHep TLR4_MyD88_Pathway LPS LPS TLR4_MD2 TLR4/MD2/CD14 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription TLR4_TRIF_Pathway TLR4_Endosome TLR4 (Endosome) TRAM TRAM TLR4_Endosome->TRAM TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates IFN Type I Interferons Nucleus->IFN gene transcription NFkB NF-κB (late) TRAF6->NFkB RIP1->NFkB NFkB->Nucleus translocates

References

An In-depth Technical Guide to D-glycero-D-manno-heptose: From Discovery to its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glycero-D-manno-heptose is a crucial seven-carbon sugar that plays a fundamental role in the structural integrity of the outer membrane of most Gram-negative bacteria. It is a key constituent of the inner core of lipopolysaccharide (LPS), a potent endotoxin (B1171834) that triggers strong immune responses. More recently, biosynthetic intermediates of D-glycero-D-manno-heptose have been identified as pathogen-associated molecular patterns (PAMPs) that activate the host's innate immune system. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical synthesis of D-glycero-D-manno-heptose and its derivatives. It also delves into its critical role in innate immunity, offering detailed experimental protocols and quantitative data to support researchers in this field.

Discovery and History

The journey to understanding D-glycero-D-manno-heptose is intrinsically linked to the pioneering work on the chemical structure of lipopolysaccharide (LPS) by researchers like Otto Westphal and Otto Lüderitz. While early studies in the mid-20th century identified heptose as a component of LPS, the precise stereochemistry of D-glycero-D-manno-heptose and its biosynthetic pathway were elucidated over subsequent decades. The realization that this sugar is a conserved component of the inner core of LPS in a vast number of Gram-negative bacteria highlighted its importance in bacterial physiology and as a potential target for antimicrobial therapies. The discovery that intermediates in its biosynthesis act as PAMPs has opened new avenues for research into innate immunity and the development of novel adjuvants and immunomodulators.

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for the incorporation of L-glycero-D-manno-heptose into the LPS core, is a multi-step enzymatic pathway. In many Gram-negative bacteria, this pathway is essential for the formation of a complete LPS molecule. The key enzymes and intermediates are summarized below.

The biosynthesis begins with the isomerization of sedoheptulose-7-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, to D-glycero-D-manno-heptose-7-phosphate. This is followed by a series of phosphorylation, dephosphorylation, adenylylation, and epimerization steps to yield the final product.

Signaling Pathway of ADP-L-glycero-β-D-manno-heptose Biosynthesis

ADP-L-glycero-beta-D-manno-heptose Biosynthesis S7P Sedoheptulose-7-Phosphate DHDM7P D-glycero-D-manno-heptose-7-Phosphate S7P->DHDM7P DHDM17BP D-glycero-D-manno-heptose-1,7-bisphosphate DHDM7P->DHDM17BP DHDM1P D-glycero-D-manno-heptose-1-Phosphate DHDM17BP->DHDM1P ADPDHDM ADP-D-glycero-D-manno-heptose DHDM1P->ADPDHDM ADPLHDM ADP-L-glycero-D-manno-heptose ADPDHDM->ADPLHDM

Caption: Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose.

Role in Innate Immunity

Recent studies have unveiled a fascinating role for intermediates in the D-glycero-D-manno-heptose biosynthetic pathway as signaling molecules in the host innate immune system. Specifically, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and its downstream metabolite, ADP-heptose, have been identified as PAMPs. These molecules can be delivered into the cytoplasm of host cells by pathogenic bacteria, where they are recognized by the cytosolic sensor alpha-kinase 1 (ALPK1). This recognition triggers a signaling cascade that leads to the activation of the NF-κB pathway and the subsequent production of pro-inflammatory cytokines, playing a crucial role in the host's defense against bacterial infection.

Signaling Pathway of ADP-Heptose in Innate Immunity

ADP-Heptose Innate Immunity Signaling cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Nucleus ADP_Heptose ADP-Heptose ALPK1 ALPK1 ADP_Heptose->ALPK1 binds to TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Caption: Innate immune signaling pathway activated by ADP-heptose.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-glycero-D-manno-heptose biosynthesis.

Cloning, Expression, and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes GmhA, HldE, GmhB, and HldD for in vitro reconstitution of the biosynthetic pathway.

Experimental Workflow:

Enzyme_Purification_Workflow start Gene Amplification (PCR) cloning Cloning into Expression Vector (e.g., pET with His-tag) start->cloning transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis (Sonication or French Press) expression->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification purification Affinity Chromatography (Ni-NTA for His-tagged proteins) clarification->purification analysis Purity Analysis (SDS-PAGE) purification->analysis end Purified Enzyme analysis->end

An In-depth Technical Guide on the Core Chemical Properties of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose is a seven-carbon monosaccharide that plays a crucial role as a key biosynthetic intermediate in the formation of the inner core region of lipopolysaccharide (LPS) in Gram-negative bacteria. The highly conserved nature of this heptose in the LPS of many pathogenic bacteria makes it a significant target for the development of novel antibacterial agents and vaccines. This technical guide provides a comprehensive overview of the fundamental chemical properties of D-glycero-D-manno-heptose, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Core Chemical Properties

D-glycero-D-manno-heptose is a white, crystalline solid that is soluble in water and sparingly soluble in polar organic solvents. As a monosaccharide, it exhibits characteristic reactions of aldoses, including the ability to be oxidized and reduced.

Physicochemical Data

Precise experimental determination of the physical properties of free D-glycero-D-manno-heptose is not extensively documented in publicly available literature. Much of the available data pertains to its various derivatives. The following table summarizes the key physicochemical properties, including data for some common derivatives for comparative purposes.

PropertyValueNotes
Molecular Formula C₇H₁₄O₇[1]
Molecular Weight 210.18 g/mol [1]
Physical State Crystalline solidAssumed based on common monosaccharide properties.
Melting Point Not availableData for the free sugar is not readily available. The diethyldithioacetal derivative has a melting point of 155-156 °C.
Boiling Point Not availableDecomposes upon heating, typical for sugars.
Specific Optical Rotation ([α]D) Not availableData for the free sugar is not readily available. The diethyldithioacetal derivative has a specific rotation of +29.6° (c=2.1 in water).
Solubility Soluble in water. Sparingly soluble in methanol. Insoluble in nonpolar organic solvents.[2] Quantitative data is not readily available. General solubility properties are similar to other monosaccharides.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of D-glycero-D-manno-heptose and its derivatives.

Synthesis of D-glycero-D-manno-heptose

A common synthetic route to D-glycero-D-manno-heptose starts from D-mannose. The following is a generalized protocol based on literature procedures.[3][4][5][6]

Materials:

  • D-mannose

  • Benzyl (B1604629) alcohol

  • Acetyl chloride

  • t-Butyldiphenylsilyl (TBDPS) chloride

  • Pyridine

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Tetrahydrofuran (THF)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Methylmagnesium bromide (MeMgBr)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of D-mannose: The synthesis typically begins with the protection of the hydroxyl groups of D-mannose to allow for selective reaction at specific positions. This often involves benzylation and silylation reactions.

  • Chain Elongation: The six-carbon mannose derivative is then subjected to a chain elongation reaction to introduce the seventh carbon. This can be achieved through various methods, such as a Grignard reaction with a suitable one-carbon electrophile.

  • Deprotection: The protecting groups are subsequently removed to yield the free D-glycero-D-manno-heptose. This is typically achieved through hydrogenolysis to remove benzyl groups and fluoride-mediated cleavage for silyl (B83357) ethers.

  • Purification: The final product is purified using techniques such as silica gel column chromatography.[3]

Purification by Silica Gel Column Chromatography

Protocol:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and poured into a glass column.

  • Column Packing: The column is packed by allowing the silica gel to settle under gravity or with the aid of gentle pressure.

  • Sample Loading: The crude D-glycero-D-manno-heptose, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure D-glycero-D-manno-heptose are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for analyzing polar molecules like sugars.

3. Determination of Melting Point

Protocol:

  • A small, dry sample of the crystalline D-glycero-D-manno-heptose is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

4. Determination of Specific Optical Rotation

Protocol:

  • A solution of D-glycero-D-manno-heptose of a known concentration (c, in g/mL) is prepared in a suitable solvent (typically water).

  • The solution is placed in a polarimeter cell of a known path length (l, in dm).

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589.3 nm).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c) .[7]

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

D-glycero-D-manno-heptose is a precursor to ADP-L-glycero-β-D-manno-heptose, a key component of the LPS inner core. The biosynthetic pathway involves a series of enzymatic reactions.

ADP-L-glycero-beta-D-manno-heptose_Biosynthesis S7P Sedoheptulose-7-phosphate DgmH7P D-glycero-D-manno-heptose-7-phosphate S7P->DgmH7P GmhA (Isomerase) DgmH17BP D-glycero-β-D-manno-heptose-1,7-bisphosphate DgmH7P->DgmH17BP HldE (Kinase) DgmH1P D-glycero-β-D-manno-heptose-1-phosphate DgmH17BP->DgmH1P GmhB (Phosphatase) ADPDgmH ADP-D-glycero-β-D-manno-heptose DgmH1P->ADPDgmH HldE (Adenylyltransferase) ADPLgmH ADP-L-glycero-β-D-manno-heptose ADPDgmH->ADPLgmH HldD (Epimerase) Characterization_Workflow Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purity->Structure MP Melting Point Purity->MP TLC TLC Purity->TLC NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS OR Optical Rotation Structure->OR

References

D-glycero-D-manno-heptose: A Technical Guide to a Key Pathogen-Associated Molecular Pattern

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose and its derivatives have emerged as critical Pathogen-Associated Molecular Patterns (PAMPs), serving as key indicators of Gram-negative bacterial presence to the innate immune system. These heptose-based molecules, integral to the biosynthesis of lipopolysaccharide (LPS), are recognized by the cytosolic pattern recognition receptor, alpha-kinase 1 (ALPK1). This recognition triggers a signaling cascade culminating in an inflammatory response, primarily through the activation of the NF-κB pathway. This technical guide provides an in-depth overview of the biosynthesis of these heptose PAMPs, their detection by the host, the subsequent signaling pathways, and detailed experimental protocols for their study.

Biosynthesis of D-glycero-D-manno-heptose Derivatives

The immunologically active forms of D-glycero-D-manno-heptose are intermediates in the biosynthesis of the inner core of LPS in Gram-negative bacteria. The key molecules recognized by the host are D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and, more potently, ADP-L-glycero-β-D-manno-heptose (ADP-heptose). The biosynthesis pathway is a multi-step enzymatic process.

The pathway begins with sedoheptulose (B1238255) 7-phosphate and proceeds through a series of enzymatic reactions catalyzed by proteins such as GmhA, HldE, and GmhB to produce HBP.[1] HldE then catalyzes the transfer of an adenylyl group to form ADP-D-glycero-β-D-manno-heptose, which is subsequently epimerized to ADP-L-glycero-β-D-manno-heptose.[1]

Host Recognition and Signaling Pathway

The cytosolic receptor ALPK1 is the direct sensor for ADP-heptose.[2] The binding of ADP-heptose to the N-terminal domain of ALPK1 induces a conformational change that activates its C-terminal kinase domain.[2] Activated ALPK1 then phosphorylates the adaptor protein TIFA (TRAF-interacting protein with forkhead-associated domain) at threonine 9.[1][3]

This phosphorylation event initiates the oligomerization of TIFA, forming a signaling complex known as the TIFAsome. The TIFAsome recruits TRAF6, an E3 ubiquitin ligase, leading to its activation.[3] Activated TRAF6 catalyzes the formation of K63-linked polyubiquitin (B1169507) chains, which act as a scaffold to recruit and activate the TAK1 kinase complex. TAK1, in turn, activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-8.[1][3] While HBP can also induce this pathway, it is believed to be first converted to ADP-heptose 7-P by host adenylyltransferases to activate ALPK1.[4]

Signaling Pathway Diagram

Caption: ALPK1-TIFA signaling pathway upon ADP-heptose recognition.

Quantitative Data

The interaction between heptose-derived PAMPs and the ALPK1 signaling pathway can be quantified to understand the potency and dynamics of the immune response.

ParameterMoleculeValueCell Type/SystemReference
Activation Concentration ADP-heptose10–50 nMAGS reporter cells[5]
HBP~100-fold higher than ADP-heptoseAGS reporter cells[5]
Cytokine Secretion StimulantConcentrationCytokineResponseCell TypeReference
ADP-heptoseNot specifiedIL-8Increased secretionHuman epithelial cells[3]
Live H. pyloriMOI = 5IL-8Significantly increased secretionTHP-1 cells[6]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway in response to D-glycero-D-manno-heptose derivatives.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-Luc).

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin).

  • ADP-heptose or other heptose derivatives.

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Seed HEK293-NF-κB-Luc cells at a density of 3 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • The next day, prepare serial dilutions of ADP-heptose in assay medium.

  • Remove the culture medium from the cells and add 100 µL of the diluted ADP-heptose or control medium to the respective wells.

  • Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay system manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the results to a control (e.g., unstimulated cells) to determine the fold induction of NF-κB activity.

Experimental Workflow: NF-κB Luciferase Reporter Assay

Caption: Workflow for an NF-κB luciferase reporter assay.

In Vitro ALPK1 Kinase Assay

This assay directly measures the kinase activity of ALPK1 and its ability to phosphorylate TIFA in the presence of ADP-heptose.

Materials:

  • FLAG-tagged ALPK1 expressed in and immunoprecipitated from ALPK1 KO HEK-Blue cells.

  • Purified GST-tagged TIFA.

  • Anti-FLAG M2 affinity resin.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP.

  • ADP-heptose.

  • SDS-PAGE gels and autoradiography equipment.

Protocol:

  • Transfect ALPK1 KO HEK-Blue cells with a plasmid encoding FLAG-tagged ALPK1.

  • After 48 hours, lyse the cells and immunoprecipitate FLAG-ALPK1 using anti-FLAG M2 affinity resin.

  • Wash the resin with immunoprecipitated ALPK1 extensively with lysis buffer and then with reaction buffer.

  • Set up the kinase reaction by combining the ALPK1-bound resin, purified GST-TIFA, and reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP and ADP-heptose (or a vehicle control).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated TIFA.

  • Quantify the radioactive signal to determine the extent of TIFA phosphorylation.

ALPK1-TIFA Co-Immunoprecipitation

This technique is used to demonstrate the interaction between ALPK1 and TIFA upon stimulation with ADP-heptose.

Materials:

  • HEK293T cells.

  • Plasmids encoding FLAG-tagged ALPK1 and Myc-tagged TIFA.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).

  • Anti-Myc antibody for Western blotting.

  • ADP-heptose.

Protocol:

  • Co-transfect HEK293T cells with plasmids encoding FLAG-ALPK1 and Myc-TIFA.

  • After 24-48 hours, stimulate the cells with ADP-heptose for a short period (e.g., 30 minutes).

  • Lyse the cells in co-immunoprecipitation lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with anti-FLAG M2 affinity gel to immunoprecipitate FLAG-ALPK1 and any interacting proteins.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated Myc-TIFA.

  • An input control (a fraction of the cell lysate before immunoprecipitation) should be run in parallel to confirm the expression of both proteins.

Conclusion

D-glycero-D-manno-heptose and its phosphorylated and adenylylated derivatives are crucial PAMPs that signal the presence of Gram-negative bacteria to the host innate immune system. The discovery of ALPK1 as the cytosolic receptor for these molecules has elucidated a novel and important pathway of immune surveillance. The experimental protocols detailed in this guide provide a framework for researchers to investigate this signaling axis further, paving the way for the development of new therapeutics that can modulate this pathway for the treatment of infectious and inflammatory diseases.

References

The Immunological Significance of D-glycero-D-manno-heptose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Bacterial Agonist and its Role in Innate Immunity

Abstract

D-glycero-D-manno-heptose and its phosphorylated derivatives, particularly adenosine (B11128) diphosphate (B83284) (ADP)-heptose, have emerged as critical pathogen-associated molecular patterns (PAMPs) that are fundamental to the host's innate immune response to Gram-negative bacteria. This technical guide provides a comprehensive overview of the immunological significance of these heptose metabolites, detailing the core signaling pathways they activate, quantitative data on their immunostimulatory activity, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in immunology, infectious diseases, and vaccine development.

Introduction: A Novel Agonist in Innate Immunity

The innate immune system relies on the recognition of conserved microbial structures, known as PAMPs, by host pattern recognition receptors (PRRs). While lipopolysaccharide (LPS) has long been recognized as a major PAMP of Gram-negative bacteria, recent research has identified ADP-L-glycero-β-D-manno-heptose (ADP-heptose), an intermediate in the LPS biosynthesis pathway, as a potent, novel PAMP.[1][2] This seven-carbon sugar is unique to microbes and its detection by the host cytosol triggers a robust inflammatory response.[2]

Initially, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) was identified as the key immunostimulatory molecule.[3][4] However, subsequent studies have clarified that while HBP can induce an immune response, it likely requires intracellular conversion to ADP-heptose-7-phosphate to activate the downstream signaling cascade.[2] ADP-heptose itself is a much more potent agonist, capable of inducing immune activation at significantly lower concentrations.[5] This guide will focus on the collective immunological impact of these heptose derivatives, with a primary emphasis on the more potent ADP-heptose.

The ALPK1-TIFA Signaling Pathway

The cytosolic detection of ADP-heptose initiates a signaling cascade mediated by the alpha-protein kinase 1 (ALPK1) and the TRAF-interacting protein with a forkhead-associated domain (TIFA).[1][6] This pathway is a critical component of the host's defense against Gram-negative bacterial infections.

Upon entering the host cell cytoplasm, ADP-heptose directly binds to the N-terminal domain of ALPK1.[6][7] This binding event induces a conformational change in ALPK1, activating its kinase domain. Activated ALPK1 then phosphorylates TIFA at a conserved threonine residue (T9).[8] Phosphorylated TIFA subsequently undergoes oligomerization, forming a large signaling complex known as the TIFAsome.[8][9] The formation of the TIFAsome is a critical step, as it serves as a scaffold for the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1] TRAF6 oligomerization and activation lead to the downstream activation of the IκB kinase (IKK) complex, culminating in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[1][10]

ALPK1_TIFA_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Gram-negative Bacteria Gram-negative Bacteria ADP-heptose ADP-heptose Gram-negative Bacteria->ADP-heptose Releases ALPK1 ALPK1 ADP-heptose->ALPK1 Binds TIFA TIFA ALPK1->TIFA Phosphorylates (T9) pTIFA TIFA (phosphorylated) TIFAsome TIFAsome pTIFA->TIFAsome Oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 Recruits & Activates IKK IKK Complex TRAF6->IKK Activates NF-kB NF-κB IKK->NF-kB Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Induces Transcription

Figure 1: The ALPK1-TIFA signaling pathway initiated by ADP-heptose.

Quantitative Analysis of Immune Activation

The immunostimulatory properties of D-glycero-D-manno-heptose derivatives have been quantified in various in vitro systems. The following tables summarize key findings regarding their ability to activate NF-κB and induce cytokine production.

Table 1: NF-κB Activation by Heptose Derivatives

CompoundCell LineAssayEffective ConcentrationFold Activation (vs. Control)Reference
β-ADP-heptoseAGS (gastric epithelial)Luciferase Reporter10 - 50 nM~10-20 fold[5]
HBPAGS (gastric epithelial)Luciferase Reporter~5 µM (with transfection)~5-10 fold[5]
β-HBPHEK293TNF-κB Reporter50 µM (permeabilized cells)Not specified[11]
β-HMPHEK293T / HCT116NF-κB ReporterSimilar to β-HBPNot specified[3]

Table 2: Cytokine Induction by Heptose Derivatives

CompoundCell LineCytokine MeasuredConcentrationCytokine LevelReference
ADP-heptoseThp-1 (monocytes)IL-81-100 µMDose-dependent increase[12]
HBPHuman PBMCsIL-6, TNF-αNot specifiedIncreased productionNot specified
Bacterial Lysates (containing heptoses)AGS (gastric epithelial)IL-8 mRNANot applicableSignificant increase[9]

Note: The potency of these molecules can vary depending on the cell type, delivery method (e.g., with or without a transfection reagent), and the specific experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunological activity of D-glycero-D-manno-heptose derivatives.

NF-κB Reporter Assay in HEK293T Cells

This protocol describes a common method to quantify the activation of the NF-κB signaling pathway in response to an agonist.

NFkB_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed HEK293T cells with NF-κB luciferase reporter plasmid transfect Transfect cells with agonist (e.g., ADP-heptose) seed_cells->transfect incubate Incubate for 6-24 hours transfect->incubate lyse_cells Lyse cells incubate->lyse_cells add_luciferin Add luciferin (B1168401) substrate lyse_cells->add_luciferin measure Measure luminescence add_luciferin->measure

Figure 2: General workflow for an NF-κB reporter assay.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • D-glycero-D-manno-heptose derivative (e.g., ADP-heptose)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the heptose derivative. Include a positive control (e.g., TNF-α) and a negative control (vehicle).

  • Incubation: Incubate the cells for 6-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold activation over the untreated control.[13]

Quantification of IL-8 Secretion by ELISA

This protocol outlines the measurement of IL-8 in the supernatant of cultured cells following stimulation.

Materials:

  • Human cell line (e.g., AGS, Thp-1)

  • D-glycero-D-manno-heptose derivative

  • Cell culture medium

  • Human IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Plate cells in a 24-well plate and grow to the desired confluency. Replace the medium with fresh medium containing various concentrations of the heptose derivative.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for human IL-8.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow IL-8 to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured IL-8.

    • Washing the plate and adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the known concentrations of the IL-8 standards. Use the standard curve to determine the concentration of IL-8 in the experimental samples.

Chemical Synthesis of D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)

The chemical synthesis of HBP is a multi-step process that has been described in the literature. A representative strategy involves the elongation of a D-mannose derivative. Key steps often include:

  • Protection of hydroxyl groups.

  • Carbon chain elongation at the C-6 position.

  • Introduction of phosphate (B84403) groups at the C-1 and C-7 positions.

  • Deprotection to yield the final product.

For a detailed synthetic scheme and experimental procedures, researchers are directed to publications such as those by Inuki et al. and others who have reported its synthesis.[14][15]

CRISPR/Cas9-Mediated Knockout of ALPK1 or TIFA

To confirm the involvement of the ALPK1-TIFA axis, CRISPR/Cas9-mediated gene knockout is a powerful tool.

CRISPR_Workflow design_gRNA Design gRNAs targeting ALPK1 or TIFA clone_gRNA Clone gRNAs into Cas9 expression vector design_gRNA->clone_gRNA transfect_cells Transfect cells with CRISPR plasmids clone_gRNA->transfect_cells select_clones Select and expand single-cell clones transfect_cells->select_clones validate_ko Validate knockout by sequencing and Western blot select_clones->validate_ko functional_assay Perform functional assays (e.g., NF-κB reporter) validate_ko->functional_assay

Figure 3: Workflow for CRISPR/Cas9-mediated gene knockout.

General Protocol Outline:

  • Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the ALPK1 or TIFA gene.

  • Vector Construction: Clone the sgRNAs into a vector that also expresses the Cas9 nuclease.

  • Transfection: Transfect the target cell line with the CRISPR/Cas9 plasmid.

  • Clonal Selection: Select and isolate single-cell clones.

  • Validation: Screen the clones for the desired knockout by genomic DNA sequencing to identify insertions or deletions (indels) and by Western blotting to confirm the absence of the target protein.

  • Functional Analysis: Use the validated knockout cell lines in functional assays (e.g., NF-κB reporter assay) to confirm the loss of response to heptose stimulation.[16]

Implications for Drug Development and Research

The discovery of the immunological activity of D-glycero-D-manno-heptose and its derivatives has significant implications for several areas of biomedical research and development:

  • Vaccine Adjuvants: As potent activators of innate immunity, heptose derivatives hold promise as novel vaccine adjuvants to enhance the immunogenicity of vaccine antigens.

  • Anti-inflammatory Therapeutics: Targeting the ALPK1-TIFA signaling pathway could represent a novel strategy for the development of anti-inflammatory drugs for diseases driven by excessive inflammation in response to Gram-negative bacterial infections.

  • Antimicrobial Drug Discovery: The enzymes involved in the biosynthesis of ADP-heptose are unique to bacteria and are essential for LPS assembly. These enzymes represent attractive targets for the development of new classes of antibiotics.

  • Research Tools: Synthetic heptose derivatives are invaluable tools for dissecting the mechanisms of innate immune recognition and signaling.

Conclusion

D-glycero-D-manno-heptose and its metabolite, ADP-heptose, are now firmly established as key PAMPs that alert the host immune system to the presence of Gram-negative bacteria. The elucidation of the ALPK1-TIFA signaling pathway has provided a detailed molecular understanding of how these bacterial sugars are detected and how they trigger a pro-inflammatory response. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the immunological significance of this fascinating class of molecules and to harness their potential for therapeutic and prophylactic applications.

References

An In-depth Technical Guide on the Natural Sources of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose is a seven-carbon sugar that plays a crucial role in the structural integrity of the outer membrane of Gram-negative bacteria and is a component of the S-layer glycoproteins in some Gram-positive bacteria. Its phosphorylated derivatives, particularly ADP-L-glycero-β-D-manno-heptose, are key intermediates in bacterial metabolic pathways and have been identified as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses in host organisms. This technical guide provides a comprehensive overview of the natural sources of D-glycero-D-manno-heptose, details on its quantification, and insights into its role in signaling pathways, tailored for professionals in research and drug development.

Natural Sources and Quantitative Data

D-glycero-D-manno-heptose is predominantly found in the lipopolysaccharide (LPS) of Gram-negative bacteria and the S-layer glycoproteins of certain Gram-positive bacteria. While its presence is well-documented, precise quantitative data on its concentration across different species is not extensively available in the literature. The heptose content is a characteristic feature of the inner core region of LPS.

Bacterial SpeciesLocation of D-glycero-D-manno-heptoseMolar Ratio/Weight PercentageReference
Escherichia coliLipopolysaccharide (LPS) Inner CoreThe inner core of E. coli LPS generally contains three residues of L-glycero-D-manno-heptose.[1][2][1][2]
Pseudomonas aeruginosaLipopolysaccharide (LPS) Inner CoreThe inner core of P. aeruginosa LPS contains two residues of L-glycero-D-manno-heptose.[3][4][5][6][3][4][5][6]
Salmonella entericaLipopolysaccharide (LPS) Inner CoreThe core oligosaccharide of Salmonella enterica sv. Minnesota contains three residues of L-glycero-α-D-manno-heptose.[7][7]
Klebsiella pneumoniaeLipopolysaccharide (LPS) CoreThe LPS core of Klebsiella pneumoniae rough strain R20 contains a novel heptoglycan.[8][9][8][9]
Aneurinibacillus thermoaerophilusS-layer GlycoproteinD-glycero-D-manno-heptose is a constituent of the glycan chain repeats of the S-layer glycoprotein.
Campylobacter jejuniCapsular PolysaccharideThe capsular polysaccharide of some Campylobacter jejuni strains contains heptose moieties derived from GDP-D-glycero-α-D-manno-heptose.[1][1]

Note: The quantitative data is often presented as the number of residues per repeating unit of the polysaccharide rather than a direct molar ratio or weight percentage of the entire bacterial cell or LPS molecule. This reflects the structural context in which D-glycero-D-manno-heptose is found.

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a key pathway in Gram-negative bacteria, providing the activated heptose donor for LPS core biosynthesis. The pathway starts from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose (B1238255) 7-phosphate.

ADP-L-glycero-beta-D-manno-heptose Biosynthesis S7P Sedoheptulose 7-phosphate DgmH7P D-glycero-D-manno-heptose 7-phosphate S7P->DgmH7P GmhA (Isomerase) DgmH17BP D-glycero-D-manno-heptose 1,7-bisphosphate DgmH7P->DgmH17BP HldE (Kinase domain) DgmH1P D-glycero-D-manno-heptose 1-phosphate DgmH17BP->DgmH1P GmhB (Phosphatase) ADPDgmH ADP-D-glycero-D-manno-heptose DgmH1P->ADPDgmH HldE (Adenylyltransferase domain) ADPLgmH ADP-L-glycero-β-D-manno-heptose ADPDgmH->ADPLgmH HldD (Epimerase) LPS LPS Inner Core ADPLgmH->LPS Heptosyltransferases

Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Host Recognition and Signaling Pathway

ADP-heptose, a metabolic intermediate in the biosynthesis of D-glycero-D-manno-heptose containing structures, acts as a PAMP. It is recognized by the cytosolic sensor alpha-kinase 1 (ALPK1), which triggers a signaling cascade leading to an inflammatory response.

ADP-heptose Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus ADP-heptose_ext ADP-heptose ALPK1 ALPK1 ADP-heptose_ext->ALPK1 Binds to N-terminal domain TIFA TIFA ALPK1->TIFA Phosphorylates TIFA TIFA->TIFA TRAF6 TRAF6 TIFA->TRAF6 Recruits TRAF6 TAK1 TAK1 complex TRAF6->TAK1 Activates IKK IKK complex TAK1->IKK Activates NFkB_complex NF-κB/IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB IκBα degradation, NF-κB release Gene Inflammatory Gene Transcription NFkB->Gene Translocates to nucleus

ALPK1-TIFA signaling pathway activated by ADP-heptose.

Experimental Protocols

I. Extraction and Purification of Lipopolysaccharide (LPS)

This protocol describes the hot phenol-water extraction method for isolating LPS from Gram-negative bacteria.

Materials:

Procedure:

  • Suspend the bacterial cell paste in pyrogen-free water to a concentration of 5-10% (w/v).

  • Preheat the suspension and an equal volume of 90% phenol to 65-68°C in a water bath.

  • Mix the preheated suspension and phenol vigorously for 15-30 minutes while maintaining the temperature at 65-68°C.

  • Cool the mixture to 5-10°C in an ice bath and then centrifuge at 3,000 x g for 30-45 minutes to separate the phases.

  • Carefully collect the upper aqueous phase, which contains the LPS.

  • Re-extract the phenol phase and the interface material with an equal volume of preheated water.

  • Combine the aqueous phases and dialyze extensively against distilled water for 2-3 days to remove residual phenol and low molecular weight contaminants.

  • Concentrate the dialyzed solution by lyophilization or ultrafiltration.

  • To remove contaminating nucleic acids and proteins, treat the crude LPS with DNase, RNase, and Proteinase K.

  • Precipitate the LPS from the solution by adding cold acetone or ethanol.

  • Collect the precipitate by centrifugation and wash with diethyl ether to remove any remaining lipids.

  • Dry the purified LPS pellet under vacuum.

II. Hydrolysis of LPS to Monosaccharides

This protocol outlines the acid hydrolysis of purified LPS to release its constituent monosaccharides.

Materials:

  • Purified LPS

  • Trifluoroacetic acid (TFA), 2 M

  • Heating block or oven

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Weigh 1-5 mg of purified LPS into a screw-cap glass tube.

  • Add 1 mL of 2 M TFA to the tube.

  • Seal the tube tightly and heat at 121°C for 2 hours in a heating block or oven.

  • Cool the tube to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen gas or using a vacuum concentrator.

  • The dried hydrolysate is now ready for derivatization.

III. Alditol Acetate (B1210297) Derivatization for GC-MS Analysis

This protocol describes the conversion of the released monosaccharides into their alditol acetate derivatives, which are volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

Procedure:

  • Reduction:

    • Dissolve the dried hydrolysate in 200 µL of the NaBH₄ solution.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

    • Dry the sample under a stream of nitrogen.

  • Acetylation:

    • Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole (as a catalyst) to the dried sample.

    • Incubate at room temperature for 10 minutes.

    • Stop the reaction by adding 1 mL of water.

    • Vortex the mixture to ensure complete reaction termination.

  • Extraction:

    • Add 500 µL of DCM to the tube and vortex vigorously to extract the alditol acetates into the organic phase.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the lower DCM layer to a clean tube.

    • Repeat the extraction step once more and combine the DCM layers.

    • Wash the combined DCM extract with 1 mL of water.

    • Dry the DCM extract under a stream of nitrogen.

  • Sample Preparation for GC-MS:

    • Re-dissolve the dried alditol acetates in a suitable volume of an appropriate solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.

IV. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a general outline for the GC-MS analysis of alditol acetate derivatives. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sugar analysis (e.g., a mid-polarity column like a DB-17 or equivalent)

General GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the peaks corresponding to the alditol acetate of D-glycero-D-manno-heptose by comparing the retention time and mass spectrum with that of an authentic standard.

  • Quantify the amount of D-glycero-D-manno-heptose by integrating the peak area and comparing it to a calibration curve generated from known concentrations of the standard.

Conclusion

D-glycero-D-manno-heptose and its derivatives are critical components of the bacterial cell envelope and potent activators of the host innate immune system. Understanding their natural sources, biosynthesis, and role in signaling is paramount for the development of novel anti-infective agents and immunomodulatory therapies. The provided protocols offer a framework for the extraction, quantification, and analysis of this important bacterial sugar, enabling further research into its biological functions and therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of D-glycero-D-manno-heptose

This technical guide provides a comprehensive overview of the core structure, stereochemistry, biosynthesis, and immunological significance of D-glycero-D-manno-heptose. This heptose is a crucial component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria and plays a vital role in the interaction between these pathogens and the host immune system.

Core Structure and Stereochemistry

D-glycero-D-manno-heptose is a seven-carbon monosaccharide. Its structure is defined by its specific arrangement of hydroxyl groups along the carbon chain. The "D-manno" designation refers to the stereochemical configuration at carbons C2, C3, C4, and C5, which is analogous to that of D-mannose. The "D-glycero" designation specifies the stereochemistry at C6.[1][2]

The molecule exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings). The pyranose form is the most common. The cyclization of the hemiacetal creates an anomeric carbon at C1, resulting in two possible anomers: α and β.[3]

Key Stereochemical Features:

  • D-manno configuration: The hydroxyl groups at C2 and C3 have a cis relationship in the pyranose ring, while the hydroxyl group at C4 is axial.

  • D-glycero configuration: The hydroxyl group at C6 is on the right in the Fischer projection of the open-chain form.[1]

Its epimer at C6 is L-glycero-D-manno-heptose, which is also a major constituent of the LPS of Gram-negative bacteria.[4]

Physicochemical and Spectroscopic Data

Herein are the key physicochemical properties of D-glycero-D-manno-heptose and its phosphorylated derivatives, which are important intermediates in its biosynthetic pathway.

PropertyValueSource
D-glycero-D-manno-heptose
Molecular FormulaC7H14O7[5]
Molecular Weight210.18 g/mol [5]
IUPAC Name(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol[5]
D-glycero-D-manno-heptose 7-phosphate
Molecular FormulaC7H15O10P[6]
Molecular Weight290.16 g/mol
ADP-D-glycero-D-manno-heptose
Molecular FormulaC17H27N5O16P2[7]
Molecular Weight619.4 g/mol [7]

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

D-glycero-D-manno-heptose is a key intermediate in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria.[8][9] The pathway involves a series of enzymatic conversions starting from sedoheptulose (B1238255) 7-phosphate.[10][11]

The key enzymes and steps in this pathway are:

  • GmhA (Sedoheptulose-7-phosphate isomerase): Converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[8][12]

  • HldE (D-glycero-D-manno-heptose 7-phosphate kinase): Phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate.[8]

  • GmhB (D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase): Removes the phosphate (B84403) group from the C7 position to produce D-glycero-α-D-manno-heptose 1-phosphate.[8][12]

  • HldE (D-glycero-D-manno-heptose 1-phosphate adenylyltransferase): The adenylyltransferase activity of the bifunctional HldE protein then converts D-glycero-β-D-manno-heptose 1-phosphate to ADP-D-glycero-β-D-heptose.[1]

  • HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): Finally, an epimerase completes the pathway to form ADP-L-glycero-β-D-heptose.[8]

ADP-L-glycero-β-D-manno-heptose Biosynthesis S7P Sedoheptulose 7-Phosphate D_D_H7P D-glycero-D-manno-heptose 7-Phosphate S7P->D_D_H7P GmhA D_D_H17BP D-glycero-D-manno-heptose 1,7-Bisphosphate D_D_H7P->D_D_H17BP HldE (kinase) D_D_H1P D-glycero-α-D-manno-heptose 1-Phosphate D_D_H17BP->D_D_H1P GmhB ADP_D_D_H ADP-D-glycero-β-D-heptose D_D_H1P->ADP_D_D_H HldE (adenylyltransferase) ADP_L_D_H ADP-L-glycero-β-D-heptose ADP_D_D_H->ADP_L_D_H HldD TIFA-Dependent NF-κB Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBP D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) TIFA TIFA HBP->TIFA activates Cytoplasm Host Cell Cytoplasm TRAF6 TRAF6 TIFA->TRAF6 recruits TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammation

References

Function of D-glycero-D-manno-heptose in Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of D-glycero-D-manno-heptose in Gram-negative Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-glycero-D-manno-heptose is a higher-order sugar that is a cornerstone in the biology of Gram-negative bacteria. It is an indispensable component of the inner core of lipopolysaccharide (LPS), a molecule critical for the structural and functional integrity of the bacterial outer membrane. The biosynthesis of its activated precursor, ADP-L-glycero-β-D-manno-heptose, is a highly conserved pathway, the disruption of which leads to a "deep rough" phenotype characterized by increased sensitivity to antibiotics and detergents, and attenuated virulence.[1][2] Furthermore, metabolic intermediates of this pathway have been identified as novel pathogen-associated molecular patterns (PAMPs) that trigger a robust innate immune response in host cells through the cytosolic ALPK1-TIFA signaling axis.[3][4] This central role in bacterial survival, pathogenesis, and host recognition makes the heptose biosynthesis pathway a promising target for the development of new antimicrobial agents. This guide provides a comprehensive overview of the function of D-glycero-D-manno-heptose, its biosynthesis, its role in bacterial physiology and virulence, and its interaction with the host immune system, supported by detailed experimental protocols and data.

Introduction to the Role of Heptose in LPS Structure

The outer membrane of Gram-negative bacteria is a unique asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet.[5] LPS is essential for most Gram-negative bacteria, providing a permeability barrier and contributing to the overall structural integrity of the cell.[1][6] It is composed of three distinct domains:

  • Lipid A: The hydrophobic anchor, embedded in the outer membrane, which is responsible for the endotoxic activity of LPS.

  • Core Oligosaccharide: A non-repeating oligosaccharide that links Lipid A to the O-antigen. It is further divided into a highly variable outer core and a highly conserved inner core.[1][5]

  • O-Antigen: A repeating polysaccharide chain that extends from the core, representing the major surface antigen.

The inner core region is structurally conserved across many Gram-negative species and is typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-α-D-manno-heptopyranose (Hep).[5][7][8] D-glycero-D-manno-heptose is the biosynthetic precursor to the L-glycero-D-manno-heptose residues found in the LPS inner core.[9][10] The integrity of this heptose region is crucial; its absence leads to significant defects in outer membrane function.[1][2]

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The incorporation of heptose into the LPS core requires its activation into a nucleotide sugar precursor, ADP-L-glycero-β-D-manno-heptose.[1][3] This is accomplished through a conserved, multi-step enzymatic pathway. In Escherichia coli, this pathway involves four key enzymes: GmhA, HldE, GmhB, and HldD.[1][11]

The pathway begins with sedoheptulose (B1238255) 7-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. The key steps are as follows:

  • Isomerization: The isomerase GmhA converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[1][4][12]

  • Phosphorylation: The bifunctional enzyme HldE (also known as RfaE or WaaE) catalyzes the ATP-dependent phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C-1 position, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP).[4][12]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C-7 position of HBP to form D-glycero-β-D-manno-heptose 1-phosphate (HMP).[4][12][13]

  • Adenylylation: The second function of the bifunctional HldE enzyme transfers an adenylyl group from ATP to HMP, producing ADP-D-glycero-β-D-manno-heptose.[12]

  • Epimerization: Finally, the HldD (or RfaD) epimerase converts ADP-D-glycero-β-D-manno-heptose into its C6 epimer, ADP-L-glycero-β-D-manno-heptose, the final precursor ready for incorporation into LPS by heptosyltransferases.[1][12]

It is noteworthy that in some bacteria, such as Neisseria and Burkholderia, the two functions of HldE are carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[6][12][14]

Heptose_Biosynthesis_Pathway Biosynthesis Pathway of ADP-L-glycero-β-D-manno-heptose cluster_pathway cluster_inputs S7P Sedoheptulose 7-Phosphate H7P D-glycero-D-manno-heptose 7-phosphate S7P->H7P GmhA HBP D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) H7P->HBP HldE (Kinase) HMP D-glycero-β-D-manno-heptose 1-phosphate (HMP) HBP->HMP GmhB ADP_DD_Hep ADP-D-glycero-β-D-manno-heptose HMP->ADP_DD_Hep HldE (Adenylyltransferase) ADP_LD_Hep ADP-L-glycero-β-D-manno-heptose ADP_DD_Hep->ADP_LD_Hep HldD LPS LPS Inner Core ADP_LD_Hep->LPS Heptosyltransferases (e.g., WaaC) ATP1 ATP ATP1->H7P ATP2 ATP ATP2->HMP

Biosynthesis of the LPS inner core precursor ADP-L-glycero-β-D-manno-heptose.
Quantitative Enzymatic Data

Kinetic parameters for some of the enzymes in the heptose biosynthesis pathway have been characterized, highlighting their efficiency and substrate specificity.

EnzymeOrganismSubstrateKm (μM)kcat (s-1)Reference
GmhB E. coliD-glycero-α-D-manno-heptose-1,7-bisphosphate10.5 ± 1.11.8 ± 0.2[15]
D-glycero-β-D-manno-heptose-1,7-bisphosphate3.5 ± 0.42.5 ± 0.1[15]
HldA B. cenocepaciaD-glycero-β-D-manno-heptose 7-phosphate160 ± 2011.0 ± 0.6[14]
ATP200 ± 2011.3 ± 0.6[14]

Impact on Bacterial Physiology and Virulence

Mutations in the genes encoding the heptose biosynthesis enzymes (e.g., gmhA, hldE) result in the production of a truncated, heptose-deficient LPS.[1] This leads to a pleiotropic "deep rough" phenotype, which profoundly affects bacterial physiology.[1]

Key characteristics of heptose-deficient mutants include:

  • Increased Permeability: The incomplete LPS core compromises the outer membrane's barrier function, making the bacteria hypersensitive to hydrophobic antibiotics (like novobiocin (B609625) and rifampicin), detergents (like SDS), and bile salts.[1][16]

  • Defects in Cell Division: Some mutants exhibit abnormal cell division and increased thermosensitivity.[17]

  • Reduced Virulence: The structural changes to the outer membrane and increased susceptibility to host defenses lead to attenuated virulence. Heptose-deficient mutants of pathogens like Haemophilus influenzae and Helicobacter pylori show reduced survival in serum and are less capable of causing infection in animal models.[1][2][13]

Quantitative Sensitivity Data

The increased sensitivity of heptose-deficient mutants to various compounds is a hallmark of the deep rough phenotype. This property is often exploited in screening for inhibitors of the pathway.

AgentBacterial StrainMutant GeneObservationReference
NovobiocinE. coliΔgmhBIncreased sensitivity[1]
SDSH. pyloriΔHP0858 (hldE)Increased sensitivity[16]
NovobiocinH. pyloriΔHP0860 (gmhB)Increased sensitivity[13]

Recognition by the Host Innate Immune System

For decades, Lipid A was considered the primary PAMP of Gram-negative bacteria recognized by the host's Toll-like receptor 4 (TLR4).[18][19] However, recent research has unveiled a novel cytosolic surveillance pathway that detects intermediates of the LPS biosynthesis pathway. Specifically, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-L-glycero-β-D-manno-heptose have been identified as new PAMPs.[3][12][20]

When Gram-negative bacteria infect host cells, these heptose metabolites can enter the host cell cytoplasm. This can occur through bacterial secretion systems (like the Type IV secretion system in H. pylori) or upon bacterial lysis.[21][22]

Inside the cytosol, the pathway is as follows:

  • Recognition: ADP-heptose is recognized by the host kinase, alpha-kinase 1 (ALPK1).[3][4]

  • Activation: This recognition event activates ALPK1, which then phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA).[4]

  • Oligomerization: Phosphorylated TIFA molecules oligomerize, forming a larger signaling complex known as the "TIFAsome".[4]

  • Downstream Signaling: The TIFAsome recruits and activates TRAF E3 ubiquitin ligases (e.g., TRAF6), leading to the activation of the NF-κB transcription factor.[4]

  • Inflammatory Response: Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including cytokines and chemokines like IL-8 and TNF-α.[3][12]

ALPK1_TIFA_Pathway Host Innate Recognition of ADP-Heptose cluster_bacteria Gram-negative Bacterium cluster_host Host Cell Cytosol Heptose_Metabolite ADP-Heptose (PAMP) ALPK1 ALPK1 Heptose_Metabolite->ALPK1 binds & activates TIFA_inactive TIFA (inactive) ALPK1->TIFA_inactive phosphorylates TIFA_active TIFA-P (active) TIFA_inactive->TIFA_active TIFAsome TIFAsome (Oligomer) TIFA_active->TIFAsome oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 recruits & activates NFkB_activation NF-κB Activation TRAF6->NFkB_activation Inflammation Inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB_activation->Inflammation induces

The ALPK1-TIFA signaling pathway for cytosolic sensing of bacterial ADP-heptose.

The Heptose Biosynthetic Pathway as a Drug Target

The essentiality of the heptose biosynthetic pathway for bacterial outer membrane integrity and virulence, coupled with its absence in humans, makes it an attractive target for novel antimicrobial drug development.[2][14][23] Inhibitors targeting enzymes like HldA or HldE could:

  • Act as direct antibiotics in pathogens where the pathway is essential for viability.[2]

  • Function as antibiotic adjuvants or "potentiators," resensitizing resistant bacteria to existing antibiotics by compromising their outer membrane barrier.[14]

  • Serve as anti-virulence agents , disarming pathogens without killing them, which may reduce the selective pressure for resistance development.[14]

Several studies have initiated screening for inhibitors against enzymes like HldA and HldC, demonstrating the feasibility of this approach.[6][14]

Key Experimental Protocols

Protocol: In Vitro Reconstitution of the ADP-D-β-D-heptose Pathway

This protocol describes the enzymatic synthesis of ADP-D-β-D-heptose from D-sedoheptulose 7-phosphate using purified enzymes from E. coli.[1]

1. Materials:

  • Purified His-tagged enzymes: GmhA, HldE, GmhB.

  • Substrate: D-sedoheptulose 7-phosphate (10 nmol).

  • Cofactor: ATP (equimolar to substrate).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

  • Total reaction volume: 50 µL.

2. Procedure:

  • Set up the reaction in a 0.5-ml PCR tube.

  • Combine the reaction buffer, D-sedoheptulose 7-phosphate, and ATP.

  • Add the purified enzymes GmhA, HldE, and GmhB to the reaction mixture. A typical enzyme concentration is 1-5 µg of each purified protein.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Stop the reaction by heat inactivation (95°C for 5 min) or by adding an equal volume of chloroform (B151607) to precipitate the enzymes.

  • Centrifuge the sample to pellet the precipitated protein.

  • Analyze the supernatant for reaction products.

3. Product Analysis:

  • The reaction products (heptose phosphates and ADP-heptose) are separated and quantified using high-performance anion-exchange chromatography (HPAEC) coupled with pulsed electrochemical detection.[1]

  • Structural confirmation of the final product can be achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[24]

Experimental_Workflow Workflow for In Vitro Reconstitution & Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify Overexpress & Purify Enzymes (GmhA, HldE, GmhB) Mix Combine Enzymes, Substrates, & Buffer in Reaction Tube Purify->Mix Prepare Prepare Substrates (S7P, ATP) & Buffer Prepare->Mix Incubate Incubate at 37°C Mix->Incubate Stop Terminate Reaction (Heat or Chloroform) Incubate->Stop Separate Separate Products (HPAEC) Stop->Separate Confirm Confirm Structure (NMR, Mass Spec) Separate->Confirm

Experimental workflow for the in vitro synthesis and analysis of heptose metabolites.
Protocol: Construction of a Heptose-Deficient Mutant (e.g., ΔgmhB)

This protocol outlines a general method for creating a gene deletion mutant in E. coli using lambda red recombineering to study the effects of heptose deficiency.

1. Materials:

  • E. coli strain expressing the lambda red recombinase system (e.g., from plasmid pKD46).

  • Linear DNA cassette containing an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene (gmhB).

  • L-arabinose to induce recombinase expression.

  • LB agar (B569324) plates with appropriate antibiotics.

2. Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain containing pKD46 at 30°C in SOB medium with ampicillin (B1664943) to an OD₆₀₀ of ~0.6. Add L-arabinose (10 mM final concentration) and continue to incubate for 1 hour to induce the lambda red genes. Prepare electrocompetent cells by washing multiple times with ice-cold sterile water.

  • Electroporation: Electroporate the prepared linear DNA cassette into the competent cells.

  • Recovery and Selection: Allow cells to recover in SOC medium at 37°C for 1-2 hours. Plate the cells on LB agar containing the selective antibiotic (e.g., kanamycin) to select for successful recombinants.

  • Verification: Verify the correct gene replacement by PCR using primers that flank the gmhB gene. The PCR product from the mutant will be larger than the wild-type product due to the insertion of the resistance cassette.

  • (Optional) Curing the Resistance Cassette: If desired, the resistance cassette (often flanked by FRT sites) can be removed using a helper plasmid expressing FLP recombinase.

3. Phenotypic Analysis:

  • Antibiotic Sensitivity: Test the verified mutant for increased sensitivity to hydrophobic antibiotics like novobiocin using disk diffusion assays or by determining the minimum inhibitory concentration (MIC).

  • LPS Profile Analysis: Extract LPS from wild-type and mutant strains. Analyze the LPS profile by SDS-PAGE followed by silver staining. The mutant will show a faster-migrating band corresponding to a truncated, heptose-less LPS core.[1]

Conclusion

D-glycero-D-manno-heptose and its derivatives are far more than simple structural sugars in Gram-negative bacteria. They are central to the integrity of the outer membrane, the expression of virulence, and the complex interplay between pathogen and host. The elucidation of the heptose biosynthesis pathway and its role in triggering innate immunity has opened new avenues for understanding bacterial pathogenesis. The enzymes of this pathway represent validated, high-potential targets for the development of novel therapeutics aimed at combating the growing threat of antibiotic-resistant Gram-negative infections. Further research into the regulation of this pathway and the precise mechanisms of heptose metabolite transport will undoubtedly yield deeper insights and new strategies for intervention.

References

Methodological & Application

Chemical Synthesis of D-glycero-D-manno-heptose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glycero-D-manno-heptose is a crucial monosaccharide found in the lipopolysaccharides of Gram-negative bacteria and plays a significant role in the activation of the innate immune system. Its synthesis is of great interest for the development of novel therapeutics and immunological adjuvants. This document provides detailed application notes and experimental protocols for the chemical synthesis of D-glycero-D-manno-heptose and its phosphorylated derivatives, targeting researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

D-glycero-D-manno-heptose and its phosphorylated analogs, such as D-glycero-D-manno-heptose 1,7-bisphosphate (HBP), are key components of the inner core of bacterial lipopolysaccharides (LPS).[1][2] These molecules are recognized by the host's innate immune system, triggering inflammatory responses.[3][4] The limited availability of these complex carbohydrates from natural sources necessitates robust and efficient chemical syntheses to enable further biological and pharmacological studies. This document outlines several established synthetic routes, providing detailed protocols and quantitative data to facilitate their reproduction in a laboratory setting.

Synthetic Strategies

Several synthetic approaches have been developed to access D-glycero-D-manno-heptose and its derivatives. The primary strategies include:

  • Synthesis from D-Mannose via Chain Extension: This common approach utilizes D-mannose as a readily available starting material and involves a one-carbon extension at the C-6 position.

  • Stereoselective Synthesis from D-Mannurono-2,6-lactone: This method offers a high degree of stereocontrol during the carbon chain elongation.[5][6]

  • Kiliani-Fischer Synthesis: A classical carbohydrate chain elongation method that can be applied to a suitable hexose (B10828440) precursor to yield a heptose.[7][8]

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis to produce a key intermediate, followed by enzymatic steps to yield the final product, often with high specificity.[2][9]

The following sections will provide detailed protocols for some of these key synthetic methodologies.

Protocol 1: Synthesis of D-glycero-D-manno-heptose 7-phosphate from D-Mannose

This protocol is adapted from the chemical synthesis portion of a chemoenzymatic route to ADP-D-glycero-β-D-manno-heptose.[2] The key steps involve the protection of hydroxyl groups, one-carbon elongation at C-6, and subsequent phosphorylation.

Experimental Workflow

G start D-Mannose step1 Anomeric Benzylation start->step1 step2 Selective Silylation (C-6) step1->step2 step3 Benzylation of remaining OHs step2->step3 step4 Desilylation (C-6 OH) step3->step4 step5 Dess-Martin Oxidation (C-6 Aldehyde) step4->step5 step6 Wittig Reaction (Alkene formation) step5->step6 step7 Dihydroxylation (OsO4) step6->step7 step8 Phosphitylation & Oxidation (C-7 Phosphate) step7->step8 step9 Deprotection step8->step9 end D-glycero-D-manno-heptose 7-phosphate step9->end

Caption: Workflow for the synthesis of D-glycero-D-manno-heptose 7-phosphate from D-Mannose.

Materials
Detailed Experimental Protocol

Step 1: Benzyl α-D-mannopyranoside [2]

  • To a suspension of D-mannose (10 g, 55.5 mmol) in benzyl alcohol (100 mL), add acetyl chloride (1 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Remove benzyl alcohol under high vacuum at 75 °C.

  • Triturate the residue with ethyl acetate to form a precipitate.

  • Collect the solid by filtration and wash with ethyl acetate to yield benzyl α-D-mannopyranoside as a white solid.

Step 2: Benzyl 6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside [2]

  • Dissolve benzyl α-D-mannopyranoside (5.0 g, 18.5 mmol) in pyridine (B92270) (50 mL).

  • Add TBDPS chloride (5.3 mL, 20.4 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with methanol and concentrate in vacuo.

  • Dissolve the residue in dichloromethane and wash with 5% HCl and then water.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by silica (B1680970) gel chromatography (Hexanes/EtOAc) to afford the silylated product.

Step 3: Fully Protected Mannoside [2]

  • To a solution of the silylated mannoside (4.0 g, 7.8 mmol) in DMF (40 mL), add NaH (60% in mineral oil, 1.25 g, 31.2 mmol) portionwise at 0 °C.

  • Stir for 30 minutes, then add benzyl bromide (3.7 mL, 31.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with methanol and concentrate.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify by silica gel chromatography to yield the fully benzylated product.

Step 4: Selective Desilylation [2]

  • Dissolve the fully protected mannoside (3.0 g, 3.4 mmol) in THF (30 mL).

  • Add TBAF (1 M in THF, 5.1 mL, 5.1 mmol) and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture and purify by silica gel chromatography to obtain the C-6 deprotected alcohol.

Step 5 & 6: Oxidation and Wittig Reaction [2]

  • To a solution of the alcohol (1.5 g, 2.3 mmol) in DCM (20 mL), add Dess-Martin periodinane (1.2 g, 2.8 mmol) at 0 °C.

  • Stir for 2 hours, then quench with saturated Na2S2O3 and NaHCO3.

  • Extract with DCM, dry the organic layer, and concentrate to obtain the crude aldehyde, which is used directly in the next step.

  • To a suspension of methyltriphenylphosphonium bromide (1.2 g, 3.4 mmol) in THF (20 mL), add n-BuLi (1.6 M in hexanes, 2.1 mL, 3.4 mmol) at 0 °C and stir for 30 minutes.

  • Add a solution of the crude aldehyde in THF dropwise and stir for 2 hours.

  • Quench with saturated NH4Cl and extract with EtOAc.

  • Dry, concentrate, and purify by silica gel chromatography to yield the alkene.

Step 7: Dihydroxylation [2]

  • To a solution of the alkene (1.0 g, 1.5 mmol) in a mixture of acetone (B3395972) and water (10:1, 22 mL), add NMO (263 mg, 2.25 mmol) and a catalytic amount of OsO4 (4% in water).

  • Stir at room temperature for 12 hours.

  • Quench with Na2S2O3 and extract with EtOAc.

  • Dry, concentrate, and purify by silica gel chromatography to separate the D-glycero-D-manno and L-glycero-D-manno diastereomers.

Step 8 & 9: Phosphorylation and Deprotection

  • The C-7 hydroxyl group of the desired diastereomer is then phosphorylated. To a solution of the diol (500 mg, 0.7 mmol) in DCM/acetonitrile, add 1H-tetrazole followed by (dibenzyl-N,N-diisopropyl)phosphoramidite at 0 °C.

  • After 30 minutes, add m-CPBA and stir for another 30 minutes.

  • Quench, extract, and purify the protected phosphate (B84403).

  • The protecting groups (benzyl ethers and benzyl phosphates) are removed by catalytic hydrogenation with Pd/C under a hydrogen atmosphere in methanol to yield the final product, D-glycero-D-manno-heptose 7-phosphate.

Quantitative Data
StepProductStarting MaterialYield (%)PurityAnalytical Data
1Benzyl α-D-mannopyranosideD-Mannose81>95%¹H NMR, HRMS[2]
2Benzyl 6-O-TBDPS-α-D-mannopyranosideBenzyl α-D-mannopyranoside82>95%¹H NMR, HRMS[2]
3Fully Benzylated MannosideSilylated Mannoside93>95%¹H NMR, HRMS[2]
4C-6 Deprotected AlcoholFully Protected Mannoside93>95%¹H NMR, HRMS[2]
5-6AlkeneC-6 Deprotected Alcohol61 (2 steps)>90%¹H NMR, HRMS[2]
7D-glycero-D-manno-heptose derivativeAlkene63 (D,D-isomer)>98%¹H NMR, HRMS[2]
8-9D-glycero-D-manno-heptose 7-phosphateHeptose derivativeNot reported>95%¹H NMR, ³¹P NMR, HRMS[2]

Protocol 2: Stereoselective Synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate from D-Mannurono-2,6-lactone

This protocol, based on the work of Shinotsuka et al. (2024), provides a stereocontrolled synthesis of the biologically important 1,7-bisphosphate derivative.[5][6]

Synthetic Pathway

G start D-Mannose step1 Formation of D-Mannurono-2,6-lactone start->step1 step2 Protection of Hydroxyl Groups step1->step2 step3 Nucleophilic One-Carbon Elongation at C-6 step2->step3 step4 Stereoselective Reduction of C-6 Ketone step3->step4 step5 Phosphorylation at C-7 step4->step5 step6 Formation of Anomeric α-Triflate step5->step6 step7 Nucleophilic Phosphorylation at C-1 (β-selective) step6->step7 step8 Global Deprotection step7->step8 end D-glycero-D-manno-heptose-1β,7-bisphosphate step8->end

Caption: Synthetic scheme for D-glycero-D-manno-heptose-1β,7-bisphosphate.

Key Experimental Steps (Conceptual)
  • Lactone Formation: D-mannose is converted to D-mannurono-2,6-lactone in a multi-step sequence.

  • Carbon Elongation: The C-6 position of the protected lactone undergoes a nucleophilic addition of a one-carbon unit to form a 6-oxoheptoside.

  • Stereoselective Reduction: The ketone at C-6 is reduced in a substrate-controlled manner to establish the desired D-glycero stereochemistry.

  • Phosphorylation: The C-7 and C-1 hydroxyl groups are sequentially phosphorylated. The β-phosphate at the anomeric position is introduced via nucleophilic substitution of an α-triflate precursor.

Detailed experimental procedures and quantitative data for this protocol would be sourced directly from the primary literature.[5][6]

Signaling Pathway Involving D-glycero-D-manno-heptose Derivatives

D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) is a pathogen-associated molecular pattern (PAMP) that can activate the NF-κB signaling pathway in host cells, leading to an inflammatory response.[1][4]

G HBP D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) TIFA TIFA HBP->TIFA binds & activates TRAF6 TRAF6 TIFA->TRAF6 recruits TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates NFkB NF-κB IKK->NFkB activates ImmuneResponse Pro-inflammatory Gene Expression NFkB->ImmuneResponse translocates to nucleus & induces

Caption: Simplified signaling cascade initiated by HBP leading to NF-κB activation.

Conclusion

The chemical synthesis of D-glycero-D-manno-heptose and its derivatives is a challenging but essential endeavor for advancing our understanding of host-pathogen interactions and for the development of new therapeutics. The protocols and data presented here provide a valuable resource for researchers in the field, enabling the synthesis of these complex molecules for further investigation. The choice of synthetic route will depend on the desired final product (e.g., the parent heptose, a phosphate derivative, or an ADP-sugar) and the specific stereochemical requirements. Careful execution of these multi-step syntheses, with diligent purification and characterization of intermediates, is crucial for success.

References

Chemoenzymatic Synthesis of D-glycero-β-D-manno-heptose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the chemoenzymatic synthesis of D-glycero-β-D-manno-heptose, a crucial heptose sugar found in the lipopolysaccharide (LPS) of Gram-negative bacteria. The inhibition of its biosynthesis is a promising target for the development of novel antimicrobial agents. This document outlines a robust approach that combines chemical synthesis of a key precursor, D,D-heptose-7-phosphate, with an efficient one-pot enzymatic conversion to the final product.

I. Introduction

D-glycero-β-D-manno-heptose is a key building block of the inner core region of LPS in most Gram-negative bacteria. Its activated form, ADP-L-glycero-β-D-manno-heptose, is the substrate for heptosyltransferases, enzymes that incorporate the heptose into the growing LPS molecule.[1] The biosynthetic pathway of this sugar is a validated target for new antibiotics.

The chemoenzymatic strategy presented here leverages the advantages of both chemical and enzymatic synthesis. A multi-step chemical synthesis route starting from the readily available D-mannose is employed to produce D,D-heptose-7-phosphate.[1][2] This intermediate is then converted to ADP-D-glycero-β-D-manno-heptose in a one-pot reaction using two key enzymes from the natural biosynthetic pathway: HldE and GmhB.[1][3]

II. Biosynthetic Pathway and Chemoenzymatic Strategy

The natural biosynthesis of ADP-L-glycero-β-D-manno-heptose in organisms like Escherichia coli begins with sedoheptulose-7-phosphate.[2][3][4] The pathway involves the sequential action of several enzymes as depicted below. The chemoenzymatic approach intercepts this pathway by providing a chemically synthesized precursor to the enzymatic steps.

Biosynthetic and Chemoenzymatic Pathway cluster_biosynthesis Natural Biosynthetic Pathway S7P Sedoheptulose-7-phosphate DDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DDH7P GmhA DDHBP D-glycero-β-D-manno-heptose-1,7-bisphosphate DDH7P->DDHBP HldE (Kinase) DDH1P D-glycero-β-D-manno-heptose-1-phosphate DDHBP->DDH1P GmhB ADP_DDH ADP-D-glycero-β-D-manno-heptose DDH1P->ADP_DDH HldE (Adenylyltransferase) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD DMannose D-Mannose Chem_DDH7P Chemically Synthesized D-glycero-D-manno-heptose-7-phosphate DMannose->Chem_DDH7P Multi-step Chemical Synthesis Enz_ADP_DDH ADP-D-glycero-β-D-manno-heptose Chem_DDH7P->Enz_ADP_DDH One-pot Enzymatic Reaction (HldE, GmhB)

Caption: Biosynthetic pathway and the chemoenzymatic approach.

III. Data Presentation

A. Chemical Synthesis of D,D-heptose-7-phosphate from D-Mannose

The following table summarizes the key steps, reagents, and reported yields for the chemical synthesis of D,D-heptose-7-phosphate starting from D-mannose.[2]

StepStarting MaterialProductKey ReagentsYield (%)
1D-MannoseBenzyl (B1604629) α-D-mannopyranosideBenzyl alcohol, Acetyl chloride81
2Benzyl α-D-mannopyranoside6-O-TBDPS-benzyl α-D-mannopyranosideTBDPS chloride, Imidazole, DMF82
36-O-TBDPS-benzyl α-D-mannopyranosideFully benzylated 6-O-TBDPS-benzyl α-D-mannopyranosideBenzyl bromide, NaH, DMF93
4Fully benzylated 6-O-TBDPS-benzyl α-D-mannopyranosideBenzyl (5,6,7-tri-O-benzyl-α-D-manno-heptofuranoside)(i) TBAF, THF; (ii) Dess-Martin periodinane, DCM-
5Benzyl (5,6,7-tri-O-benzyl-α-D-manno-heptofuranoside)Protected D,D-heptose and L,D-heptose mixtureVinylmagnesium bromide, THF63 (for D,D-heptose)
6Protected D,D-heptoseProtected D,D-heptose-7-phosphateDibenzyl N,N-diisopropylphosphoramidite, 1H-tetrazole; m-CPBA-
7Protected D,D-heptose-7-phosphateD,D-heptose-7-phosphate Pd(OH)₂/C, H₂92
B. Enzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose

The following table outlines the one-pot, three-enzyme (or two-enzyme if pyrophosphatase is considered an auxiliary enzyme) synthesis of the target molecule.[1]

EnzymeSubstrateIntermediate/ProductFunction
HldE (kinase domain)D,D-heptose-7-phosphateD-glycero-β-D-manno-heptose-1,7-bisphosphatePhosphorylation at the anomeric carbon
GmhBD-glycero-β-D-manno-heptose-1,7-bisphosphateD-glycero-β-D-manno-heptose-1-phosphateDephosphorylation at C-7
HldE (adenylyltransferase domain)D-glycero-β-D-manno-heptose-1-phosphate, ATPADP-D-glycero-β-D-manno-heptose Adenylylation at the C-1 phosphate
Inorganic Pyrophosphatase (auxiliary)Pyrophosphate (PPi)2 Phosphate (Pi)Drives the reaction to completion by hydrolyzing pyrophosphate

IV. Experimental Protocols

A. Protocol for Chemical Synthesis of D,D-heptose-7-phosphate

This protocol is a generalized procedure based on published methods.[2] Researchers should consult the primary literature for specific reaction conditions and characterization data.

Step 1: Benzylation of D-Mannose

  • Dissolve D-mannose in benzyl alcohol.

  • Cool the solution to 0°C and slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and purify by column chromatography to obtain benzyl α-D-mannopyranoside.

Step 2-7: Subsequent Chemical Transformations The subsequent steps involve protection of hydroxyl groups, carbon chain extension, phosphorylation, and final deprotection. These steps require expertise in synthetic organic chemistry and should be performed in a well-equipped laboratory. For detailed procedures, refer to the methodology described by Li, T., et al. (2014).[2]

B. Protocol for One-Pot Enzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose

This protocol describes the conversion of the chemically synthesized D,D-heptose-7-phosphate to the final product.

Materials:

  • D,D-heptose-7-phosphate

  • HldE (bifunctional enzyme)

  • GmhB (phosphatase)

  • Inorganic pyrophosphatase

  • ATP (Adenosine triphosphate)

  • Reaction buffer (e.g., HEPES or Tris-HCl with MgCl₂)

  • Purification system (e.g., anion-exchange chromatography)

Procedure:

  • Prepare a reaction mixture containing D,D-heptose-7-phosphate, a molar excess of ATP, and the reaction buffer.

  • Add the enzymes HldE, GmhB, and inorganic pyrophosphatase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by a suitable method, such as ³¹P NMR spectroscopy or HPLC. The reaction is typically complete after overnight incubation.

  • Upon completion, terminate the reaction (e.g., by heating or adding a quenching agent).

  • Purify the ADP-D,D-heptose from the reaction mixture using anion-exchange chromatography.

One-Pot Enzymatic Synthesis Workflow Start Start: Chemically Synthesized D,D-heptose-7-phosphate Reaction_Mix Prepare Reaction Mixture: - D,D-heptose-7-phosphate - ATP - Reaction Buffer Start->Reaction_Mix Add_Enzymes Add Enzymes: - HldE - GmhB - Inorganic Pyrophosphatase Reaction_Mix->Add_Enzymes Incubation Incubate at 37°C Add_Enzymes->Incubation Monitoring Monitor Reaction Progress (e.g., ³¹P NMR, HPLC) Incubation->Monitoring Purification Purify Product by Anion-Exchange Chromatography Monitoring->Purification Final_Product Final Product: ADP-D-glycero-β-D-manno-heptose Purification->Final_Product

Caption: Workflow for the one-pot enzymatic synthesis.

V. Conclusion

The chemoenzymatic approach described provides an efficient and scalable method for the synthesis of ADP-D-glycero-β-D-manno-heptose. This strategy combines the versatility of chemical synthesis for preparing a key precursor with the high selectivity and efficiency of enzymatic reactions for the final conversion steps. The availability of this important sugar nucleotide will facilitate further studies on LPS biosynthesis and the development of novel antibacterial agents.

References

Application Notes and Protocols for the Purification of D-glycero-D-manno-heptose from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of D-glycero-D-manno-heptose from bacterial cultures, primarily targeting Gram-negative bacteria rich in this heptose within their lipopolysaccharide (LPS) structures. The protocols outlined below cover the entire workflow, from bacterial cultivation to the final analysis of the purified monosaccharide.

Introduction

D-glycero-D-manno-heptose is a seven-carbon sugar that is a crucial component of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[1][2][3] This monosaccharide and its derivatives are essential for the structural integrity of the bacterial outer membrane and play a significant role in the interaction of bacteria with their environment and hosts.[4] The unique presence of this heptose in bacteria and its importance in bacterial viability make the biosynthetic pathway of its activated form, ADP-L-glycero-β-D-manno-heptose, an attractive target for the development of novel antimicrobial agents.[5][6] The availability of pure D-glycero-D-manno-heptose is essential for in vitro studies of the enzymes in this pathway, for use as an analytical standard, and for research into its immunological properties.

This guide details a robust methodology for the isolation of D-glycero-D-manno-heptose, beginning with the cultivation of a suitable bacterial strain, followed by the extraction and hydrolysis of LPS, and concluding with the chromatographic purification and analytical verification of the final product.

Experimental Workflow Overview

The overall process for purifying D-glycero-D-manno-heptose from bacterial cultures can be broken down into four main stages:

  • Bacterial Cultivation and Biomass Collection: Growing a selected Gram-negative bacterial strain to a high density to maximize the yield of LPS.

  • Lipopolysaccharide (LPS) Extraction: Isolating the crude LPS from the bacterial cell mass.

  • LPS Hydrolysis: Releasing the constituent monosaccharides, including D-glycero-D-manno-heptose, from the purified LPS.

  • Purification and Analysis: Separating the target heptose from other monosaccharides and contaminants, followed by identity and purity confirmation.

G cluster_0 Stage 1: Bacterial Culture cluster_1 Stage 2: LPS Extraction cluster_2 Stage 3: LPS Hydrolysis cluster_3 Stage 4: Purification & Analysis Bacterial_Strain_Selection Bacterial Strain Selection (e.g., E. coli K-12) Large_Scale_Cultivation Large-Scale Cultivation Bacterial_Strain_Selection->Large_Scale_Cultivation Harvesting_and_Washing Cell Harvesting and Washing Large_Scale_Cultivation->Harvesting_and_Washing Cell_Lysis Cell Lysis Harvesting_and_Washing->Cell_Lysis Bacterial Pellet Hot_Phenol_Water_Extraction Hot Phenol-Water Extraction Cell_Lysis->Hot_Phenol_Water_Extraction Enzymatic_Digestion Enzymatic Digestion (DNase, RNase, Proteinase K) Hot_Phenol_Water_Extraction->Enzymatic_Digestion Ultracentrifugation Ultracentrifugation Enzymatic_Digestion->Ultracentrifugation Mild_Acid_Hydrolysis Mild Acid Hydrolysis (e.g., Acetic Acid) Ultracentrifugation->Mild_Acid_Hydrolysis Purified LPS Removal_of_Lipid_A Removal of Lipid A Mild_Acid_Hydrolysis->Removal_of_Lipid_A Ion_Exchange_Chromatography Ion-Exchange Chromatography Removal_of_Lipid_A->Ion_Exchange_Chromatography Monosaccharide Mixture Size_Exclusion_Chromatography Size-Exclusion Chromatography Ion_Exchange_Chromatography->Size_Exclusion_Chromatography Analysis Analysis (HPLC, GC-MS) Size_Exclusion_Chromatography->Analysis Size_Exclusion_Chromatography->Analysis Purified Heptose

Caption: Overall experimental workflow for the purification of D-glycero-D-manno-heptose.

Detailed Experimental Protocols

Stage 1: Bacterial Cultivation and Biomass Collection

1.1. Bacterial Strain and Culture Conditions

  • Bacterial Strain: Escherichia coli K-12 strains are a suitable choice due to their well-characterized LPS structure containing D-glycero-D-manno-heptose. Strains with mutations in the outer core or O-antigen biosynthesis can be advantageous as they may yield LPS with a higher proportion of the inner core, simplifying subsequent purification steps.

  • Growth Medium: Luria-Bertani (LB) broth is a standard medium for growing E. coli.

  • Culture Volume: For preparative purposes, a culture volume of at least 10 liters is recommended to obtain a sufficient amount of biomass.

  • Procedure:

    • Inoculate a 100 mL LB broth starter culture with a single colony of the selected E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the starter culture to inoculate 10 L of LB broth in a fermenter.

    • Incubate at 37°C with appropriate aeration and agitation to achieve high cell density (OD600 of 2.0-4.0).

1.2. Cell Harvesting and Washing

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant.

  • Wash the cell pellet by resuspending it in 1 L of sterile phosphate-buffered saline (PBS), pH 7.4.

  • Centrifuge again at 6,000 x g for 15 minutes at 4°C.

  • Repeat the washing step twice more with PBS.

  • The final cell pellet can be processed immediately or stored at -80°C until needed.

Stage 2: Lipopolysaccharide (LPS) Extraction

This protocol is based on the hot phenol-water extraction method, a widely used technique for isolating LPS.[7][8][9][10]

2.1. Reagents and Equipment

  • Bacterial cell pellet

  • 90% (w/v) Phenol (B47542) solution

  • DNase I and RNase A

  • Proteinase K

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ultracentrifuge

2.2. Extraction Procedure

  • Resuspend the wet bacterial cell pellet in pre-warmed (68°C) distilled water.

  • Add an equal volume of pre-warmed (68°C) 90% phenol.

  • Stir the mixture vigorously at 68°C for 30 minutes.

  • Cool the mixture on ice for 15 minutes and then centrifuge at 4,000 x g for 30 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous phase, which contains the LPS.

  • Re-extract the lower phenol phase and the interface material with an equal volume of pre-warmed distilled water.

  • Combine the aqueous phases and dialyze extensively against distilled water for 48-72 hours at 4°C to remove residual phenol.

  • Treat the dialyzed solution with DNase I and RNase A (final concentration of 10 µg/mL each) at 37°C for 4 hours.

  • Add Proteinase K to a final concentration of 20 µg/mL and incubate at 37°C for another 4 hours or overnight.

  • Purify the LPS by ultracentrifugation at 100,000 x g for 4 hours at 4°C.[11]

  • Discard the supernatant and wash the LPS pellet with sterile water.

  • Repeat the ultracentrifugation step.

  • Lyophilize the final LPS pellet to obtain a dry powder.

LPS Extraction Step Purpose Typical Yield (from 10L E. coli culture) Purity Assessment
Hot Phenol-Water ExtractionTo separate LPS from other cellular components.100 - 500 mgSDS-PAGE with silver staining
Enzymatic DigestionTo remove contaminating nucleic acids and proteins.-Absence of bands on Coomassie-stained gels and UV spectroscopy (A260/A280 ratio)
UltracentrifugationTo pellet the high molecular weight LPS.-Sharper bands on silver-stained SDS-PAGE
Stage 3: Mild Acid Hydrolysis of LPS

Mild acid hydrolysis is employed to cleave the acid-labile ketosidic linkage between the core oligosaccharide and lipid A, releasing the carbohydrate portion.[12][13][14]

3.1. Hydrolysis Procedure

  • Dissolve the lyophilized LPS in 1% (v/v) acetic acid in water to a concentration of 10 mg/mL.

  • Heat the solution at 100°C for 2 hours.

  • Cool the mixture on ice to precipitate the insoluble lipid A.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the oligosaccharides and monosaccharides.

  • Lyophilize the supernatant to obtain the crude carbohydrate mixture.

Hydrolysis Step Parameter Value Purpose
Mild Acid HydrolysisAcid1% Acetic AcidTo cleave the Kdo-lipid A linkage while minimizing degradation of other glycosidic bonds.
Temperature100°CTo facilitate the hydrolysis reaction.
Time2 hoursTo ensure complete hydrolysis of the Kdo-lipid A linkage.
Stage 4: Purification and Analysis of D-glycero-D-manno-heptose

4.1. Ion-Exchange Chromatography

This step is designed to remove any charged molecules, such as phosphorylated sugars or residual nucleic acid fragments, from the neutral monosaccharide mixture.[6][15][16]

  • Resin: A mixed-bed ion-exchange resin (e.g., AG 501-X8) is suitable for this purpose.

  • Procedure:

    • Dissolve the lyophilized carbohydrate mixture in deionized water.

    • Pass the solution through a column packed with the mixed-bed ion-exchange resin.

    • Collect the eluate, which will contain the neutral monosaccharides.

    • Lyophilize the eluate.

4.2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the fractionation of the monosaccharide mixture.[17][18][19]

  • Column: A Bio-Gel P-2 or a similar size-exclusion column with a fractionation range suitable for small molecules (e.g., 100-1800 Da).

  • Mobile Phase: Deionized water.

  • Procedure:

    • Dissolve the desalted monosaccharide mixture in a small volume of deionized water.

    • Apply the sample to the top of the equilibrated SEC column.

    • Elute with deionized water at a constant flow rate.

    • Collect fractions and monitor the elution profile using a refractive index detector or by analyzing fractions for carbohydrate content (e.g., phenol-sulfuric acid assay).

    • Pool the fractions containing the purified D-glycero-D-manno-heptose based on comparison with a standard, if available, or by subsequent analytical characterization.

    • Lyophilize the pooled fractions.

4.3. Analysis of Purified D-glycero-D-manno-heptose

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both the purification and the final purity assessment of the heptose.[10][20]

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column or a high-performance anion-exchange chromatography (HPAEC) column with pulsed amperometric detection (PAD).

  • Mobile Phase: For an amino-propyl column, an isocratic mobile phase of acetonitrile:water (e.g., 80:20 v/v) is commonly used. For HPAEC-PAD, a sodium hydroxide (B78521) gradient is typically employed.

  • Detection: Refractive index (RI) detector for amino-propyl columns or PAD for HPAEC.

  • Quantification: The concentration of the purified heptose can be determined by comparing the peak area to a standard curve generated from a known concentration of a D-glycero-D-manno-heptose standard.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural information and is a highly sensitive method for monosaccharide analysis.[7][13][21][22][23] This typically requires derivatization of the sugar to a volatile form, such as alditol acetates.

  • Derivatization to Alditol Acetates:

    • Reduction: Reduce the purified heptose with sodium borohydride (B1222165) (NaBH4) in water to convert it to the corresponding alditol.

    • Acetylation: Acetylate the alditol with acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form the volatile alditol acetate.

  • GC-MS Analysis:

    • Column: A capillary column suitable for carbohydrate analysis (e.g., a polar phase column).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from approximately 150°C to 250°C.

    • Detection: Mass spectrometry in electron ionization (EI) mode. The resulting fragmentation pattern can be compared to a library or a standard to confirm the identity of the heptose.

Analytical Method Principle Information Obtained Typical Purity Expected
HPLC-RI/PADSeparation based on polarity and interaction with the stationary phase.Purity and quantification.> 95%
GC-MS (of alditol acetates)Separation of volatile derivatives by gas chromatography and identification by mass spectrometry.Confirmation of identity and purity.> 98%

Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli

The biosynthesis of the activated heptose precursor for LPS assembly in E. coli is a multi-step enzymatic pathway.[5][6] Understanding this pathway is crucial for identifying potential enzymatic targets for novel antibiotics.

G S7P Sedoheptulose-7-phosphate GmhA GmhA (Isomerase) DHDH7P D-glycero-D-manno-heptose-7-phosphate HldE_kinase HldE (Kinase domain) DHDH17BP D-glycero-D-manno-heptose-1,7-bisphosphate GmhB GmhB (Phosphatase) DHDH1P D-glycero-D-manno-heptose-1-phosphate HldE_adenylyl HldE (Adenylyltransferase domain) ADPDHDH ADP-D-glycero-D-manno-heptose HldD HldD (Epimerase) ADPLHDH ADP-L-glycero-D-manno-heptose GmhA->DHDH7P HldE_kinase->DHDH17BP GmhB->DHDH1P HldE_adenylyl->ADPDHDH HldD->ADPLHDH

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in E. coli.

This detailed guide provides a comprehensive framework for the successful purification and analysis of D-glycero-D-manno-heptose from bacterial sources. The protocols can be adapted and optimized based on the specific bacterial strain and available laboratory equipment.

References

Application Notes and Protocols for High-Performance Anion-Exchange Chromatography (HPAEC) Analysis of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose is a higher-order monosaccharide that is a crucial component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria. The precise analysis and quantification of this heptose are vital for understanding bacterial physiology, pathogenesis, and for the development of novel antibacterial agents and vaccines. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct analysis of underivatized carbohydrates, making it an ideal technique for the determination of D-glycero-D-manno-heptose in complex biological samples.

These application notes provide a comprehensive overview and detailed protocols for the analysis of D-glycero-D-manno-heptose using HPAEC-PAD.

Principle of HPAEC-PAD

HPAEC-PAD leverages the weakly acidic nature of carbohydrates, which can be ionized to oxyanions at high pH. These anionic carbohydrates are then separated on a strong anion-exchange column using a high-pH mobile phase, typically sodium hydroxide. The separated analytes are detected by Pulsed Amperometric Detection (PAD), where they are oxidized at the surface of a gold electrode. The resulting current is directly proportional to the carbohydrate concentration. This method offers high selectivity and sensitivity without the need for derivatization.[1][2][3]

Experimental Protocols

Sample Preparation: Hydrolysis of Lipopolysaccharides (LPS)

To analyze the monosaccharide composition of LPS, the glycosidic bonds must first be cleaved through hydrolysis.

Materials:

  • Lyophilized LPS sample

  • 2 M Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Heating block or oven

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1-5 mg of the lyophilized LPS sample into a screw-cap reaction vial.

  • Add 1 mL of 2 M TFA to the vial.

  • Seal the vial tightly and heat at 100°C for 4 hours in a heating block or oven.

  • After hydrolysis, allow the vial to cool to room temperature.

  • Centrifuge the vial at 10,000 x g for 10 minutes to pellet any insoluble lipid A.

  • Carefully transfer the supernatant containing the released monosaccharides to a clean microcentrifuge tube.

  • Evaporate the TFA from the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in an appropriate volume (e.g., 500 µL) of deionized water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial prior to HPAEC-PAD analysis.

HPAEC-PAD Analysis of D-glycero-D-manno-heptose

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

Chromatographic Conditions:

ParameterRecommended Setting
Column Dionex CarboPac™ PA20 (3 x 150 mm) with a CarboPac™ PA20 Guard Column (3 x 30 mm)
Mobile Phase A Deionized Water
Mobile Phase B 200 mM Sodium Hydroxide (NaOH)
Mobile Phase C 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Pulsed Amperometric Detection (PAD)

Elution Gradient:

Time (min)%A (Water)%B (200 mM NaOH)%C (1 M NaOAc in 100 mM NaOH)
0.090100
20.090100
20.105050
30.005050
30.190100
40.090100

PAD Waveform:

Time (s)Potential (V) vs. Ag/AgClIntegration
0.00+0.1
0.20+0.1Begin
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

Data Presentation

Quantitative Performance

The following table presents illustrative quantitative data for the HPAEC-PAD analysis of monosaccharide standards, including D-glycero-D-manno-heptose. Actual performance may vary based on instrumentation and experimental conditions.

MonosaccharideRetention Time (min)Linearity (r²) (0.1 - 10 µM)Limit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
Fucose4.2>0.9991550
Rhamnose4.8>0.9991240
Arabinose5.5>0.9991035
Galactose6.8>0.999825
Glucose7.2>0.999825
D-glycero-D-manno-heptose 8.5 >0.999 20 65
Mannose9.1>0.9991030
Xylose9.8>0.9991240

Note: The retention time for D-glycero-D-manno-heptose is an estimated value based on its structure relative to other common monosaccharides. Actual retention times should be confirmed with a pure standard.

Visualizations

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The following diagram illustrates the key enzymatic steps in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for the incorporation of D-glycero-D-manno-heptose into LPS.

Biosynthesis_Pathway S7P Sedoheptulose-7-phosphate Dgmh7P D-glycero-D-manno-heptose-7-phosphate S7P->Dgmh7P Dgmh17BP D-glycero-D-manno-heptose-1,7-bisphosphate Dgmh7P->Dgmh17BP Dgmh1P D-glycero-D-manno-heptose-1-phosphate Dgmh17BP->Dgmh1P ADPDgmh ADP-D-glycero-D-manno-heptose Dgmh1P->ADPDgmh ADPLgmh ADP-L-glycero-D-manno-heptose ADPDgmh->ADPLgmh

Caption: Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose.

Experimental Workflow for D-glycero-D-manno-heptose Analysis

This diagram outlines the complete experimental workflow from sample preparation to data analysis.

Experimental_Workflow start Start: Bacterial Cell Culture or LPS Sample lps_extraction LPS Extraction (e.g., Hot Phenol-Water) start->lps_extraction hydrolysis Acid Hydrolysis (2M TFA, 100°C, 4h) lps_extraction->hydrolysis cleanup Sample Cleanup (Evaporation & Reconstitution) hydrolysis->cleanup filtration Filtration (0.22 µm) cleanup->filtration hpaec_pad HPAEC-PAD Analysis filtration->hpaec_pad data_acq Data Acquisition hpaec_pad->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification (External Standard Calibration) peak_integration->quantification end End: Report Generation quantification->end

References

Application Notes and Protocols for NMR Spectroscopic Characterization of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose is a key higher-order monosaccharide that plays a crucial role in the biosynthesis of the lipopolysaccharide (LPS) inner core of Gram-negative bacteria.[1][2][3][4] Its phosphorylated derivatives, particularly D-glycero-D-manno-heptose 1,7-bisphosphate (HBP), are recognized as pathogen-associated molecular patterns (PAMPs) by the mammalian innate immune system, triggering an inflammatory response through the NF-κB signaling pathway.[5][6][7][8] Consequently, the accurate structural characterization of D-glycero-D-manno-heptose and its analogs is of significant interest in the development of novel antibacterial agents and immunomodulators.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbohydrates.[9][10] This document provides detailed application notes and experimental protocols for the characterization of D-glycero-D-manno-heptose using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

NMR Spectroscopic Data for D-glycero-D-manno-heptose Derivatives

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for D-glycero-D-manno-heptose and its derivatives from the literature. Note that chemical shifts are sensitive to the solvent, temperature, and the presence of protecting groups.

CompoundSolvent¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C Chemical Shifts (δ, ppm)Reference
Benzyl α-D-mannopyranosideCD₃OD3.61–3.66 (m, 2H), 3.71–3.75 (m, 2H), 3.84–3.87 (m, 2H), 4.52 (d, J = 11.6, 1H), 4.75 (d, J = 11.6, 1H), 4.84 (s, 1H)62.93, 68.63, 69.87, 72.19, 72.63, 74.86, 100.65, 128.76, 129.11, 129.38, 139.00[1]
Per-O-benzylated D-glycero-D-manno-heptose derivativeCDCl₃3.77–3.82 (m, 1H), 3.91–3.94 (m, 1H), 4.06–4.17 (m, 3H), 4.54 (d, J = 12.0, 1H), 4.66–4.74 (m, 5H), 4.80–4.89 (m, 3H), 5.02–5.04 (m, 2H)62.16, 69.08, 72.04, 72.23, 72.72, 72.80, 74.81, 74.93, 78.81, 80.47, 97.06[1]
Methyl l-glycero-α-d-manno-heptopyranosideD₂O4.565 (H-1)Not specified[2]
Methyl l-glycero-β-d-manno-heptopyranosideD₂O4.32 (H-1)Not specified[2]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

Materials:

  • D-glycero-D-manno-heptose sample (or derivative)

  • Deuterated solvent (e.g., D₂O, CD₃OD, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh 5-10 mg of the purified D-glycero-D-manno-heptose sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and will depend on the solubility of the compound. For unprotected heptoses, D₂O is commonly used.[1]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • If using D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons (e.g., -OH) with deuterium (B1214612), which simplifies the ¹H NMR spectrum by reducing the intensity of the HOD signal.

1D ¹H and ¹³C NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)[1]

Protocol:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-2 seconds

    • If acquiring in D₂O, apply solvent suppression (e.g., presaturation) to attenuate the residual HOD signal.

  • For ¹³C NMR:

    • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing). For ¹H NMR, the residual solvent peak is often used for referencing. For ¹³C NMR, the solvent peak is also used.[1][11]

2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are essential for the complete assignment of proton and carbon signals, especially for complex molecules like carbohydrates.[9][12][13]

Protocol:

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[12][14]

    • Set up a standard COSY experiment (e.g., cosygpqf).

    • Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 8-16).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly attached to carbons.[12][14][15]

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2). This version can also provide editing to distinguish between CH, CH₂, and CH₃ groups.

    • Acquire the 2D spectrum with appropriate parameters for the number of increments and scans.

Mandatory Visualizations

Experimental Workflow for NMR Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structural Elucidation sample Purified D-glycero-D-manno-heptose dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer one_d_nmr 1D NMR (¹H, ¹³C) transfer->one_d_nmr nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC) nmr_spectrometer->two_d_nmr process_data Process NMR Data one_d_nmr->process_data assign_signals Assign ¹H and ¹³C Signals one_d_nmr->assign_signals two_d_nmr->process_data two_d_nmr->assign_signals process_data->assign_signals structure_confirm Confirm Structure assign_signals->structure_confirm

Caption: Experimental workflow for the NMR characterization of D-glycero-D-manno-heptose.

Signaling Pathway of D-glycero-D-manno-heptose Metabolites

signaling_pathway cluster_bacterial_cell Gram-Negative Bacterium cluster_host_cell Host Cell Cytosol lps_biosynthesis LPS Biosynthesis Pathway hbp D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) lps_biosynthesis->hbp hbp_entry HBP Entry hbp->hbp_entry release and entry tifa TIFA hbp_entry->tifa activates tifa_oligomer TIFA Oligomerization tifa->tifa_oligomer traf6 TRAF6 tifa_oligomer->traf6 recruits nfkb_activation NF-κB Activation traf6->nfkb_activation inflammation Inflammatory Response nfkb_activation->inflammation

Caption: Signaling pathway of HBP activating the NF-κB-mediated inflammatory response.

References

Application Notes and Protocols for Mass Spectrometry Analysis of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose is a higher-order monosaccharide that plays a crucial role as a core component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] The biosynthesis of its nucleotide-activated precursors, such as ADP-D-glycero-β-D-manno-heptose, is essential for the integrity of the bacterial cell wall, making the enzymes in this pathway attractive targets for novel antibiotics.[2][3] Furthermore, these heptose metabolites are recognized as pathogen-associated molecular patterns (PAMPs) that can trigger host innate immune responses.[3] Accurate and sensitive detection and quantification of D-glycero-D-manno-heptose and its derivatives are therefore critical for research in microbiology, immunology, and drug development.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of D-glycero-D-manno-heptose, covering both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches.

Part 1: Quantitative Data Summary

Mass spectrometric analysis of D-glycero-D-manno-heptose and its derivatives often involves monitoring specific ions. The following table summarizes key mass-to-charge ratio (m/z) values reported in the literature for related compounds, which can be used as a reference for method development.

CompoundIonization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Analytical PlatformReference(s)
ADP-D-glycero-β-D-manno-heptoseNegative618Not specifiedESI-MS[2]
D-glycero-β-D-manno-heptose-1,7-bisphosphateNegative369Not specifiedESI-MS[2]
D-mannose (for method development reference)Negative17959LC-MS/MS[4]
D-mannose-13C6 (Internal Standard reference)Negative18592LC-MS/MS[4]

Part 2: Experimental Protocols

Protocol 1: GC-MS Analysis of D-glycero-D-manno-heptose via Alditol Acetate (B1210297) Derivatization

Gas chromatography requires volatile analytes, and thus, carbohydrates like D-glycero-D-manno-heptose must be derivatized.[5] The alditol acetate derivatization is a robust method that yields a single peak for each sugar, simplifying chromatography.[6]

1. Principle: This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. The resulting alditol acetates are volatile and can be readily analyzed by GC-MS.

2. Materials:

  • Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Acetic acid

  • Acetic anhydride (B1165640)

  • Pyridine

  • Dichloromethane (DCM)

  • Internal standard (e.g., myo-inositol or an isotopically labeled heptose)

  • Nitrogen gas supply

  • Heating block or oven

3. Sample Preparation and Derivatization:

  • Hydrolysis (if analyzing polysaccharides): To a dried sample (e.g., bacterial cell lysate), add 1 mL of 2 M trifluoroacetic acid (TFA). Heat at 121°C for 2 hours. Cool the sample and evaporate the TFA under a stream of nitrogen.

  • Reduction: Dissolve the dried hydrolysate or standard in 200 µL of the NaBH₄ solution. Incubate at 40°C for 90 minutes.

  • Quenching: Stop the reaction by the dropwise addition of 20 µL of glacial acetic acid until effervescence ceases.

  • Borate Removal: Add 500 µL of methanol (B129727) and evaporate to dryness under nitrogen at 40°C. Repeat this step three times.

  • Acetylation: Add 200 µL of acetic anhydride and 200 µL of pyridine. Vortex and incubate at 100°C for 1 hour.

  • Extraction: After cooling, add 500 µL of water and 500 µL of DCM. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.

  • Collection: Carefully collect the lower organic layer (DCM) containing the alditol acetates and transfer to a new vial for GC-MS analysis.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature of 120°C, hold for 2 min, ramp to 280°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: LC-MS/MS Analysis of D-glycero-D-manno-heptose

LC-MS/MS offers high sensitivity and specificity for the analysis of non-derivatized carbohydrates in complex matrices.[7]

1. Principle: This method utilizes liquid chromatography to separate the analyte from the sample matrix, followed by tandem mass spectrometry for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).

2. Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Internal standard (e.g., ¹³C-labeled D-glycero-D-manno-heptose)

  • 0.22 µm syringe filters

3. Sample Preparation:

  • Extraction: For biological samples (e.g., bacterial culture supernatant or cell pellets), perform a solvent extraction. Add 1 mL of 80:20 (v/v) acetonitrile:water to the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins and debris.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) or a graphitized carbon column.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar heptose.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode

  • MRM Transition Development:

    • Infuse a standard solution of D-glycero-D-manno-heptose to determine the precursor ion, which is expected to be the deprotonated molecule [M-H]⁻ at m/z 209.

    • Perform a product ion scan of m/z 209 to identify the most abundant and specific fragment ions. Based on the fragmentation of similar sugars like mannose (m/z 179 -> 59), key fragments would likely arise from cross-ring cleavages and neutral losses of water and formaldehyde.

    • Optimize collision energy for the most intense transitions.

  • Example MRM Transitions (to be optimized):

    • Quantifier: m/z 209 -> [most intense product ion]

    • Qualifier: m/z 209 -> [second most intense/specific product ion]

Part 3: Diagrams and Visualizations

Biosynthesis and Immune Recognition Pathway

The biosynthesis of ADP-L-glycero-D-manno-heptose is a key pathway in Gram-negative bacteria, providing the building blocks for the LPS core. The resulting heptose metabolites can be recognized by the host immune system.

Biosynthesis_and_Immune_Recognition cluster_biosynthesis Bacterial Biosynthesis of ADP-Heptose cluster_immune Host Immune Recognition S7P Sedoheptulose-7-P GMH7P D-glycero-D-manno-heptose-7-P S7P->GMH7P GmhA HBP D-glycero-β-D-manno-heptose-1,7-bisP GMH7P->HBP HldE (Kinase) H1P D-glycero-β-D-manno-heptose-1-P HBP->H1P GmhB ADP_Hep ADP-L-glycero-β-D-manno-heptose H1P->ADP_Hep HldE (Adenylyltransferase) LPS LPS Core ADP_Hep->LPS ADP_Hep_ext ADP-Heptose (extracellular) ADP_Hep->ADP_Hep_ext Bacterial Secretion TIFA TIFA ADP_Hep_ext->TIFA ALPK1 TRAF6 TRAF6 TIFA->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Biosynthesis of ADP-heptose and its role in innate immunity.

Experimental Workflow for GC-MS Analysis

This diagram illustrates the key steps in the GC-MS analysis of D-glycero-D-manno-heptose.

GCMS_Workflow start Sample (e.g., Bacterial Lysate) hydrolysis Acid Hydrolysis (if needed) start->hydrolysis reduction Reduction with NaBH₄ hydrolysis->reduction acetylation Acetylation with Acetic Anhydride reduction->acetylation extraction Liquid-Liquid Extraction acetylation->extraction analysis GC-MS Analysis extraction->analysis data Data Processing & Quantification analysis->data

Workflow for GC-MS analysis via alditol acetate derivatization.

Logical Relationship for LC-MS/MS Method Development

This diagram outlines the logical steps for developing a quantitative LC-MS/MS method.

LCMSMS_Logic cluster_method_dev Method Development cluster_validation Method Validation select_column Select LC Column (e.g., HILIC) optimize_mobile_phase Optimize Mobile Phase select_column->optimize_mobile_phase direct_infusion Direct Infusion of Standard find_precursor Determine Precursor Ion ([M-H]⁻) direct_infusion->find_precursor product_ion_scan Perform Product Ion Scan find_precursor->product_ion_scan select_transitions Select MRM Transitions product_ion_scan->select_transitions optimize_ce Optimize Collision Energy (CE) select_transitions->optimize_ce linearity Linearity & Range optimize_ce->linearity accuracy Accuracy & Precision linearity->accuracy stability Stability accuracy->stability

Logical steps for LC-MS/MS method development and validation.

References

Application Notes and Protocols for the Study of D-glycero-D-manno-heptose in Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycero-D-manno-heptose is a crucial seven-carbon sugar that serves as a key building block in the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria. The biosynthesis and incorporation of this heptose are vital for maintaining the structural integrity of the bacterial outer membrane, which acts as a barrier against toxic compounds. Consequently, bacteria with defects in heptose biosynthesis often exhibit increased sensitivity to antibiotics and reduced virulence. This makes the D-glycero-D-manno-heptose metabolic pathway an attractive target for the development of novel antimicrobial agents.

These application notes provide an overview of the role of D-glycero-D-manno-heptose in the bacterial cell wall, detailed protocols for its study, and methods for screening potential inhibitors of its biosynthetic pathway.

The Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The precursor for the incorporation of heptose into the LPS core is ADP-L-glycero-β-D-manno-heptose. Its synthesis is a multi-step enzymatic pathway, which is highly conserved among Gram-negative bacteria.[1] The key enzymes and steps are outlined below:

  • Isomerization: The pathway begins with the conversion of sedoheptulose (B1238255) 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by the isomerase GmhA.[2]

  • Phosphorylation: The bifunctional enzyme HldE then phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate. In some bacteria, this step is carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[1][2][3]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate (B84403) group from the C7 position, producing D-glycero-β-D-manno-heptose 1-phosphate.[2]

  • Adenylylation: The adenylyltransferase domain of HldE (or the separate HldC enzyme) catalyzes the transfer of an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose.[1][2]

  • Epimerization: Finally, the epimerase HldD converts ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose, which is then incorporated into the LPS inner core by heptosyltransferases.[2]

ADP_Heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate DMH7P D-glycero-D-manno-Heptose 7-Phosphate S7P->DMH7P GmhA DMH17BP D-glycero-β-D-manno-Heptose 1,7-Bisphosphate DMH7P->DMH17BP HldE (Kinase) DMH1P D-glycero-β-D-manno-Heptose 1-Phosphate DMH17BP->DMH1P GmhB ADPDDH ADP-D-glycero-β-D-manno-Heptose DMH1P->ADPDDH HldE (Adenylyltransferase) ADPLDH ADP-L-glycero-β-D-manno-Heptose ADPDDH->ADPLDH HldD LPS LPS Inner Core ADPLDH->LPS Heptosyltransferases

Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Data Presentation

Table 1: Kinetic Parameters of Enzymes in the ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
HldE (kinase) Escherichia coliD-glycero-D-manno-heptose 7-phosphate40 ± 4--[4]
HldE (kinase) Streptococcus pyogenesUDP-GlcUA40 ± 4--[4]
HldE (kinase) Streptococcus equisimilisUDP-GlcUA51 ± 5--[4]
HldE (kinase) Streptococcus equisimilisUDP-GlcNAc60 ± 7--[4]
HldE (kinase) Streptococcus pyogenesUDP-GlcNAc149 ± 3--[4]
BpHldC Burkholderia pseudomalleiATP120 ± 100.23 ± 0.011.9 x 10³[1]
BpHldC Burkholderia pseudomalleiβ-D-glucose-1-phosphate270 ± 200.23 ± 0.018.5 x 10²[1]
Table 2: IC₅₀ Values of Inhibitors Targeting the ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway
Target EnzymeInhibitorIC₅₀ (µM)OrganismReference
BpHldC ChemBridge 792995910.9 ± 0.3Burkholderia pseudomallei[5]
BpHldC ChemBridge 757050817.1 ± 0.9Burkholderia pseudomallei[5]
BpHldC ChemBridge 584900821.6 ± 0.7Burkholderia pseudomallei[5]
BpHldC Epigallocatechin gallate (EGCG)18.61Burkholderia pseudomallei[1]
BpHldC Myricetin18.32Burkholderia pseudomallei[1]

Experimental Protocols

Protocol 1: Analysis of LPS Composition by SDS-PAGE and Silver Staining

This protocol is used to visualize and compare the LPS profiles of wild-type and mutant bacterial strains. Heptose-deficient mutants will exhibit a truncated LPS, often referred to as a "deep-rough" phenotype, which migrates faster on an SDS-PAGE gel.

Materials:

  • Bacterial cultures (wild-type and mutant strains)

  • Lysis buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.002% bromophenol blue)

  • Proteinase K (2.5 mg/mL)

  • Tris-Tricine SDS-PAGE gels

  • Running buffer (100 mM Tris, 100 mM Tricine, 0.1% SDS)

  • Silver staining reagents (e.g., commercial kit)

Procedure:

  • Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

  • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in lysis buffer and heat at 100°C for 10 minutes.

  • Cool the samples and treat with Proteinase K at 60°C for 1 hour to digest proteins.

  • Load the samples onto a Tris-Tricine SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel and perform silver staining according to the manufacturer's instructions to visualize the LPS bands.

Expected Results: Wild-type bacteria will show a characteristic ladder-like pattern for smooth LPS or a distinct band for rough LPS. Heptose-deficient mutants will display a faster-migrating band corresponding to the truncated LPS core.

Protocol 2: Quantification of Heptose in LPS using the Purpald Assay

This colorimetric assay quantifies the amount of heptose (and Kdo) in LPS preparations by measuring the formaldehyde (B43269) generated upon periodate (B1199274) oxidation.

Materials:

  • LPS samples and standards (e.g., Kdo)

  • 96-well microtiter plate

  • Sodium periodate (NaIO₄) solution (32 mM)

  • Purpald reagent (136 mM in 2 N NaOH)

  • 2-propanol

Procedure:

  • In a 96-well plate, add 50 µL of LPS samples or standards to duplicate wells.

  • Add 50 µL of 32 mM NaIO₄ to each well and incubate at room temperature for 25 minutes.

  • Add 50 µL of 136 mM Purpald reagent and incubate for 20 minutes at room temperature.

  • Add 50 µL of 64 mM NaIO₄ and incubate for another 20 minutes.

  • Add 20 µL of 2-propanol to each well to reduce foaming.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Construct a standard curve using the Kdo standards and determine the concentration of unsubstituted terminal vicinal glycols in the LPS samples.

Protocol 3: Screening for Inhibitors of Heptose Biosynthesis using the Malachite Green Assay

This assay is suitable for high-throughput screening of inhibitors of ATP-dependent enzymes like HldE/HldC. The assay measures the release of inorganic phosphate, which forms a colored complex with malachite green and molybdate.

Materials:

  • Purified HldE or HldC enzyme

  • Substrates: D-glycero-β-D-manno-heptose 1-phosphate (or a surrogate like β-D-glucose-1-phosphate) and ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inorganic pyrophosphatase

  • Malachite green reagent

  • 96-well microtiter plate

  • Test compounds (potential inhibitors)

Procedure:

  • In a 96-well plate, add the assay buffer, purified enzyme, and test compounds at various concentrations.

  • Initiate the reaction by adding the substrates (heptose-1-phosphate and ATP) and inorganic pyrophosphatase.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the color by adding the malachite green reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at approximately 620 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., HldC) ReactionMix Reaction Mixture: Enzyme + Compound + Substrates Enzyme->ReactionMix Substrates Substrates (Heptose-1-P, ATP) Substrates->ReactionMix Compounds Test Compounds Compounds->ReactionMix AssayPlate 96-well Plate AssayPlate->ReactionMix Incubation Incubation (e.g., 37°C, 30 min) ReactionMix->Incubation AddMG Add Malachite Green Reagent Incubation->AddMG ColorDev Color Development (RT, 15 min) AddMG->ColorDev ReadAbs Read Absorbance (~620 nm) ColorDev->ReadAbs CalcInhibition Calculate % Inhibition ReadAbs->CalcInhibition CalcIC50 Determine IC50 CalcInhibition->CalcIC50

Workflow for inhibitor screening using the malachite green assay.
Protocol 4: Construction of a Heptose Biosynthesis Gene Deletion Mutant in E. coli using Lambda Red Recombineering

This protocol describes the creation of an in-frame, single-gene knockout of a heptose biosynthesis gene (e.g., gmhA) in E. coli using the lambda red recombineering system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon with lambda red genes under an arabinose-inducible promoter)

  • Template plasmid for antibiotic resistance cassette (e.g., pKD4 for kanamycin (B1662678) resistance)

  • Primers with homology to the target gene and the resistance cassette

  • L-arabinose

  • SOC medium

  • LB agar (B569324) plates with appropriate antibiotics

Procedure:

  • Prepare Electrocompetent Cells:

    • Grow the E. coli strain harboring pKD46 at 30°C in LB medium with ampicillin (B1664943) to an OD₆₀₀ of 0.1.

    • Add L-arabinose to a final concentration of 10 mM and continue to grow the culture at 30°C to an OD₆₀₀ of 0.4-0.6 to induce the lambda red recombinase.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Generate the PCR Product for Deletion:

    • Amplify the kanamycin resistance cassette from the pKD4 template plasmid using primers that have 5' extensions homologous to the regions flanking the gmhA gene.

    • Purify the PCR product.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

    • Allow the cells to recover in SOC medium at 37°C for 1-2 hours.

  • Selection of Mutants:

    • Plate the cells on LB agar plates containing kanamycin to select for colonies where the resistance cassette has replaced the target gene.

    • Incubate at 37°C to cure the cells of the temperature-sensitive pKD46 plasmid.

  • Verification of the Knockout:

    • Confirm the gene deletion by colony PCR using primers that flank the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

    • Further verification can be done by DNA sequencing.

Gene_Knockout_Workflow cluster_prep Preparation cluster_recombination Recombination cluster_selection Selection & Verification Ecoli_pKD46 E. coli with pKD46 Arabinose_Induction Induce Lambda Red with Arabinose Ecoli_pKD46->Arabinose_Induction Competent_Cells Prepare Electrocompetent Cells Arabinose_Induction->Competent_Cells Electroporation Electroporate PCR Product Competent_Cells->Electroporation PCR_Product Generate PCR Product (KanR cassette with homology arms) PCR_Product->Electroporation Recovery Recover in SOC Medium Electroporation->Recovery Plate_Kan Plate on Kanamycin Agar Recovery->Plate_Kan Incubate_37C Incubate at 37°C (Cure pKD46) Plate_Kan->Incubate_37C Colony_PCR Verify Knockout by Colony PCR Incubate_37C->Colony_PCR Sequencing Sequence Confirmation Colony_PCR->Sequencing

Workflow for creating a gene knockout using lambda red recombineering.

Conclusion

The study of D-glycero-D-manno-heptose and its biosynthetic pathway is a promising area for the discovery of new antibacterial agents. The protocols outlined in these application notes provide a framework for researchers to investigate the role of this crucial sugar in bacterial physiology, to characterize the enzymes involved in its synthesis, and to screen for potential inhibitors. By understanding and targeting this essential pathway, it is possible to develop novel therapeutics that can combat the growing threat of antibiotic-resistant bacteria.

References

Application Notes and Protocols: D-glycero-D-manno-heptose as an Immune Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-glycero-D-manno-heptose and its derivatives as potent modulators of the innate immune system. The information detailed below, including experimental protocols and signaling pathway diagrams, is intended to facilitate further research and development in immunology, vaccine design, and novel therapeutic strategies.

Introduction

D-glycero-D-manno-heptose is a seven-carbon sugar that serves as a key building block in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] Specific phosphorylated and adenylylated derivatives of this heptose, namely D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), D-glycero-β-D-manno-heptose 1-phosphate (β-HMP), and ADP-L-glycero-β-D-manno-heptose (ADP-heptose), have been identified as novel Pathogen-Associated Molecular Patterns (PAMPs).[4][5][6][7][8][9][10][11] These molecules are recognized by the host's innate immune system, triggering a signaling cascade that leads to inflammation and the activation of adaptive immunity. This immunomodulatory activity presents significant opportunities for the development of new vaccine adjuvants and therapeutics for infectious diseases.

Mechanism of Action: The ALPK1-TIFA-NF-κB Signaling Pathway

The central mechanism by which D-glycero-D-manno-heptose derivatives elicit an immune response is through the activation of the Alpha-Kinase 1 (ALPK1) and TRAF-interacting protein with a forkhead-associated domain (TIFA) signaling axis, culminating in the activation of the transcription factor NF-κB.[4][5][8]

  • Recognition: Cytosolic ADP-heptose, a metabolite of HBP, directly binds to the alpha-kinase ALPK1.[5][8]

  • Signal Transduction: This binding event activates ALPK1, which then phosphorylates TIFA.

  • TIFA Oligomerization: Phosphorylated TIFA proteins oligomerize, forming a larger signaling complex.

  • TRAF6 Recruitment: The TIFA oligomer recruits TRAF6, an E3 ubiquitin ligase.

  • NF-κB Activation: The activation of TRAF6 leads to a downstream signaling cascade that results in the activation of the IKK complex, the phosphorylation and degradation of IκB, and the subsequent translocation of NF-κB to the nucleus.[7]

  • Gene Expression: Nuclear NF-κB induces the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α, leading to an inflammatory response.[5]

ALPK1_TIFA_NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram_Negative_Bacteria Gram-Negative Bacteria HBP D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) Gram_Negative_Bacteria->HBP Release of PAMPs ADP_Heptose ADP-heptose HBP->ADP_Heptose Metabolized ALPK1 ALPK1 ADP_Heptose->ALPK1 Binds and Activates TIFA TIFA ALPK1->TIFA Phosphorylates p_TIFA p-TIFA (Oligomerization) TIFA->p_TIFA TRAF6 TRAF6 p_TIFA->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release DNA DNA NFkB_active->DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: ALPK1-TIFA-NF-κB signaling pathway activated by D-glycero-D-manno-heptose derivatives.

Quantitative Data Summary

The following table summarizes the reported immunomodulatory activity of D-glycero-D-manno-heptose derivatives.

CompoundCell LineAssayConcentrationObserved EffectReference
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)HEK 293TNF-κB Reporter AssayNot specifiedActivation of NF-κB signaling pathway[4][6][7][9]
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)HCT 116Cytokine ProductionNot specifiedInduction of TIFA-dependent inflammation[5][10][11]
D-glycero-β-D-manno-heptose 1-phosphate (β-HMP)HEK 293TNF-κB Reporter AssayNot specifiedTIFA-dependent NF-κB activation[5][10][11]
D-glycero-β-D-manno-heptose 1-phosphate (β-HMP)HCT 116Cytokine ProductionNot specifiedSimilar to HBP in inducing cytokine production[5][10][11]
ADP-L-glycero-β-D-manno-heptose (ADP-heptose)VariousNF-κB ActivationNot specifiedPotent activator of the ALPK1/TIFA pathway[8]

Experimental Protocols

Protocol 1: In Vitro NF-κB Reporter Assay

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to D-glycero-D-manno-heptose derivatives using a luciferase reporter system in HEK 293T cells.

Materials:

  • HEK 293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • D-glycero-D-manno-heptose derivative (e.g., HBP, β-HMP)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK 293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Allow cells to adhere overnight.

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the D-glycero-D-manno-heptose derivative in cell culture medium.

    • Remove the transfection medium and replace it with the medium containing the test compound or vehicle control.

    • Incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Express the results as fold induction over the vehicle-treated control.

NFkB_Reporter_Assay_Workflow Start Start Plate_Cells Plate HEK 293T cells Start->Plate_Cells Transfect_Plasmids Co-transfect with NF-κB reporter and Renilla control plasmids Plate_Cells->Transfect_Plasmids Incubate_24h_1 Incubate 24h Transfect_Plasmids->Incubate_24h_1 Treat_with_Heptose Treat with D-glycero-D-manno-heptose derivative or vehicle Incubate_24h_1->Treat_with_Heptose Incubate_6_24h Incubate 6-24h Treat_with_Heptose->Incubate_6_24h Lyse_Cells Lyse cells Incubate_6_24h->Lyse_Cells Measure_Luciferase Measure firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize and calculate fold induction Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro NF-κB reporter assay.

Protocol 2: Cytokine Production Assay in HCT 116 Cells

This protocol describes the measurement of pro-inflammatory cytokine secretion from HCT 116 colonic epithelial cells following treatment with D-glycero-D-manno-heptose derivatives.

Materials:

  • HCT 116 cells

  • McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • D-glycero-D-manno-heptose derivative (e.g., HBP, β-HMP)

  • ELISA kit for the target cytokine (e.g., IL-8)

  • Microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Plate HCT 116 cells in a 24-well plate at a density of 1 x 10^5 cells per well.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the D-glycero-D-manno-heptose derivative in cell culture medium.

    • Replace the medium with the medium containing the test compound or vehicle control.

    • Incubate for 24-48 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform an ELISA for the target cytokine (e.g., IL-8) on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Express the results as pg/mL or ng/mL.

Applications in Research and Drug Development

  • Vaccine Adjuvants: The ability of D-glycero-D-manno-heptose derivatives to activate innate immunity makes them promising candidates for vaccine adjuvants.[12][13][14] They have the potential to enhance the magnitude and quality of the adaptive immune response to co-administered antigens.

  • Immunotherapy: As potent activators of inflammation, these molecules could be explored in cancer immunotherapy to convert "cold" tumors into "hot" tumors by recruiting immune cells to the tumor microenvironment.

  • Infectious Disease Research: These heptose derivatives serve as valuable tools to study the mechanisms of innate immune recognition of bacterial pathogens and the pathogenesis of infectious diseases.

Conclusion

D-glycero-D-manno-heptose and its derivatives are emerging as a new class of immune modulators with a well-defined mechanism of action. The protocols and information provided herein offer a foundation for researchers to explore the therapeutic and scientific potential of these fascinating molecules. Further investigation into their in vivo efficacy, safety, and formulation will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for Enzymatic Assays Involving D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-glycero-D-manno-heptose is a crucial seven-carbon sugar that serves as a key building block in the biosynthesis of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2][3] The pathway leading to the activated sugar nucleotide, ADP-L-glycero-β-D-manno-heptose, involves a series of enzymatic conversions. These enzymes are essential for bacterial viability and the integrity of the outer membrane, making them attractive targets for the development of novel antimicrobial agents.[4][5] The absence of this pathway in mammals further enhances its potential for therapeutic intervention.[5] This document provides detailed protocols for the enzymatic assays of the key enzymes involved in this biosynthetic pathway, intended for researchers, scientists, and drug development professionals.

Biosynthesis Pathway of ADP-L-glycero-β-D-manno-heptose

The synthesis of ADP-L-glycero-β-D-manno-heptose from the precursor D-sedoheptulose 7-phosphate is a multi-step enzymatic process. The pathway involves isomerization, phosphorylation, dephosphorylation, adenylylation, and epimerization steps to produce the final activated heptose donor for LPS core biosynthesis.[6][7][8]

ADP_Heptose_Biosynthesis cluster_pathway ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway cluster_enzymes Enzymes S7P D-Sedoheptulose 7-Phosphate GMH7P D-glycero-D-manno-heptose 7-Phosphate S7P->GMH7P GmhA HBP D-glycero-D-manno-heptose 1,7-Bisphosphate GMH7P->HBP HldA / HldE1 (ATP -> ADP) GMH1P D-glycero-D-manno-heptose 1-Phosphate HBP->GMH1P GmhB (Pi) ADPDDH ADP-D-glycero-D-manno-heptose GMH1P->ADPDDH HldC / HldE2 (ATP -> PPi) ADPLDH ADP-L-glycero-D-manno-heptose ADPDDH->ADPLDH HldD (RfaD) GmhA GmhA: D-sedoheptulose-7-phosphate isomerase HldAE1 HldA/HldE1: D,D-heptose-7-phosphate kinase GmhB GmhB: D,D-heptose-1,7-bisphosphate phosphatase HldCE2 HldC/HldE2: D,D-heptose-1-phosphate adenylyltransferase HldD HldD: ADP-L,D-heptose 6-epimerase

Caption: Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Application Notes: Key Enzymes and Assays

GmhA: D-sedoheptulose 7-phosphate isomerase

GmhA catalyzes the first committed step in the pathway: the reversible isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[9] This enzyme is crucial for providing the substrate for the subsequent phosphorylation step. Assaying GmhA activity typically involves monitoring the formation of its product, which can be coupled to the downstream enzyme HldA/HldE.

HldA/HldE (Kinase Domain): D-glycero-β-D-manno-heptose 7-phosphate kinase

In many bacteria, this kinase activity is part of a bifunctional protein, HldE, while in others it is a monofunctional protein, HldA.[8][10] It catalyzes the ATP-dependent phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C1 position, yielding D-glycero-D-manno-heptose 1,7-bisphosphate.[4] Kinase activity can be measured by quantifying the consumption of ATP or the formation of ADP using coupled-enzyme assays (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system) leading to a decrease in NADH absorbance.

GmhB: D-glycero-β-D-manno-heptose 1,7-bisphosphate 7-phosphatase

GmhB is a specific phosphatase that removes the phosphate (B84403) group from the C7 position of D-glycero-D-manno-heptose 1,7-bisphosphate, producing D-glycero-β-D-manno-heptose 1-phosphate.[11][12] This step is essential for the subsequent adenylylation. GmhB activity can be determined by measuring the release of inorganic phosphate (Pi) using colorimetric methods, such as the malachite green assay.

HldC/HldE (Adenylyltransferase Domain): D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase

This enzymatic function, present on HldC or the HldE bifunctional protein, transfers an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate, resulting in the formation of ADP-D-glycero-D-manno-heptose and pyrophosphate (PPi).[10][13] The activity can be assayed by measuring the production of PPi. The PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of Pi, which are then quantified using the malachite green assay.[10]

HldD (RfaD): ADP-L-glycero-D-manno-heptose 6-epimerase

HldD, also known as RfaD, is an NADP+-dependent epimerase that catalyzes the final step in the pathway: the interconversion of ADP-D-glycero-D-manno-heptose and ADP-L-glycero-D-manno-heptose.[14][15] The L-glycero-D-manno isomer is the required substrate for the heptosyltransferases that incorporate heptose into the LPS core.[2][16] HldD activity can be monitored by separating the D,D- and L,D-epimers using high-performance anion-exchange chromatography (HPAEC).

Experimental Protocols

Protocol 1: Assay for HldC (Adenylyltransferase) Activity using Malachite Green Method

This protocol describes the measurement of D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldC) activity by quantifying the pyrophosphate (PPi) produced.

HldC_Assay_Workflow start Start prepare_reaction 1. Prepare Reaction Mixture (Buffer, MgCl2, ATP, Substrate, IPP) start->prepare_reaction add_enzyme 2. Add HldC Enzyme to Initiate Reaction prepare_reaction->add_enzyme incubate 3. Incubate at 37°C add_enzyme->incubate stop_reaction 4. Stop Reaction (e.g., with SDS) incubate->stop_reaction add_reagent 5. Add Malachite Green Reagent stop_reaction->add_reagent incubate_color 6. Incubate for Color Development add_reagent->incubate_color measure_abs 7. Measure Absorbance at ~620-660 nm incubate_color->measure_abs end End measure_abs->end

Caption: Workflow for the HldC malachite green assay.

Materials:

  • Purified HldC enzyme

  • D-glycero-β-D-manno-heptose 1-phosphate (Substrate) or a suitable surrogate like β-D-glucose-1-phosphate[10]

  • ATP solution

  • Inorganic Pyrophosphatase (IPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 100 mM MgCl₂

  • Malachite Green Reagent (prepared by mixing ammonium (B1175870) molybdate (B1676688) and malachite green hydrochloride solutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, prepare a 50 µL reaction mixture containing:

    • 5 µL of 10x Assay Buffer (final concentration: 50 mM Tris-HCl)

    • 5 µL of 100 mM MgCl₂ (final concentration: 10 mM)

    • 5 µL of 10 mM ATP (final concentration: 1 mM)

    • 5 µL of 10 mM substrate (final concentration: 1 mM)

    • 1 µL of Inorganic Pyrophosphatase (1 U/mL)

    • Purified HldC enzyme (e.g., 1-5 µg)

    • Nuclease-free water to a final volume of 50 µL.

  • Initiate Reaction: Add the HldC enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA or by proceeding directly to the detection step.

  • Color Development: Add 100 µL of Malachite Green Reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Quantification: Determine the amount of phosphate produced by comparing the absorbance to a standard curve prepared using known concentrations of potassium phosphate (KH₂PO₄).

Protocol 2: Coupled Assay for the Complete ADP-L-glycero-β-D-manno-heptose Pathway

This protocol uses a series of purified enzymes to reconstitute the pathway in vitro, with analysis by High-Performance Anion-Exchange Chromatography (HPAEC).[16]

Materials:

  • Purified GmhA, HldE (or HldA and HldC), GmhB, and HldD enzymes

  • D-sedoheptulose 7-phosphate (starting substrate)

  • ATP solution

  • Reaction Buffer: 20 mM Tris-HCl, pH 8.0, 10 mM MgCl₂[16]

  • PCR tubes or microcentrifuge tubes

  • HPAEC system with a suitable anion-exchange column (e.g., CarboPac PA1) and pulsed amperometric detector (PAD)

Procedure:

  • Reaction Setup: Prepare a 100 µL reaction in a microcentrifuge tube. The final concentrations should be:

    • 20 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • ~1 mM D-sedoheptulose 7-phosphate (~10 nmol in 100 µL)[16]

    • ~1 mM ATP[16]

    • Saturating amounts of purified enzymes (GmhA, HldE, GmhB, HldD). The optimal amount of each enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C. Samples can be taken at different time points (e.g., 0, 30, 60, 120 minutes) to monitor the progression of the reaction.

  • Sample Preparation: Stop the reaction by heating the sample at 95°C for 5 minutes or by adding perchloric acid followed by neutralization. Centrifuge to pellet the denatured proteins.

  • HPAEC Analysis:

    • Inject the supernatant onto the HPAEC system.

    • Separate the sugar phosphates using an appropriate gradient of sodium acetate (B1210297) in sodium hydroxide.

    • Detect the eluting compounds using a pulsed amperometric detector.

    • Identify the reaction intermediates and the final product (ADP-L-glycero-D-manno-heptose) by comparing their retention times with known standards.

Quantitative Data Summary

The following table summarizes kinetic parameters for some of the enzymes in the pathway. Data availability can be limited, and values may vary depending on the bacterial source and assay conditions.

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)Reference
GmhB Escherichia coliD-glycero-β-D-manno-heptose 1,7-bisphosphateN/A35.7[11]
GmhB Escherichia coliD-glycero-α-D-manno-heptose 1,7-bisphosphateN/A4.6[11]
HldD Escherichia coliADP-D-glycero-D-manno-heptose--[15]
HldC Burkholderia pseudomalleiATP--[10]

N/A: Data not available in the cited sources. Kinetic parameters for many of these enzymes require further detailed characterization.

Troubleshooting and Considerations

  • Substrate Availability: The primary substrates, such as D-sedoheptulose 7-phosphate and D-glycero-D-manno-heptose derivatives, can be difficult to source commercially and may require chemical or enzymatic synthesis.[1][17][18][19][20]

  • Enzyme Purity: The use of highly purified enzymes is critical, especially in coupled assays, to avoid side reactions and ensure accurate interpretation of results.

  • Assay Controls: Always include appropriate controls in your experiments:

    • No-enzyme control: To check for non-enzymatic substrate degradation.

    • No-substrate control: To measure any background signal from the enzyme preparation or buffer components.

    • Positive control: A known inhibitor or activator, if available, to validate the assay's responsiveness.

  • Malachite Green Assay Interference: Phosphate contamination in reagents can lead to high background signals. Use high-purity water and reagents. Some compounds can also interfere with the assay, so it is important to test for this possibility.

References

Synthesis and Functional Analysis of D-glycero-D-manno-heptose Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis and Functional Interrogation of Bioactive Heptose Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-glycero-D-manno-heptose and its phosphorylated derivatives are crucial components of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. The biosynthetic pathway of these heptoses is absent in humans, making the enzymes involved attractive targets for the development of novel antibacterial agents. Furthermore, certain derivatives, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger an innate immune response in mammalian cells through the ALPK1-TIFA signaling axis. This discovery has opened new avenues for the development of adjuvants and immunomodulatory agents.

These application notes provide detailed protocols for the chemical synthesis of key D-glycero-D-manno-heptose derivatives and methods for their functional evaluation, including enzyme inhibition and immune activation assays.

Data Presentation

Quantitative Analysis of Heptose Derivatives' Biological Activity

The following tables summarize the inhibitory activities of various D-glycero-D-manno-heptose analogs against key enzymes in the bacterial heptose biosynthetic pathway and the activatory potential of HBP on the innate immune signaling pathway.

Table 1: Inhibition of Heptose Biosynthetic Enzymes by D-glycero-D-manno-heptose Analogs

Compound/AnalogTarget EnzymeOrganismIC50 (µM)Reference
Inhibitor 1HldA (D-glycero-β-D-manno-heptose 7-phosphate kinase)Burkholderia cenocepacia0.81[1]
Inhibitor 2HldA (D-glycero-β-D-manno-heptose 7-phosphate kinase)Burkholderia cenocepacia0.23[1]
Methyl 7-O-phosphoryl-D-glycero-D-gluco-heptopyranosideGmhA (Sedoheptulose 7-phosphate isomerase)Escherichia coliLow µM range[2][3]
ChemBridge 7929959HldC (D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase)Burkholderia pseudomalleiEffective Inhibitor[4]

Table 2: Functional Activity of D-glycero-D-manno-heptose Derivatives in Immune Signaling

CompoundBiological ActivityCell LineAssayObservationsReference
D-glycero-β-D-manno-heptose 1,7-bisphosphate (β-HBP)NF-κB ActivationHEK293T, HCT116Luciferase Reporter AssayInduces TIFA-dependent NF-κB activation[5][6]
D-glycero-β-D-manno-heptose 1,7-bisphosphate (β-HBP)TIFA OligomerizationHeLa, HEK293Microscopy (TIFA-GFP)Dose-dependent formation of large TIFA-GFP oligomers

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose

This protocol outlines a chemoenzymatic approach to synthesize ADP-D-glycero-β-D-manno-heptose, starting from D-mannose. The initial chemical synthesis steps yield D-glycero-α-D-manno-heptopyranoside, which can then be enzymatically converted to the final product.

Materials:

  • D-mannose

  • Benzyl (B1604629) alcohol

  • Acetyl chloride

  • t-Butyldiphenylsilyl (TBDPS) chloride

  • Imidazole (B134444)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • (Methyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Osmium tetroxide (OsO4)

  • 4-Methylmorpholine N-oxide (NMO)

  • Acetone (B3395972)

  • Water

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • HldE enzyme (bifunctional D-glycero-β-D-manno-heptose 7-phosphate kinase/ D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase)

  • ATP

  • Tris-HCl buffer

  • MgCl2

Procedure:

  • Synthesis of Benzyl α-D-mannopyranoside (10): To a solution of D-mannose (9) in benzyl alcohol, add acetyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until completion. Purify the product by silica (B1680970) gel chromatography to obtain compound 10.[7]

  • Selective Silylation (11): To a solution of compound 10 in DMF, add imidazole and TBDPS chloride. Stir the mixture at room temperature. After completion, extract the product and purify by silica gel chromatography to yield the 6-O-TBDPS ether 11.[7]

  • Benzylation (12): To a solution of compound 11 in THF, add NaH, BnBr, and a catalytic amount of TBAI. Stir the reaction at room temperature. Quench the reaction with water, extract the product, and purify by chromatography to obtain the fully benzylated compound 12.[7]

  • Desilylation (13): Treat a solution of compound 12 in THF with TBAF. Monitor the reaction by TLC. Upon completion, concentrate the solution and purify the residue by chromatography to give benzyl 2,3,4-O-tribenzyl-α-D-mannopyranoside (13).[7]

  • Wittig Olefination (14): Generate the aldehyde from 13 via Swern oxidation. Without purification, subject the crude aldehyde to a Wittig reaction with methylenetriphenylphosphorane (B3051586) (prepared from (methyl)triphenylphosphonium bromide and n-BuLi) in THF to yield the alkene 14.[7][8]

  • Dihydroxylation (15): To a solution of alkene 14 in a mixture of acetone and water, add NMO and a catalytic amount of OsO4. Stir the mixture at room temperature. After completion, quench the reaction and purify the product by silica gel chromatography to obtain Benzyl 2,3,4-O-tri-benzyl-D-glycero-α-D-manno-heptopyranoside (15).[7][8]

  • Phosphorylation (D,D-heptose-7-phosphate 2): The primary alcohol of a protected heptoside derivative is phosphorylated using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with m-CPBA. Subsequent deprotection of the benzyl and other protecting groups via hydrogenolysis (Pd/C, H2) yields D,D-heptose-7-phosphate 2.[7]

  • Enzymatic Adenylylation: Incubate the synthesized D-glycero-β-D-manno-heptose 7-phosphate with the bifunctional enzyme HldE in the presence of ATP in a Tris-HCl buffer containing MgCl2. The reaction will first yield D-glycero-β-D-manno-heptose-1,7-bisphosphate, which is then adenylylated by the same enzyme to produce ADP-D-glycero-β-D-manno-heptose.[7]

  • Purification: The final product can be purified using anion-exchange chromatography.

Protocol 2: NF-κB Reporter Assay for Functional Evaluation

This protocol describes a cell-based assay to quantify the activation of the NF-κB signaling pathway in response to synthetic heptose derivatives.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Synthesized D-glycero-β-D-manno-heptose 1,7-bisphosphate (β-HBP)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthetic β-HBP or other derivatives. Include a vehicle control (e.g., water or buffer).

  • Incubation: Incubate the cells for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the vehicle-treated control. Dose-response curves can be generated to determine the EC50 value of the active compounds.

Mandatory Visualization

Signaling Pathway of Innate Immune Activation by ADP-heptose

The following diagram illustrates the signaling cascade initiated by the recognition of ADP-heptose, a metabolite derived from D-glycero-D-manno-heptose, in the host cell cytoplasm.

ADP_Heptose_Signaling cluster_NFkB_complex Cytoplasmic Complex ADP_Hep ADP-heptose ALPK1 ALPK1 ADP_Hep->ALPK1 binds TIFA_monomer TIFA (monomer) ALPK1->TIFA_monomer phosphorylates (Thr9) TIFA_p p-TIFA TIFA_monomer->TIFA_p TIFA_oligomer TIFA (oligomer) TIFA_p->TIFA_oligomer oligomerization TRAF6 TRAF6 TIFA_oligomer->TRAF6 recruits TRAF6_polyUb poly-Ub TRAF6 TRAF6->TRAF6_polyUb K63-linked polyubiquitination Ub Ubiquitin TAK1 TAK1 Complex TRAF6_polyUb->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces

Caption: ALPK1-TIFA-TRAF6 signaling pathway.

Experimental Workflow for Synthesis and Functional Testing

The following diagram outlines the general workflow for the synthesis of D-glycero-D-manno-heptose derivatives and their subsequent functional characterization.

Workflow Start Starting Material (e.g., D-mannose) Protection Protection of Hydroxyl Groups Start->Protection Chain_Elongation Carbon Chain Elongation (C6->C7) Protection->Chain_Elongation Functionalization Functional Group Installation (e.g., Phosphorylation) Chain_Elongation->Functionalization Deprotection Deprotection Functionalization->Deprotection Purification Purification & Characterization (HPLC, NMR, MS) Deprotection->Purification Final_Product D-glycero-D-manno-heptose Derivative Purification->Final_Product Enzyme_Assay Enzyme Inhibition Assay (e.g., HldA, GmhA) Final_Product->Enzyme_Assay Cell_Assay Cell-based Functional Assay (e.g., NF-κB Reporter) Final_Product->Cell_Assay Data_Analysis Data Analysis (IC50 / EC50 determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Synthesis and testing workflow.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of D-glycero-D-manno-heptose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for this complex synthetic target.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of D-glycero-D-manno-heptose?

A1: The synthesis of D-glycero-D-manno-heptose and its derivatives presents several significant challenges.[1][2] These include:

  • Stereocontrol at C6: Establishing the correct D-glycero configuration at the C6 position during carbon chain elongation is a primary hurdle. Many synthetic routes produce a mixture of diastereomers (D-glycero and L-glycero), requiring tedious separation or complex stereodirecting strategies.[3][4]

  • Anomeric Selectivity: Achieving high stereoselectivity for the β-glycosidic linkage, particularly when installing phosphate (B84403) groups at the anomeric (C1) position, is difficult. Anomeric mixtures are common, complicating purification and reducing yields of the desired product.[1]

  • Multi-step Procedures: Chemical syntheses are often lengthy, involving numerous protection and deprotection steps, which can lead to poor overall yields.[4]

  • Protecting Group Strategy: The selection of an appropriate protecting group strategy is critical. The chosen groups must be stable under various reaction conditions and allow for selective removal to differentiate the multiple hydroxyl groups on the heptose core.[5][6]

Q2: Which synthetic routes are most common for creating the heptose backbone?

A2: The most prevalent strategy involves a one-carbon homologation (chain extension) from a readily available D-mannose derivative.[2] This typically involves:

  • Oxidation of the primary alcohol at C6 of a protected mannose derivative to form an aldehyde.

  • Reaction of the C6-aldehyde with a one-carbon nucleophile (e.g., via a Wittig reaction, Grignard addition, or Corey-Chaykovsky reaction).[2][7]

  • Stereoselective reduction or oxidation/reduction sequences to establish the desired stereochemistry at C6 and C7.

Alternative methods include Mukaiyama-type aldol (B89426) reactions and indium-mediated acyloxyallylation, which can offer good diastereoselectivity but may depend heavily on the substrate structure.[3][4][8][9]

Q3: Why is the synthesis of phosphorylated derivatives like HBP (D-glycero-D-manno-heptose-1β,7-bisphosphate) particularly difficult?

A3: Synthesizing HBP introduces additional layers of complexity.[1] Key challenges include the stereoselective installation of the β-phosphate at the anomeric position, which can be confounded by the formation of cationic intermediates leading to anomeric mixtures.[1] Furthermore, reactions like the Mitsunobu reaction, sometimes used for this phosphorylation, can suffer from suboptimal stereoselectivity.[1][7] The overall synthesis requires a careful orchestration of carbon-chain elongation, C6-stereocontrol, and dual phosphorylations at C1 and C7.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity at C6 during Carbon Elongation

Symptom: You perform a one-carbon chain extension from a C6-mannose aldehyde (e.g., via Wittig olefination followed by dihydroxylation) and obtain a nearly 1:1 mixture of D-glycero and L-glycero diastereomers.

Possible Causes & Solutions:

  • Non-selective Reagents: Standard dihydroxylation of the intermediate alkene can lack facial selectivity.

  • Substrate Control: The inherent stereochemistry of the mannose backbone may not be sufficient to direct the reaction.

Troubleshooting Steps:

  • Utilize Substrate-Controlled Reduction: A highly effective method involves creating a ketone at the C6 position and then performing a substrate-controlled stereoselective reduction.[1] The inherent chirality of the pyranose ring can direct the approach of the reducing agent.

  • Employ Chiral Reagents: Consider using asymmetric dihydroxylation (AD) reagents (e.g., AD-mix-β for the desired D-glycero configuration) to improve the diastereomeric ratio.

  • Epimerization: If the undesired diastereomer is formed, it may be possible to epimerize it to the desired product. One reported method involves separating the diastereomeric diols, followed by an inversion of the undesired isomer.[3]

MethodReagentsTypical Diastereomeric Ratio (D-glycero:L-glycero)Reference
Standard DihydroxylationOsO₄, NMO~1:1 to 2.4:1[3]
Substrate-Controlled ReductionNaBH₄ on a 2,6-lactone intermediateHighly selective for D-glycero[1]
Asymmetric DihydroxylationAD-mix-βCan significantly favor one diastereomerGeneral Method
Issue 2: Low Yield and/or Mixture of Anomers during Anomeric Phosphorylation

Symptom: Attempting to install a phosphate group at the C1 position results in a low yield of the desired β-anomer, with significant formation of the α-anomer or decomposition.

Possible Causes & Solutions:

  • SN1 Pathway: The reaction conditions may favor the formation of an unstable oxocarbenium ion intermediate, leading to a loss of stereocontrol.

  • Anomeric Mixture in Starting Material: The starting hemiacetal may exist as a mixture of α and β anomers, leading to a corresponding mixture in the product.[1]

Troubleshooting Steps:

  • Use a Stereo-inversive Glycosylation Strategy: A robust method involves the formation of a stable anomeric α-triflate ester from a starting material with a 4,6-O-benzylidene protecting group. The benzylidene group has a "disarming" effect that stabilizes the α-triflate and suppresses the SN1 reaction. Subsequent nucleophilic substitution with a phosphate source proceeds via an SN2-like mechanism, leading to a clean inversion and formation of the β-phosphate.[1][10]

  • Employ Neighboring Group Participation: Installing a participating group (e.g., an acetyl group) at the C2 position can direct the incoming nucleophile to the opposite face, ensuring the formation of a 1,2-trans glycosidic linkage (the β-anomer in the manno series).[11]

  • Low-Temperature Conditions: Performing phosphorylation at low temperatures can help improve stereoselectivity by minimizing side reactions and favoring the kinetically controlled product.[12]

Experimental Protocols

Protocol 1: One-Carbon Homologation and Stereoselective Reduction

This protocol outlines a key sequence for extending the carbon chain from D-mannose and establishing the C6 stereocenter, adapted from a synthesis of HBP.[1]

  • Oxidation to 2,6-Lactone: Start with a suitably protected D-mannose derivative. The key intermediate is a mannurono-2,6-lactone, which enhances the electrophilicity at the C6 position.

  • Nucleophilic Addition: Treat the 2,6-lactone intermediate with a one-carbon nucleophile, such as the ylide derived from trimethylsulfonium (B1222738) iodide, to form a C6-ketone. The high electrophilicity of the lactone's carbonyl carbon helps prevent over-addition to the newly formed ketone.[1]

  • Substrate-Controlled Reduction: Reduce the resulting C6-ketone using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The steric hindrance from the existing pyranose ring structure directs the hydride attack to stereoselectively form the D-glycero alcohol.

  • Purification: Purify the resulting diol by silica (B1680970) gel column chromatography to isolate the desired D-glycero-D-manno-heptose derivative.

Protocol 2: β-Selective Anomeric Phosphorylation via the α-Triflate Method

This protocol describes the stereoselective introduction of the anomeric β-phosphate.[1]

  • Protection: Ensure the heptose starting material has a 4,6-O-benzylidene acetal (B89532) protecting group. This group is crucial for the "disarming" effect.

  • Formation of the α-Triflate: Treat the protected heptose (with a free anomeric hydroxyl) with triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) at low temperature (e.g., -78 °C) to form the anomeric α-triflate ester.

  • Nucleophilic Substitution: In the same pot or after isolation, add the phosphate nucleophile (e.g., dibenzyl phosphate) to perform the SN2-like displacement of the triflate.

  • Deprotection: After the reaction, remove the phosphate protecting groups (e.g., benzyl (B1604629) groups via hydrogenolysis) to yield the final anomeric β-phosphate.

Visualizations

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Outcome start Poor d.e. at C6 (Diastereomeric Mixture) strategy Select Control Strategy start->strategy substrate_control Substrate-Controlled Reduction strategy->substrate_control Preferred for lactone routes reagent_control Reagent-Controlled Addition strategy->reagent_control For alkene intermediates epimerization Post-Synthesis Epimerization strategy->epimerization If separation is feasible action1 1. Form C6-ketone 2. Reduce with NaBH₄ substrate_control->action1 action2 Use Asymmetric Dihydroxylation (e.g., AD-mix-β) reagent_control->action2 action3 1. Separate Diastereomers 2. Invert undesired center epimerization->action3 end Improved d.e. for D-glycero-D-manno-heptose action1->end action2->end action3->end

G mannose Protected D-Mannose aldehyde C6-Aldehyde Intermediate mannose->aldehyde C6 Oxidation elongated Chain-Elongated Heptose Precursor (e.g., alkene or ketone) aldehyde->elongated 1-Carbon Homologation heptose Protected D-glycero-D-manno-heptose elongated->heptose Stereoselective Reduction / Dihydroxylation final_product Final Target Molecule (e.g., HBP) heptose->final_product Further Functionalization (e.g., Phosphorylation) & Deprotection

References

Technical Support Center: Synthesis of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of D-glycero-D-manno-heptose and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of D-glycero-D-manno-heptose.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low overall yield of the final heptose product. Suboptimal reaction conditions in one or more steps. Inefficient purification methods. Degradation of intermediates.Review and optimize each step of the synthesis, paying close attention to temperature, reaction time, and stoichiometry.[1] Employ optimized purification techniques like column chromatography with the appropriate solvent system.[2] Ensure anhydrous conditions where necessary and handle sensitive intermediates under an inert atmosphere.
SYN-002 Poor stereoselectivity, resulting in a mixture of D-glycero and L-glycero isomers. The choice of reducing agent or catalyst lacks sufficient stereocontrol. The configuration of the starting material or intermediates influences the stereochemical outcome.Utilize substrate-controlled stereoselective reduction methods.[3][4] Consider using chiral catalysts or auxiliaries to direct the stereochemistry of the reaction. The osmylation step can be optimized to improve diastereoselectivity.[5]
SYN-003 Difficulty in the phosphorylation step at the anomeric or C7 position. Inefficient phosphorylating agent. Steric hindrance around the hydroxyl group. Unwanted side reactions.For anomeric phosphorylation, employing a phosphoramidite (B1245037) procedure can yield the α-anomer with high selectivity, while using diphenyl phosphorochloridate tends to favor the β-anomer.[6] For C7 phosphorylation, direct phosphorylation of an unprotected diol can be a step-economical approach.[1]
SYN-004 Challenges with protecting group strategy, leading to unwanted side reactions or difficult deprotection. The chosen protecting groups are not stable under the reaction conditions of subsequent steps. Deprotection conditions are too harsh and affect other functional groups.Select orthogonal protecting groups that can be removed selectively without affecting others. For instance, silyl (B83357) ethers can be used for temporary protection and removed under milder conditions than benzyl (B1604629) ethers.[2] The use of a tetraisopropyldisiloxyl (TIPDS) group can be effective for protecting the exocyclic diol.[7]
SYN-005 Formation of a stable and undesired 2,6-lactone intermediate. This can occur during the elongation of the carbon chain from a D-mannose precursor.Utilizing the electrophilicity of the C-6 position in the mannurono-2,6-lactone can be a strategic advantage for controlled one-carbon elongation.[3][4]
SYN-006 Low yield during the carbon chain elongation step. The nucleophilic addition to the starting aldose is not efficient. Instability of the aldehyde intermediate.Indium-mediated acyloxyallylation can be a useful method for direct elongation of unprotected aldoses.[7] If an aldehyde intermediate is unstable, it should be used immediately in the subsequent reaction step, such as a Wittig olefination.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of D-glycero-D-manno-heptose?

A1: Common and readily available starting materials include D-mannose and D-glucose.[1][3][4] Syntheses have also been initiated from other precursors like D-lyxose and D-ribose, particularly for obtaining specific building blocks.[8]

Q2: How can I improve the gram-scale production of D-glycero-D-manno-heptose derivatives?

A2: For gram-scale synthesis, optimizing the protecting group strategy is crucial. For example, replacing a TIPS protecting group with a TDS (thediphenylsilyl) group has been shown to nearly double the yield in certain steps.[1] Reducing the number of synthetic steps through strategies like direct phosphorylation of unprotected diols can also significantly increase the overall efficiency of the synthesis.[1]

Q3: What analytical techniques are essential for characterizing the intermediates and final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for structural elucidation and confirming the stereochemistry of the synthesized compounds.[2] High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[2] Thin Layer Chromatography (TLC) is routinely used to monitor the progress of reactions.[2]

Q4: Are there any chemoenzymatic methods available for the synthesis of D-glycero-D-manno-heptose derivatives?

A4: Yes, chemoenzymatic strategies have been successfully employed. For instance, chemically synthesized D,D-heptose-7-phosphate can be used in a one-pot, three-enzyme system with HldE and GmhB to produce ADP-D-glycero-β-D-manno-heptose.[2] The biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli involves the enzymes GmhA, HldE, and GmhB.[9]

Quantitative Data Summary

Table 1: Comparison of Yields for Key Synthetic Steps

Starting MaterialKey IntermediateStepReagents & ConditionsYield (%)Reference
D-MannoseBenzyl α-D-mannopyranosideBenzylationBenzyl alcohol, acetyl chloride81[2]
Benzyl α-D-mannopyranoside6-O-TBDPS etherSilylationTBDPS chloride82[2]
6-O-TBDPS etherFully benzylated etherBenzylationBenzyl bromide, NaH, DMF93[2]
D-Mannose derivative6-oxoheptosideOxidationSwern oxidation95[2]
6-oxoheptosideHeptose diolReduction (Stereoselective)Not specified61 (for D-glycero-D-manno-heptose)[6]
Benzyl 5,6-dideoxy-2,3-O-isopropylidene-α-D-lyxo-(Z)-hept-5-enofuranosideD-glycero-D-manno-configured derivativeOsmylationOsO₄, NMOGood diastereoselectivity (4:1)[5]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose[2]

This protocol outlines a one-pot three-enzyme approach starting from chemically synthesized D,D-heptose-7-phosphate.

Materials:

  • D,D-heptose-7-phosphate

  • HldE enzyme

  • GmhB enzyme

  • ATP

  • Reaction buffer

Procedure:

  • Dissolve D,D-heptose-7-phosphate in the reaction buffer.

  • Add ATP to the solution.

  • Initiate the reaction by adding the enzymes HldE and GmhB.

  • Incubate the reaction mixture at the optimal temperature for the enzymes.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, purify the ADP-D-glycero-β-D-manno-heptose using appropriate chromatographic techniques.

Protocol 2: Chemical Synthesis of Benzyl α-D-mannopyranoside from D-Mannose[2]

Materials:

  • D-Mannose

  • Benzyl alcohol

  • Acetyl chloride

Procedure:

  • Suspend D-mannose in benzyl alcohol.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the suspension while stirring.

  • Allow the reaction to warm to room temperature and stir until the D-mannose has completely dissolved.

  • Quench the reaction by adding a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it in vacuo, and purify the residue by silica (B1680970) gel chromatography to obtain benzyl α-D-mannopyranoside.

Visualizations

experimental_workflow cluster_chemical_synthesis Chemical Synthesis cluster_enzymatic_synthesis Enzymatic Synthesis d_mannose D-Mannose benzyl_mannopyranoside Benzyl α-D-mannopyranoside d_mannose->benzyl_mannopyranoside Benzylation protected_heptose Protected Heptose Intermediate benzyl_mannopyranoside->protected_heptose Protection & Elongation heptose_7_phosphate D,D-heptose-7-phosphate protected_heptose->heptose_7_phosphate Phosphorylation adp_heptose ADP-D-glycero-β-D-manno-heptose heptose_7_phosphate->adp_heptose HldE, GmhB, ATP

Caption: Chemoenzymatic synthesis workflow for ADP-D-glycero-β-D-manno-heptose.

biosynthesis_pathway sedoheptulose_7p Sedoheptulose-7-phosphate d_glycero_d_manno_heptose_7p D-glycero-D-manno-heptose-7-phosphate sedoheptulose_7p->d_glycero_d_manno_heptose_7p GmhA (Isomerase) d_glycero_beta_d_manno_heptose_1_7_bp D-glycero-β-D-manno-heptose-1,7-bisphosphate d_glycero_d_manno_heptose_7p->d_glycero_beta_d_manno_heptose_1_7_bp HldE (Kinase) d_glycero_beta_d_manno_heptose_1p D-glycero-β-D-manno-heptose-1-phosphate d_glycero_beta_d_manno_heptose_1_7_bp->d_glycero_beta_d_manno_heptose_1p GmhB (Phosphatase) adp_d_d_heptose ADP-D-glycero-β-D-manno-heptose d_glycero_beta_d_manno_heptose_1p->adp_d_d_heptose HldE (Adenylyltransferase) adp_l_d_heptose ADP-L-glycero-β-D-manno-heptose adp_d_d_heptose->adp_l_d_heptose HldD (Epimerase)

Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.

References

Technical Support Center: D-glycero-D-manno-heptose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of D-glycero-D-manno-heptose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of D-glycero-D-manno-heptose for purification?

A1: D-glycero-D-manno-heptose and its derivatives are typically obtained through multi-step chemical synthesis, chemoenzymatic synthesis, or extraction from the lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2][3][4][5] Chemoenzymatic methods are often favored for their efficiency and higher yields compared to purely chemical routes, which can be lengthy and produce more byproducts.[1]

Q2: What are the most common byproducts encountered during the chemical synthesis and purification of D-glycero-D-manno-heptose derivatives?

A2: During chemical synthesis, several byproducts can form, complicating the purification process. Common byproducts include:

  • Anomers: In phosphorylation reactions, the formation of the undesired α-anomer can occur alongside the desired β-anomer.[1]

  • Cyclic phosphates: Removal of acetyl protecting groups from phosphorylated heptose derivatives can lead to the formation of a 1,2-cyclic phosphate (B84403) byproduct.[1]

  • Diastereomers: During chain elongation steps, the formation of diastereomers, such as the L-glycero isomer, can occur.[4]

Q3: What analytical techniques are recommended for assessing the purity of D-glycero-D-manno-heptose?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the stereochemistry of the purified compound.[1][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[1]

  • High-Performance Anion-Exchange Chromatography (HPAEC): This technique is particularly useful for the analysis and purification of phosphorylated sugar derivatives.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product and reaction intermediates.[6][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of D-glycero-D-manno-heptose.

Problem Potential Cause Recommended Solution
Low final yield after purification Incomplete reaction during synthesis.Monitor reaction progress using TLC or HPLC to ensure complete conversion before proceeding to purification.
Loss of product during extraction or column chromatography.Optimize extraction solvents and pH. For column chromatography, select an appropriate stationary phase and eluent system. Use of an automated chromatography system can improve reproducibility.
Presence of multiple spots on TLC or peaks in HPLC of the purified product Formation of anomers or other stereoisomers.Optimize reaction conditions to favor the formation of the desired isomer. Employ specialized chromatography techniques, such as chiral chromatography or preparative HPLC, for separation.
Incomplete removal of protecting groups.Ensure sufficient reaction time and appropriate reagents for deprotection steps. Monitor the deprotection reaction by TLC or MS.
Formation of a 1,2-cyclic phosphate byproduct during deacetylation.[1]Modify the deprotection conditions, for example, by using a milder base or controlling the reaction temperature, to minimize the formation of the cyclic byproduct.
Unexpected NMR or Mass Spectrometry data Presence of residual solvents.Dry the purified sample under high vacuum for an extended period.
Contamination with reagents or byproducts.Re-purify the sample using a different chromatography method or recrystallization.
Incorrect structural assignment.Re-evaluate all analytical data (NMR, MS, etc.) and compare with literature values for the expected compound and potential byproducts.

Experimental Protocols

General Protocol for Silica (B1680970) Gel Column Chromatography Purification

This protocol outlines a general procedure for the purification of a protected D-glycero-D-manno-heptose derivative. The specific solvent system will need to be optimized based on the polarity of the target compound and its impurities.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude product.
  • Prepare a slurry of silica gel (200-300 mesh) in the initial, non-polar eluent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
  • Wash the packed column with several column volumes of the initial eluent.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
  • Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., hexane/ethyl acetate (B1210297) mixture).
  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.
  • Collect fractions of a consistent volume.

4. Fraction Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
  • Pool the pure fractions containing the product.

5. Product Recovery:

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
  • Dry the product under high vacuum to remove any residual solvent.

Visualizations

Logical Troubleshooting Flow for Impure Product

Troubleshooting_Flow Troubleshooting Impure D-glycero-D-manno-heptose start Impure product detected (TLC/HPLC/NMR) check_anomers Check for anomers/ stereoisomers start->check_anomers check_protecting_groups Check for incomplete deprotection check_anomers->check_protecting_groups No optimize_synthesis Optimize synthetic reaction conditions check_anomers->optimize_synthesis Yes check_byproducts Check for known byproducts (e.g., cyclic phosphate) check_protecting_groups->check_byproducts No optimize_deprotection Optimize deprotection reaction check_protecting_groups->optimize_deprotection Yes modify_deprotection Modify deprotection conditions check_byproducts->modify_deprotection Yes repurify Re-purify using alternative chromatography check_byproducts->repurify No optimize_synthesis->repurify optimize_deprotection->repurify modify_deprotection->repurify end_node Pure Product repurify->end_node

Caption: A flowchart for troubleshooting common impurity issues during D-glycero-D-manno-heptose purification.

Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose in E. coli

Biosynthesis_Pathway Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli cluster_enzymes Enzymes cluster_substrates Substrates and Intermediates GmhA GmhA (Isomerase) HldE_kinase HldE (Kinase activity) GmhB GmhB (Phosphatase) HldE_adenylyl HldE (Adenylyltransferase) HldD HldD (Epimerase) S7P Sedoheptulose-7-phosphate DHDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DHDH7P GmhA DHDH17BP D-glycero-D-manno-heptose-1,7-bisphosphate DHDH7P->DHDH17BP HldE (kinase) + ATP DHDH1P D-glycero-β-D-manno-heptose-1-phosphate DHDH17BP->DHDH1P GmhB ADP_DD_Hep ADP-D-glycero-β-D-manno-heptose DHDH1P->ADP_DD_Hep HldE (adenylyltransferase) + ATP ADP_LD_Hep ADP-L-glycero-β-D-manno-heptose ADP_DD_Hep->ADP_LD_Hep HldD

References

Technical Support Center: Optimizing Enzymatic Reactions with D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions involving D-glycero-D-manno-heptose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of D-glycero-D-manno-heptose derivatives, particularly in the context of the lipopolysaccharide (LPS) biosynthesis pathway.

Q1: My enzymatic reaction is showing low or no product yield. What are the primary areas to investigate?

Low product yield is a frequent challenge that can arise from multiple factors. A systematic investigation is the best approach.[1][2]

  • Enzyme Activity: The enzyme may be inactive or denatured. Verify storage conditions (-80°C is typical) and avoid multiple freeze-thaw cycles.[1] It is also recommended to perform a control reaction with a known, reliable substrate to confirm catalytic activity.[1]

  • Substrate Quality: Confirm the purity and concentration of your D-glycero-D-manno-heptose substrate or its phosphorylated precursors. Impurities can act as inhibitors.

  • Reaction Conditions: The pH, temperature, and buffer composition may be suboptimal. These parameters often need to be empirically optimized for the specific enzyme or coupled enzyme system.[1]

  • Cofactor Availability: Ensure essential cofactors like ATP, NAD(P)H, and divalent cations (e.g., Mg²⁺, Zn²⁺) are present at optimal concentrations.[3][4] The purity of these cofactors is also critical.

  • Presence of Inhibitors: Contaminants from reagents, glassware, or the substrate itself can inhibit the enzyme.[1] Product inhibition, where the accumulating product slows the reaction, can also be a factor.[5]

Q2: I am working with the bifunctional enzyme HldE. Which of its activities (kinase or adenylyltransferase) is more sensitive to reaction conditions?

HldE is a key enzyme in the biosynthesis of ADP-D-glycero-β-D-manno-heptose, possessing both D-glycero-D-manno-heptose 7-phosphate kinase and D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase activities.[6][7] Both activities are crucial for the pathway. The kinase activity phosphorylates the C1 position, and the adenylyltransferase transfers AMP from ATP to the C1 phosphate (B84403).

  • Kinase Activity Substrate Specificity: The kinase function of HldE has been shown to have highly restricted substrate specificity. It requires the C7 phosphate group to be present on the heptose substrate.[6] Analogs lacking this group are not phosphorylated.[6]

  • Adenylyltransferase Activity: This step requires the product of the kinase and subsequent phosphatase (GmhB) steps, D-glycero-β-manno-heptose-1-phosphate.[6][7] The reaction equilibrium is driven forward by the hydrolysis of pyrophosphate (PPi) into two phosphate ions (Pi), often facilitated by adding an inorganic pyrophosphatase to the reaction mix.[6]

Troubleshooting Tip: If you suspect an issue with HldE, first ensure your substrate, D-glycero-D-manno-heptose-7-phosphate, is correctly synthesized or sourced. Then, verify that ATP is in excess and consider adding inorganic pyrophosphatase to push the adenylylation reaction to completion.

Q3: My D-glycero-D-manno-heptose substrate has poor solubility in my aqueous buffer. How can I improve this?

Poor solubility of carbohydrate substrates can limit reaction efficiency.

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like DMSO or methanol (B129727) can enhance solubility. However, this must be done cautiously, as high concentrations can denature the enzyme. It is critical to perform a solvent tolerance test for your specific enzyme.[1]

  • Temperature: Gently warming the buffer may improve solubility. Ensure the temperature remains within the enzyme's stable and active range.

  • pH Adjustment: The solubility of phosphorylated sugars can be pH-dependent. Ensure the buffer pH is one where the substrate is soluble and the enzyme is active.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting low product yield in a typical enzymatic reaction.

TroubleshootingWorkflow Start Low Product Yield Detected CheckEnzyme Step 1: Verify Enzyme Activity Start->CheckEnzyme EnzymeActive Enzyme is Active CheckEnzyme->EnzymeActive  Yes InactiveEnzyme Troubleshoot: - Check storage - Use fresh enzyme lot - Perform control assay CheckEnzyme->InactiveEnzyme No CheckSubstrate Step 2: Assess Substrate & Cofactors EnzymeActive->CheckSubstrate SubstrateOK Substrates & Cofactors OK CheckSubstrate->SubstrateOK  Yes BadSubstrate Troubleshoot: - Confirm purity (MS/NMR) - Check concentration - Use fresh cofactors CheckSubstrate->BadSubstrate No CheckConditions Step 3: Optimize Reaction Conditions SubstrateOK->CheckConditions ConditionsOK Conditions Optimized CheckConditions->ConditionsOK  Yes BadConditions Troubleshoot: - Screen pH & buffer - Test temperature range - Vary incubation time CheckConditions->BadConditions No CheckInhibitors Step 4: Investigate Inhibition ConditionsOK->CheckInhibitors Success Yield Improved CheckInhibitors->Success  Resolved Inhibition Troubleshoot: - Purify substrate - Check for product inhibition - Use high-purity reagents CheckInhibitors->Inhibition Problem Found InactiveEnzyme->CheckEnzyme BadSubstrate->CheckSubstrate BadConditions->CheckConditions Inhibition->CheckInhibitors

Caption: A step-by-step workflow for diagnosing low reaction yield.

Data Summary Tables

Effective optimization requires understanding the key parameters of the enzymes involved.

Table 1: Key Enzymes in the ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway

Enzyme NameGene NameEC NumberFunctionCofactor(s)
Sedoheptulose-7-phosphate isomeraseGmhA5.3.1.28Converts sedoheptulose-7-P to D-glycero-D-manno-heptose-7-P.[6][7]Zn²⁺[4]
Heptose-7-phosphate kinase / Heptose-1-phosphate adenylyltransferaseHldE (RfaE)2.7.1.- / 2.7.7.70Bifunctional: 1) Kinase phosphorylates C1. 2) Adenylyltransferase adds AMP.[6][7]ATP, Mg²⁺
Heptose-1,7-bisphosphate phosphataseGmhB3.1.3.82Removes the phosphate group from the C7 position.[6]Mg²⁺
ADP-L-glycero-D-manno-heptose 6-epimeraseHldD (RfaD)5.1.3.20Epimerizes the C6 position to produce the L,D-heptose isomer.[6]NADP⁺

Biosynthesis Pathway Diagram

The synthesis of ADP-L-glycero-β-D-manno-heptose is a multi-step enzymatic cascade, crucial for the formation of the inner core of LPS in many Gram-negative bacteria.[6][8]

BiosynthesisPathway cluster_main ADP-L-glycero-β-D-manno-heptose Biosynthesis S7P Sedoheptulose-7-P H7P D-glycero-D-manno- heptose-7-P S7P->H7P GmhA HBP D-glycero-β-D-manno- heptose-1,7-bisP H7P->HBP HldE (Kinase) + ATP H1P D-glycero-β-D-manno- heptose-1-P HBP->H1P GmhB - Pi ADPDDH ADP-D,D-heptose H1P->ADPDDH HldE (Adenylyltransferase) + ATP, - PPi ADPLDH ADP-L,D-heptose ADPDDH->ADPLDH HldD

Caption: The enzymatic pathway for ADP-L,D-heptose synthesis.

Experimental Protocols

Protocol 1: One-Pot Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose

This protocol is adapted from a one-pot, three-enzyme strategy for synthesizing ADP-D,D-heptose from chemically synthesized D,D-heptose-7-phosphate.[6][9]

1. Reagents and Materials:

  • D-glycero-D-manno-heptose-7-phosphate (Substrate)

  • Purified HldE enzyme

  • Purified GmhB enzyme

  • Inorganic Pyrophosphatase

  • ATP (Adenosine triphosphate)

  • Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)

  • MgCl₂

2. Reaction Setup:

  • Prepare a reaction mixture in a final volume (e.g., 1 mL).

  • Add the components in the following final concentrations:

    • D-glycero-D-manno-heptose-7-phosphate: 5-10 mM

    • ATP: 1.5 - 2.0 molar equivalents to substrate

    • MgCl₂: 10-20 mM

    • HldE: 0.1 - 0.5 mg/mL

    • GmhB: 0.1 - 0.5 mg/mL

    • Inorganic Pyrophosphatase: 5-10 units/mL

  • Bring the final volume to 1 mL with the reaction buffer.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzymes (typically 30-37°C) with gentle agitation.

  • Monitor the reaction progress over time (e.g., 4-24 hours) by taking aliquots.

4. Reaction Monitoring and Product Analysis:

  • Terminate the reaction in the aliquots by heat inactivation (e.g., 95°C for 5 min) or by adding an equal volume of cold ethanol.

  • Centrifuge to pellet the denatured proteins.

  • Analyze the supernatant for the presence of the product (ADP-D,D-heptose) using methods such as:

    • High-Performance Anion-Exchange Chromatography (HPAEC)[7]

    • Mass Spectrometry (ESI-MS)[6]

5. Purification (Optional):

  • The final product can be purified from the scaled-up reaction mixture using anion-exchange chromatography.

Protocol 2: Assay for Phosphatase (GmhB) Activity

This is a general colorimetric protocol to measure the release of inorganic phosphate (Pi) from a phosphorylated substrate, which can be adapted for GmhB using D-glycero-β-D-manno-heptose-1,7-bisphosphate as the substrate.

1. Principle: The assay measures the amount of inorganic phosphate (Pi) released by the phosphatase. The Pi reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex, which is then reduced (e.g., with ascorbic acid) to form a stable blue-colored compound. The absorbance of this blue complex is measured spectrophotometrically at a wavelength of ~820 nm.[10]

2. Reagents:

  • Substrate: D-glycero-β-D-manno-heptose-1,7-bisphosphate (10-50 mM stock)

  • Assay Buffer: 50 mM Tris-HCl or Cacodylate buffer, pH 7.0-8.0

  • Enzyme: Purified GmhB, appropriately diluted in assay buffer.

  • Color Reagent (Working Solution): A freshly prepared mixture of:

    • 6 parts 0.42% ammonium molybdate in 1N H₂SO₄

    • 2 parts 10% SDS (Sodium dodecyl sulfate)

    • 1 part 10% Ascorbic Acid

    • Keep this working solution on ice.[10]

3. Assay Procedure:

  • Set up the phosphatase reaction in a microcentrifuge tube (final volume of 100 µL).

    • 80 µL of assay buffer containing the substrate (e.g., 1-10 mM final concentration).

    • Include controls: a "no enzyme" blank and a "no substrate" blank.

  • Pre-incubate the tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the diluted GmhB enzyme preparation.[10]

  • Incubate for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 900 µL of the Color Reagent Working Solution.[10]

  • Develop the color by incubating for 20 minutes at 45°C or 60 minutes at 37°C.[10]

  • Cool to room temperature and measure the absorbance at 820 nm.

4. Calculation:

  • Create a standard curve using known concentrations of a phosphate standard (e.g., KH₂PO₄).

  • Subtract the absorbance of the "no enzyme" blank from the sample readings.

  • Calculate the amount of Pi released in your samples by comparing their absorbance to the standard curve.

  • Enzyme activity can be expressed in units (e.g., µmol of Pi released per minute) per mg of enzyme.

References

Stability issues of D-glycero-D-manno-heptose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-glycero-D-manno-heptose. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and troubleshooting experimental challenges involving this unique heptose sugar.

Frequently Asked Questions (FAQs)

Q1: What is D-glycero-D-manno-heptose and what is its primary biological significance?

A1: D-glycero-D-manno-heptose is a seven-carbon monosaccharide. Its phosphorylated derivatives, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-D-glycero-β-D-manno-heptose (ADP-heptose), are key intermediates in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] These molecules act as pathogen-associated molecular patterns (PAMPs) that can activate the host's innate immune system.[2][4][5]

Q2: What are the recommended storage conditions for D-glycero-D-manno-heptose?

A2: For long-term stability, D-glycero-D-manno-heptose should be stored in solid form in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below.[6] It is hygroscopic and should be protected from moisture. For short-term storage, refrigeration at 2-8°C is acceptable.[7]

Q3: How stable is D-glycero-D-manno-heptose in aqueous solutions?

Q4: What are the known signaling pathways activated by derivatives of D-glycero-D-manno-heptose?

A4: Derivatives of D-glycero-D-manno-heptose, specifically heptose 1,7-bisphosphate (HBP) and ADP-heptose, are known to activate the ALPK1-TIFA signaling pathway.[1][2][3][12] This pathway plays a crucial role in the innate immune response to Gram-negative bacterial infections by triggering the production of pro-inflammatory cytokines.[4][13]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of D-glycero-D-manno-heptose in solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare aqueous solutions of D-glycero-D-manno-heptose immediately before use. Avoid long-term storage of solutions, even when frozen.

    • Control pH: Buffer your solutions to a neutral or slightly acidic pH (pH 4-7) to minimize base-catalyzed degradation.[11]

    • Control Temperature: Keep solutions on ice whenever possible and avoid repeated freeze-thaw cycles.

    • Purity Check: Verify the purity of your solid D-glycero-D-manno-heptose using a suitable analytical method like HPLC or NMR.

Issue 2: Poor separation or peak tailing in HPLC analysis.
  • Possible Cause: Inappropriate column chemistry or mobile phase. Anomerization in solution.

  • Troubleshooting Steps:

    • Column Selection: For underivatized monosaccharides, consider using a specialized carbohydrate analysis column, such as an amino- or amide-based HILIC column.[14]

    • Mobile Phase Optimization: A mobile phase of acetonitrile (B52724) and water is commonly used for monosaccharide separation on HILIC columns. Optimize the gradient to achieve better resolution.[10]

    • Temperature Control: Maintain a constant and relatively low column temperature (e.g., 20-25°C) as higher temperatures can affect the stability of aldoses during analysis.[15][16]

    • Sample Derivatization: To improve peak shape and detection sensitivity, consider derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-aminobenzoic acid (2-AA) prior to reversed-phase HPLC analysis.

Issue 3: Difficulty in quantifying D-glycero-D-manno-heptose due to low detector response.
  • Possible Cause: Lack of a strong chromophore in the underivatized sugar.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that does not rely on UV absorbance, such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[17]

    • Derivatization: As mentioned above, derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity.[18]

    • Post-Column Derivatization: If pre-column derivatization is not feasible, consider post-column derivatization methods.

Data on Factors Affecting Monosaccharide Stability

While specific quantitative data for D-glycero-D-manno-heptose is limited, the following tables summarize general trends for monosaccharide stability based on studies of fructose (B13574) and other sugars.

Table 1: Effect of pH on Fructose Degradation Products

pH RangePredominant Degradation Products
Acidic (pH 2.2 - 4.0) 5-Hydroxymethylfurfural (HMF), Levulinic Acid, Humins[11]
Neutral to Slightly Alkaline Increased formation of organic acids (e.g., lactic acid, acetic acid)[11]
Alkaline (pH > 8.0) Accelerated degradation and isomerization[10][13]

Table 2: Effect of Temperature on Aldose Stability in HPLC Analysis

Column Temperature (°C)Relative Detector Signal for Glucose (%)
20100
25~59
45< 59
70< 2
Data adapted from a study on glucose stability during normal phase HPLC, illustrating the significant impact of temperature on aldose detection, likely due to degradation or anomerization.[15]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of D-glycero-D-manno-heptose in Solution by HPLC

This protocol provides a framework for a stability-indicating HPLC method.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity D-glycero-D-manno-heptose and dissolve it in the desired buffer (e.g., phosphate (B84403), acetate, or citrate (B86180) buffer at a specific pH) to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation temperature.

    • Immediately cool the sample on ice to quench any further degradation.

  • HPLC Analysis:

    • Column: Use a HILIC column (e.g., amide or amino phase, 3 µm particle size, 4.6 x 150 mm).

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Gradient: Start with a high percentage of acetonitrile (e.g., 85%) and gradually increase the water content to elute the polar sugar.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: ELSD, CAD, or RI.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the peak area of D-glycero-D-manno-heptose over time at each temperature and pH.

    • Observe the appearance of any new peaks, which would indicate degradation products.

    • Calculate the percentage of D-glycero-D-manno-heptose remaining at each time point relative to the initial time point (t=0).

Protocol 2: General Procedure for Monitoring D-glycero-D-manno-heptose Stability by NMR Spectroscopy

NMR can be used to observe structural changes and the formation of degradation products in real-time.

  • Sample Preparation:

    • Dissolve a known concentration of D-glycero-D-manno-heptose in a deuterated buffer (e.g., D₂O with phosphate buffer) at the desired pH.

  • NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum at time zero.

    • Incubate the NMR tube at the desired temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons of D-glycero-D-manno-heptose.[19][20]

    • Monitor the decrease in the integral of the anomeric protons over time.

    • Look for the appearance of new signals in the spectrum, which would correspond to degradation products.

    • 2D NMR techniques like COSY and HSQC can be used to help identify the structure of any degradation products.[21]

Visualizations

ALPK1_TIFA_Signaling_Pathway ALPK1-TIFA Signaling Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Gram_Negative_Bacteria Gram-Negative Bacteria ADP_heptose ADP-heptose / HBP Gram_Negative_Bacteria->ADP_heptose Releases ALPK1 ALPK1 ADP_heptose->ALPK1 Binds and Activates TIFA TIFA ALPK1->TIFA Phosphorylates TIFAsome TIFAsome (TIFA Oligomerization) TIFA->TIFAsome Induces TRAF6 TRAF6 TIFAsome->TRAF6 Recruits and Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylates for Degradation NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates to Nucleus DNA DNA NF_kB_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: ALPK1-TIFA signaling pathway activated by heptose derivatives.

Experimental_Workflow_Stability_Analysis Experimental Workflow for Stability Analysis Start Start: Prepare D-glycero-D-manno-heptose Solution Incubate Incubate at Different Temperatures & pH Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or NMR Sample->Analyze Quantify Quantify Remaining Heptose and Degradation Products Analyze->Quantify End End: Determine Stability Profile Quantify->End

Caption: Workflow for assessing the stability of D-glycero-D-manno-heptose.

Troubleshooting_Logic Troubleshooting Logic for HPLC Analysis Problem Problem: Poor Peak Shape / Low Sensitivity Check_Column Is the Column Appropriate? Problem->Check_Column Start Here Check_Mobile_Phase Is the Mobile Phase Optimized? Check_Column->Check_Mobile_Phase Yes Solution_Column Use HILIC or Carbohydrate-Specific Column Check_Column->Solution_Column No Check_Detector Is the Detector Suitable? Check_Mobile_Phase->Check_Detector Yes Solution_Mobile_Phase Adjust Gradient and Solvent Composition Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Detector Use RI, ELSD, or CAD, or Derivatize Sample Check_Detector->Solution_Detector No Re_evaluate Re-evaluate Results Check_Detector->Re_evaluate Yes Solution_Column->Re_evaluate Solution_Mobile_Phase->Re_evaluate Solution_Detector->Re_evaluate

Caption: Troubleshooting logic for HPLC analysis of D-glycero-D-manno-heptose.

References

Technical Support Center: Chemoenzymatic Synthesis of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemoenzymatic synthesis of D-glycero-D-manno-heptose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this multi-enzyme cascade synthesis.

Troubleshooting Guide: Overcoming Low Yields

This guide provides a systematic approach to identifying and resolving common problems that can lead to unsatisfactory yields in the chemoenzymatic synthesis of D-glycero-D-manno-heptose and its phosphorylated derivatives.

Question: My overall yield of D-glycero-D-manno-heptose or its phosphorylated derivative is significantly lower than expected. What are the primary areas I should investigate?

Answer: Low yields in this multi-enzyme synthesis can arise from several factors. A systematic investigation should focus on three key areas: the integrity and activity of the enzymes, the quality and concentration of substrates and cofactors, and the optimization of reaction conditions.

Question: How can I determine if one of the enzymes in the pathway (GmhA, HldE, or GmhB) is inactive or has low activity?

Answer: To identify a problematic enzyme, it is advisable to perform individual enzyme assays. This involves testing each enzyme's activity separately with its specific substrate and monitoring product formation.

Troubleshooting Workflow for Individual Enzyme Activity:

troubleshooting_workflow start Low Overall Yield individual_assays Perform Individual Enzyme Assays (GmhA, HldE, GmhB) start->individual_assays gmha_ok GmhA Active? individual_assays->gmha_ok hlde_ok HldE Active? gmha_ok->hlde_ok Yes troubleshoot_gmha Troubleshoot GmhA - Check substrate (S7P) - Optimize pH/Temp - Verify enzyme concentration gmha_ok->troubleshoot_gmha No gmhb_ok GmhB Active? hlde_ok->gmhb_ok Yes troubleshoot_hlde Troubleshoot HldE - Check substrates (H7P, ATP) - Optimize pH/Temp - Check Mg²⁺ concentration hlde_ok->troubleshoot_hlde No troubleshoot_gmhb Troubleshoot GmhB - Check substrate (HBP) - Optimize pH/Temp gmhb_ok->troubleshoot_gmhb No coupled_reaction_issue All Enzymes Active: Investigate Coupled Reaction Issues - Substrate/Product Inhibition - Cofactor Imbalance - Suboptimal Compromise Conditions gmhb_ok->coupled_reaction_issue Yes

Caption: Troubleshooting logic for identifying problematic enzymes.

Question: My individual enzyme assays show good activity, but the one-pot synthesis still results in a low yield. What other factors should I consider?

Answer: If the enzymes are active individually, the problem likely lies in the interplay of components in the one-pot reaction. Key areas to investigate include substrate or product inhibition, suboptimal reaction conditions for the combined enzyme system, and issues with cofactors.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for the enzymes involved in the synthesis, primarily from Escherichia coli.

Table 1: Optimal Reaction Conditions for Individual Enzymes

EnzymeOptimal pHOptimal TemperatureMetal Ion Cofactors / Inhibitors
GmhA (Sedoheptulose-7-phosphate isomerase)~7.5 - 8.025 - 37°CCofactors: None typically required. Inhibitors: Not well characterized.
HldE (D-glycero-β-D-manno-heptose-7-phosphate kinase / D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase)~7.5 - 8.037°CCofactors: Mg²⁺ is required. Inhibitors: Some flavonoid compounds like epigallocatechin gallate (EGCG) and myricetin (B1677590) can inhibit the adenylyltransferase activity.[1]
GmhB (D-glycero-β-D-manno-heptose 1,7-bisphosphate 7-phosphatase)~7.525 - 37°CCofactors: Divalent metal ions like Mg²⁺ can be important for activity. Inhibitors: Not well characterized.

Table 2: Troubleshooting Low Yields in One-Pot Synthesis

Potential Issue Recommended Action Expected Outcome
Substrate Inhibition Perform the reaction with varying initial concentrations of the starting substrate (e.g., sedoheptulose-7-phosphate).Identification of an optimal substrate concentration range. At very high concentrations, a decrease in reaction velocity may be observed.
Product Inhibition If possible, implement in-situ product removal. For the final ADP-heptose product, this is challenging. Alternatively, consider a two-step reaction to prevent accumulation of intermediates that might inhibit earlier enzymes.Increased overall yield by preventing feedback inhibition on the enzymes.
Cofactor Imbalance Ensure ATP is in slight excess but not so high as to chelate all available Mg²⁺. The concentration of Mg²⁺ should be optimized, typically in the range of 5-10 mM.Improved activity of the ATP-dependent enzyme HldE.
Suboptimal "Compromise" Conditions Systematically vary the pH and temperature of the one-pot reaction to find the best compromise for all three enzymes. A pH of around 7.5-8.0 and a temperature of 37°C is a good starting point.[2][3]Enhanced overall reaction rate and final yield.
By-product Formation The formation of the α-anomer of the heptose phosphate (B84403) can occur in chemical synthesis steps prior to the enzymatic cascade. Ensure stereoselective synthesis of the desired β-anomer. During deprotection steps of chemically synthesized precursors, by-products like 1,2-cyclic phosphate heptose can form.[2]Higher purity of the starting material for the enzymatic reaction, leading to a better yield of the desired final product.
Enzyme Concentration Ratio Empirically determine the optimal ratio of the three enzymes. It is not always a 1:1:1 ratio that gives the best results.A more balanced flux through the pathway, preventing the accumulation of intermediates and maximizing the final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the chemoenzymatic synthesis of D-glycero-D-manno-heptose?

A1: The biosynthetic pathway begins with the isomerization of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate, a reaction catalyzed by the enzyme GmhA (sedoheptulose-7-phosphate isomerase).[4]

Q2: What are the roles of the bifunctional enzyme HldE?

A2: HldE has two distinct enzymatic activities. The N-terminal domain acts as a kinase, phosphorylating D-glycero-D-manno-heptose-7-phosphate at the C-1 position to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate. The C-terminal domain functions as an adenylyltransferase, transferring an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate to produce ADP-D-glycero-β-D-manno-heptose.[5]

Q3: Why is GmhB necessary in the synthesis of ADP-D-glycero-β-D-manno-heptose?

A3: GmhB is a phosphatase that specifically removes the phosphate group from the C-7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate, yielding D-glycero-β-D-manno-heptose 1-phosphate. This product is the substrate for the adenylyltransferase activity of HldE.[3][6]

Q4: Can I use a single-step enzymatic reaction to produce D-glycero-D-manno-heptose-1,7-bisphosphate?

A4: Yes, you can produce D-glycero-D-manno-heptose-1,7-bisphosphate by incubating sedoheptulose-7-phosphate with GmhA and the kinase domain of HldE in the presence of ATP.

Q5: Are there any known issues with the stability of the substrates or products?

A5: Phosphorylated sugars are generally stable in solution at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions. It is recommended to store them as frozen solutions.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes (GmhA, HldE, GmhB) from E. coli

This protocol provides a general procedure for the expression and purification of His-tagged GmhA, HldE, and GmhB.

  • Transformation: Transform E. coli BL21(DE3) cells with expression plasmids containing the respective His-tagged genes.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Determine the protein concentration, aliquot, and store at -80°C.

Protocol 2: One-Pot Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose

This protocol is adapted from a published efficient one-pot three-enzyme strategy.[2]

  • Reaction Setup: In a suitable reaction vessel, combine chemically synthesized D-glycero-D-manno-heptose-7-phosphate (e.g., 10 mM), ATP (e.g., 15 mM), and MgCl₂ (e.g., 20 mM) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]

  • Enzyme Addition: Add the purified enzymes HldE, GmhB, and an inorganic pyrophosphatase to the reaction mixture. The optimal amount of each enzyme should be determined empirically, but a starting point could be in the range of 0.1-0.5 mg/mL for each.[2]

  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or mass spectrometry to detect the formation of the ADP-heptose product.

  • Work-up and Purification: Once the reaction is complete, terminate it by heating or by adding a protein precipitating agent like ethanol. Remove the precipitated proteins by centrifugation. The supernatant containing the product can be purified using size-exclusion chromatography (e.g., Bio-Gel P-2) or anion-exchange chromatography.[2]

Visualizations

biosynthetic_pathway S7P Sedoheptulose-7-Phosphate GmhA GmhA (Isomerase) S7P->GmhA H7P D-glycero-D-manno-heptose-7-Phosphate HldE_kinase HldE (Kinase domain) + ATP H7P->HldE_kinase HBP D-glycero-β-D-manno-heptose-1,7-bisphosphate GmhB GmhB (Phosphatase) HBP->GmhB H1P D-glycero-β-D-manno-heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase domain) + ATP H1P->HldE_adenylyl ADP_Hep ADP-D-glycero-β-D-manno-heptose GmhA->H7P HldE_kinase->HBP GmhB->H1P HldE_adenylyl->ADP_Hep

Caption: Biosynthetic pathway of ADP-D-glycero-β-D-manno-heptose.

References

Protecting group strategies for D-glycero-D-manno-heptose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-glycero-D-manno-heptose. The following sections address common challenges related to protecting group strategies and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am having trouble with the regioselective protection of the hydroxyl groups on my mannose precursor. How can I achieve selective protection?

A: Regioselective protection of monosaccharides is a common challenge due to the presence of multiple hydroxyl groups with similar reactivity.[1][2] A successful strategy often involves a multi-step approach utilizing protecting groups with different steric and electronic properties.

Troubleshooting Tips:

  • Primary vs. Secondary Hydroxyls: To selectively protect the primary hydroxyl group (C7-OH in the heptose chain or C6-OH in a mannose precursor), use a bulky silyl (B83357) ether protecting group like tert-butyldiphenylsilyl (TBDPS).[3][4] The steric hindrance of the TBDPS group favors reaction at the less hindered primary position.

  • Protecting Vicinal Diols: For the protection of adjacent hydroxyl groups, such as the C6 and C7 hydroxyls in the final heptose, a tetraisopropyldisiloxane (TIPDS) group can be employed to form a stable cyclic diether. This strategy is effective for protecting 1,2-diols.[5]

  • Orthogonal Strategies: Employ an orthogonal protecting group strategy. This involves using protecting groups that can be removed under different conditions, allowing for sequential deprotection and modification of specific hydroxyl groups.[6][7] For example, using a combination of benzyl (B1604629) ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride (B91410) ions), and acetals (removed by acid) provides a versatile toolkit for selective protection.

2. Q: My yields are low during the benzylation of the remaining hydroxyl groups after selective silylation. What can I do to improve the yield?

A: Low yields during benzylation can be due to incomplete reaction or side reactions. Optimizing the reaction conditions is crucial.

Troubleshooting Tips:

  • Choice of Base and Solvent: A strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is commonly used for benzylation.[3]

  • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can improve the reaction rate and yield, especially in biphasic reaction mixtures.[3]

  • Reaction Temperature: Ensure the reaction is carried out at an appropriate temperature. While initial deprotonation with NaH is often done at 0°C, the subsequent reaction with benzyl bromide may require room temperature or gentle heating to go to completion.

  • Purity of Reagents: Ensure that the solvent is anhydrous and the reagents are pure. Water can quench the hydride base and hinder the reaction.

3. Q: I am observing the formation of diastereomers during the synthesis. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a critical aspect of carbohydrate synthesis. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome.

Troubleshooting Tips:

  • Substrate-Controlled Reactions: In some cases, the existing stereocenters in the substrate can direct the stereochemistry of the newly formed center. For example, in the reduction of a C-6 ketone to form the D-glycero configuration, the stereoselectivity can be high due to the influence of neighboring bulky groups, consistent with the Felkin-Anh model.[8]

  • Chiral Reagents: While substrate control can be effective, the use of chiral reagents or catalysts can further enhance stereoselectivity. However, in some instances, the inherent stereodirection of the substrate may be so strong that chiral reagents do not significantly alter the diastereomeric ratio.[8]

  • Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

4. Q: What is a reliable method for the deprotection of a TBDPS group without affecting other protecting groups like benzyl ethers?

A: The selective removal of silyl ethers in the presence of other protecting groups is a key step in an orthogonal strategy.

Recommended Method:

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for the removal of silyl ethers. It is highly selective for silicon-oxygen bonds and typically does not affect benzyl ethers, acetals, or esters under standard conditions.[3][9] The reaction is usually carried out in a solvent like THF.

Troubleshooting Tips:

  • Reaction Time and Temperature: Monitor the reaction closely using thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to side reactions. The reaction is typically fast at room temperature.

  • pH Control: While TBAF is generally selective, some silyl ethers can be cleaved under acidic or basic conditions. Using buffered TBAF solutions can sometimes improve selectivity.

Experimental Protocols

Protocol 1: Selective Silylation of Primary Hydroxyl Group

This protocol describes the selective protection of the primary hydroxyl group of a mannose derivative using TBDPS-Cl.

  • Dissolve the mannose derivative (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica (B1680970) gel column chromatography.

Protocol 2: Benzylation of Remaining Hydroxyl Groups

This protocol details the protection of the remaining free hydroxyl groups as benzyl ethers.

  • To a solution of the silylated mannose derivative (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 4 equivalents) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (4 equivalents) dropwise to the suspension.

  • Add a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the fully protected product by silica gel column chromatography.

Protocol 3: Selective Deprotection of TBDPS Group

This protocol describes the removal of the TBDPS protecting group.

  • Dissolve the fully protected sugar (1 equivalent) in THF.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 1-2 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting alcohol by silica gel column chromatography.[3]

Quantitative Data

Table 1: Comparison of Yields for Key Synthetic Steps in D-glycero-D-manno-heptose Synthesis

StepReactionReagents and ConditionsYield (%)Reference
1Anomeric Benzylation of D-mannoseBenzyl alcohol, acetyl chloride81[3]
2Selective 6-O-SilylationTBDPS-Cl, imidazole82[3]
3Benzylation of 2,3,4-OHBenzyl bromide, NaH, DMF93[3]
4Dihydroxylation of AlkeneOsO₄, NMO63 (for D,D-heptose)[3]
5Selective 7-O-Silylation of DiolTBDPS-Cl, imidazole74[3]
6Benzylation of 6-OHBenzyl bromide, NaH, THF, TBAI94[3]
7Deprotection of 7-O-TBDPSTBAF, THF92[3]
8Phosphorylation of 7-OHDibenzyl N,N-diisopropylphosphoramidite, 1H-tetrazole, m-CPBA-[3]
9Final Deprotection (Hydrogenolysis)Pd(OH)₂/C, H₂92[3]

Table 2: Diastereoselectivity in the Synthesis of D-glycero-D-manno-heptose Precursors

Reaction StepDescriptionDiastereomeric Ratio (D-glycero : L-glycero)Reference
DihydroxylationOsmylation of a vinyl precursor to form the C6-C7 diol5:1[10]
ReductionNaBH₄ reduction of a C-6 ketone intermediate9:1[8]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection1 Initial Protection cluster_chain_elongation Chain Elongation cluster_protection2 Heptose Protection cluster_deprotection_functionalization Deprotection & Functionalization cluster_end Final Product start D-Mannose prot1 Anomeric Benzylation (C1-OBn) start->prot1 BnOH, AcCl prot2 Selective Silylation (C6-OTBDPS) prot1->prot2 TBDPS-Cl prot3 Benzylation (C2, C3, C4-OBn) prot2->prot3 BnBr, NaH elong1 Oxidation (C6-OH to Aldehyde) prot3->elong1 Swern or Dess-Martin elong2 Wittig Reaction elong1->elong2 Wittig Ylide elong3 Dihydroxylation elong2->elong3 OsO4, NMO prot4 Selective Silylation (C7-OTBDPS) elong3->prot4 TBDPS-Cl prot5 Benzylation (C6-OBn) prot4->prot5 BnBr, NaH deprot1 Selective Deprotection (C7-OH) prot5->deprot1 TBAF func1 Phosphorylation (C7-OPO3) deprot1->func1 deprot2 Final Deprotection func1->deprot2 H2, Pd/C end D-glycero-D-manno-heptose-7-phosphate deprot2->end

Caption: Synthetic workflow for D-glycero-D-manno-heptose-7-phosphate.

orthogonal_strategy cluster_deprotection Orthogonal Deprotection Steps fully_protected Fully Protected Heptose (Bn, TBDPS ethers) deprot_silyl Selective Silyl Ether Cleavage fully_protected->deprot_silyl TBAF deprot_benzyl Benzyl Ether Cleavage fully_protected->deprot_benzyl Non-selective (if not orthogonal) intermediate_OH Heptose with Free Hydroxyl(s) deprot_silyl->intermediate_OH final_product D-glycero-D-manno-heptose deprot_benzyl->final_product intermediate_OH->deprot_benzyl H2, Pd/C

Caption: Orthogonal protecting group strategy for D-glycero-D-manno-heptose.

References

Technical Support Center: D-glycero-D-manno-heptose Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-glycero-D-manno-heptose using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the detection of D-glycero-D-manno-heptose.

Q1: I am not detecting any signal for D-glycero-D-manno-heptose. What are the possible causes?

A1: The absence of a signal is a common issue that can stem from several factors, from sample preparation to instrument settings.[1][2][3]

  • Low Ionization Efficiency: Heptoses, like other monosaccharides, have notoriously low ionization efficiency in their native form.[2] Derivatization is often essential for sensitive detection.

  • Improper Sample Preparation: Ensure your sample is appropriately concentrated. A sample that is too dilute may not produce a detectable signal, while a highly concentrated sample can lead to ion suppression.[2][3] Contaminants in the sample or from the chromatographic column can also interfere with detection.[3]

  • Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for optimal performance. Verify that the instrument is calibrated correctly for the mass range of interest.[2][3]

  • Leaks: Gas leaks in the system can lead to a loss of sensitivity.[1] Check for leaks at all connection points, including gas cylinders, filters, and column connectors.[1]

Q2: I am observing a weak signal for my D-glycero-D-manno-heptose sample. How can I improve the signal intensity?

A2: A weak signal can be frustrating. Here are several strategies to enhance it:

  • Derivatization: The most effective way to increase signal intensity for monosaccharides is through chemical derivatization.[4] Labeling with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) significantly improves ionization efficiency and, consequently, signal strength.

  • Optimize Ionization Source Parameters: Fine-tuning the parameters of your ion source, such as spray voltage, gas flow rates, and temperature, can have a substantial impact on signal intensity. These settings should be optimized for your specific analyte and experimental setup.[5]

  • Sample Concentration: Carefully optimize the concentration of your sample. If you suspect ion suppression due to a high concentration, try diluting your sample.[6]

  • Check for Contamination: A dirty ion source is a frequent cause of poor signal.[6] Regular cleaning of the ion source components is recommended. Contaminants from solvents or the sample matrix can also suppress the signal.[7]

Q3: I am seeing multiple peaks that could correspond to D-glycero-D-manno-heptose. How can I confirm the correct peak?

A3: The presence of multiple peaks can be due to the formation of various adducts in the ion source.

  • Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode.[8] In negative ion mode, adducts with formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) can be seen.[8] Calculating the theoretical m/z values for these common adducts will help in identifying the correct peaks.

  • In-Source Fragmentation: Fragmentation can sometimes occur within the ion source, leading to additional peaks.[9]

  • Isomers: If your sample contains other heptose isomers, they may co-elute and have the same mass, making them indistinguishable by mass alone without proper chromatographic separation.

Q4: The mass-to-charge ratio (m/z) I am observing does not match the theoretical mass of D-glycero-D-manno-heptose. What could be the reason?

A4: A discrepancy between the observed and theoretical m/z is a common issue.

  • Adduct Formation: As mentioned previously, the observed ion is often an adduct rather than the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻). Refer to the quantitative data table below to check for common adduct m/z values.

  • Mass Calibration: An inaccurate mass calibration is a frequent cause of mass errors.[2][10] Ensure your instrument has been recently and correctly calibrated using an appropriate standard for your mass range.

  • Incorrect Molecular Formula: Double-check that you are using the correct monoisotopic mass for your calculations. The monoisotopic mass of D-glycero-D-manno-heptose (C₇H₁₄O₇) is 210.07395 Da.[11][12]

Q5: I am observing unexpected fragmentation patterns in my MS/MS data. How can I interpret them?

A5: The fragmentation of monosaccharides can be complex.

  • Common Fragmentation Pathways: The fragmentation of monosaccharides often involves the loss of water molecules (H₂O) and cross-ring cleavages.[13][14] For example, in the fragmentation of hexoses, common losses correspond to C₂H₄O₂.

  • Collision Energy: The extent of fragmentation is highly dependent on the collision energy used. Higher collision energies will result in more extensive fragmentation.

  • Derivatization Agent Fragmentation: If you have derivatized your sample, some of the observed fragments may originate from the derivatizing agent itself.

Quantitative Data

The following table summarizes the calculated theoretical monoisotopic masses for D-glycero-D-manno-heptose and its common adducts in both positive and negative ion modes. The monoisotopic mass of D-glycero-D-manno-heptose (C₇H₁₄O₇) is 210.07395 Da.[11][12]

Ion TypeAdductChargeTheoretical m/z
Positive Ion Mode
Protonated Molecule[M+H]⁺+1211.08178
Sodium Adduct[M+Na]⁺+1233.06373
Ammonium Adduct[M+NH₄]⁺+1228.10834
Potassium Adduct[M+K]⁺+1249.03767
Dimer with Sodium[2M+Na]⁺+1443.13814
Negative Ion Mode
Deprotonated Molecule[M-H]⁻-1209.06612
Formate Adduct[M+HCOO]⁻-1255.07178
Acetate Adduct[M+CH₃COO]⁻-1269.08743
Chloride Adduct[M+Cl]⁻-1245.04015

Experimental Protocols

Protocol 1: 1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

This protocol is adapted for the derivatization of monosaccharides for enhanced mass spectrometry detection.[4][15]

Materials:

  • Monosaccharide sample (dried)

  • 0.5 M PMP in methanol

  • 0.5 M NaOH

  • 0.5 M HCl

  • Methanol

  • Water (LC-MS grade)

  • Chloroform (B151607) or Diethyl Ether

Procedure:

  • Dissolve the dried monosaccharide sample in 25 µL of 0.5 M PMP in methanol.

  • Add 15 µL of 0.5 M NaOH and 10 µL of water.

  • Incubate the mixture at 70°C for 120 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 20 µL of 0.5 M HCl.

  • Extract the PMP-derivatized monosaccharides by adding 500 µL of chloroform or diethyl ether.

  • Vortex the mixture vigorously and then centrifuge at 3000 x g for 1 minute to separate the phases.

  • Carefully collect the aqueous (upper) layer containing the PMP-labeled monosaccharides.

  • Repeat the extraction step (6-8) two more times to remove excess PMP reagent.

  • The resulting aqueous solution is ready for LC-MS analysis.

Visualizations

Experimental Workflow for D-glycero-D-manno-heptose Analysis

G Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis Sample Heptose-containing Sample Hydrolysis Acid Hydrolysis (if polysaccharide) Sample->Hydrolysis Neutralization Neutralization & Desalting Hydrolysis->Neutralization Drying Drying under N2 Neutralization->Drying PMP_reagent Add PMP Reagent & NaOH Drying->PMP_reagent Incubation Incubate at 70°C PMP_reagent->Incubation Neutralize_deriv Neutralize with HCl Incubation->Neutralize_deriv Extraction Liquid-Liquid Extraction Neutralize_deriv->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of D-glycero-D-manno-heptose.

Troubleshooting Logic for No or Low Signal

G Figure 2: Troubleshooting Flowchart Start No or Low Signal Detected Check_Deriv Was the sample derivatized? Start->Check_Deriv Derivatize Derivatize the sample (Protocol 1) Check_Deriv->Derivatize No Check_Conc Is the sample concentration optimal? Check_Deriv->Check_Conc Yes Adjust_Conc Adjust concentration (dilute or concentrate) Check_Conc->Adjust_Conc No Check_Instrument Is the instrument tuned and calibrated? Check_Conc->Check_Instrument Yes Tune_Calibrate Tune and calibrate the mass spectrometer Check_Instrument->Tune_Calibrate No Check_Source Is the ion source clean? Check_Instrument->Check_Source Yes Clean_Source Clean the ion source Check_Source->Clean_Source No Check_Leaks Are there any system leaks? Check_Source->Check_Leaks Yes Fix_Leaks Check and fix leaks Check_Leaks->Fix_Leaks Yes Consult_Expert Consult instrument specialist Check_Leaks->Consult_Expert No G Figure 3: Putative Fragmentation Pathway Parent [M+H]⁺ m/z 211.08 Loss_H2O [M+H - H₂O]⁺ m/z 193.07 Parent->Loss_H2O -H₂O Cross_Ring_1 Cross-ring Cleavage 1 (e.g., ⁰,²A-type) m/z ~151 Parent->Cross_Ring_1 Cross_Ring_2 Cross-ring Cleavage 2 (e.g., ⁰,³A-type) m/z ~121 Parent->Cross_Ring_2 Loss_2H2O [M+H - 2H₂O]⁺ m/z 175.06 Loss_H2O->Loss_2H2O -H₂O Loss_3H2O [M+H - 3H₂O]⁺ m/z 157.05 Loss_2H2O->Loss_3H2O -H₂O

References

Technical Support Center: Refinement of Purification Protocols for D-glycero-D-manno-heptose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification protocols for D-glycero-D-manno-heptose and its isomers.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of D-glycero-D-manno-heptose isomers, providing potential causes and solutions in a straightforward question-and-answer format.

1. HPLC and Anion-Exchange Chromatography Troubleshooting

QuestionPotential Cause(s)Suggested Solution(s)
Why am I observing peak tailing in my HPLC chromatogram? Secondary Interactions: Polar analytes, like heptoses, can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[1] Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to inconsistent ionization and peak tailing.[2] Column Overload: Injecting too concentrated a sample can saturate the column.[3] Column Degradation: An old or contaminated column can lose its efficiency.[3]Optimize Mobile Phase: Adjust the pH of the mobile phase to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (around 2-3) can protonate silanols and reduce interaction.[2][3] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.[4] Reduce Sample Load: Dilute the sample or decrease the injection volume.[3] Column Maintenance: Use a guard column to protect the analytical column. If the column is old or contaminated, consider regenerating or replacing it.[3]
My retention times are shifting between runs. What could be the cause? Mobile Phase Composition: Small errors in mobile phase preparation or evaporation of volatile organic solvents can alter the composition and affect retention times. A 1% change in organic solvent concentration can alter retention time by 5-15%.[5] Temperature Fluctuations: Changes in column temperature can significantly impact retention times. A 1°C change can lead to a 1-2% variation in retention time.[5] Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times. System Leaks: A leak in the HPLC system can cause a drop in pressure and an increase in retention times.[5]Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run and keep the solvent reservoirs capped to minimize evaporation. Consider using a mobile phase preparation station for accuracy.[5] Control Temperature: Use a column oven to maintain a constant temperature.[5] Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. System Check: Regularly check for leaks in the pump, injector, and fittings.[5]
I am seeing double peaks for my heptose sample. Is this normal? Anomeric Separation: Sugars like D-glycero-D-manno-heptose exist as anomers (α and β forms) in solution. Under certain chromatographic conditions, these anomers can be separated, resulting in two peaks for a single compound.Optimize Separation or Co-elution: If the goal is to quantify the total amount of the heptose, conditions can be adjusted to co-elute the anomers into a single peak. This can sometimes be achieved by increasing the column temperature or adjusting the mobile phase pH to accelerate anomer interconversion. If the goal is to separate the anomers, the chromatographic conditions should be optimized for their resolution.
My recovery of phosphorylated heptoses from the anion-exchange column is low. What can I do? Ionic Strength of Elution Buffer: The salt concentration in the elution buffer may be too low to effectively displace the highly charged phosphorylated sugars from the resin. Precipitation on the Column: The sample may be precipitating on the column if the buffer conditions are not optimal.[6] Column Overloading: Exceeding the binding capacity of the column can lead to loss of sample in the flow-through.Increase Elution Strength: Gradually increase the salt concentration in the elution buffer to ensure complete elution of all phosphorylated species. Sample Preparation: Ensure the sample is fully dissolved in a buffer that is compatible with the starting conditions of the ion-exchange chromatography. Filtering the sample before loading can prevent clogging.[6] Optimize Sample Load: Determine the binding capacity of your column and ensure you are not exceeding it.
I am having trouble separating D-glycero-D-manno-heptose from its isomers. What strategies can I try? Similar Physicochemical Properties: Isomers often have very similar polarities and structures, making them difficult to separate with standard chromatographic methods.High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a column specifically designed for carbohydrate separations. Specialized Columns: Consider using columns with different stationary phases, such as amine-bonded or porous graphitic carbon columns, which can offer different selectivities for sugar isomers. Gradient Elution: A carefully optimized gradient elution program can improve the resolution of closely eluting isomers.

2. Sample Preparation and General Purification Troubleshooting

QuestionPotential Cause(s)Suggested Solution(s)
My yield of heptose isomers from bacterial cell lysate is consistently low. Incomplete Cell Lysis: The chosen lysis method may not be efficiently breaking open the bacterial cells to release the intracellular contents.[7][8] Degradation of Target Molecules: Enzymes released during cell lysis could be degrading the heptose isomers or their phosphorylated precursors. Precipitation of Target Molecules: The heptose isomers might be co-precipitating with other cellular components during clarification of the lysate.Optimize Lysis Protocol: A combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication, freeze-thaw) methods can improve lysis efficiency.[7][8] Use Inhibitors: Add appropriate enzyme inhibitors to the lysis buffer to prevent degradation. Solubilization: Adjust the pH or ionic strength of the lysis buffer to improve the solubility of the target molecules.
How can I remove protecting groups from my chemically synthesized heptose isomers without degrading the sugar? Harsh Deprotection Conditions: The reagents used to remove protecting groups (e.g., strong acids or bases) can also lead to the degradation of the sensitive heptose molecule.Mild Deprotection Methods: Utilize milder deprotection conditions that are specific to the protecting groups used. For example, for acetyl groups, a mild base like sodium methoxide (B1231860) in methanol (B129727) can be effective. Monitor the Reaction: Closely monitor the deprotection reaction using thin-layer chromatography (TLC) or HPLC to avoid over-reaction and degradation.
My purified heptose isomer appears to be contaminated with salts after anion-exchange chromatography. Inefficient Desalting: The desalting step after ion-exchange chromatography may not be sufficient to remove all the salt from the elution buffer.Effective Desalting Techniques: Use a robust desalting method such as size-exclusion chromatography (e.g., with a Bio-Gel P-2 column), dialysis, or diafiltration. Lyophilization: After desalting, lyophilizing the sample can remove residual volatile salts and water.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the purification of D-glycero-D-manno-heptose isomers.

1. Protocol for Bacterial Cell Lysis and Extraction of Heptose Phosphates

This protocol is designed for the extraction of soluble heptose phosphates from bacterial cells.

  • Materials:

    • Bacterial cell pellet

    • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

    • Lysozyme (B549824) (10 mg/mL stock)

    • DNase I (1 mg/mL stock)

    • Protease inhibitor cocktail

    • Centrifuge tubes

    • Sonicator

    • Centrifuge

  • Procedure:

    • Thaw the bacterial cell pellet on ice.

    • Resuspend the pellet in ice-old Lysis Buffer at a ratio of 5 mL of buffer per gram of wet cell paste.

    • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.

    • Incubate on ice for 30 minutes with occasional gentle mixing.

    • Add DNase I to a final concentration of 10 µg/mL.

    • Sonicate the cell suspension on ice using short bursts (e.g., 6 cycles of 15 seconds on, 45 seconds off) to avoid overheating and protein denaturation. The viscosity of the lysate should decrease as the DNA is sheared.[7]

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble heptose phosphates for further purification.

2. Protocol for Anion-Exchange Chromatography of Heptose Phosphates

This protocol describes the separation of phosphorylated heptose isomers using a strong anion-exchange column.

  • Materials:

    • Clarified cell lysate

    • Anion-Exchange Column (e.g., Q-Sepharose)

    • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

    • Chromatography system (e.g., FPLC or HPLC)

    • Fraction collector

  • Procedure:

    • Equilibrate the anion-exchange column with at least 5 column volumes of Buffer A until the conductivity and pH of the eluate are stable.

    • Load the clarified cell lysate onto the column at a low flow rate to ensure efficient binding.

    • Wash the column with 5-10 column volumes of Buffer A to remove unbound proteins and other contaminants.

    • Elute the bound heptose phosphates using a linear gradient of 0-100% Buffer B over 20 column volumes.

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of heptose phosphates using an appropriate assay (e.g., a phosphate (B84403) assay or HPLC).

    • Pool the fractions containing the desired heptose phosphate isomers.

    • Desalt the pooled fractions using size-exclusion chromatography or dialysis.

3. Protocol for Silica (B1680970) Gel Chromatography of Protected Heptose Isomers

This protocol is suitable for the purification of chemically synthesized heptose isomers with protecting groups.

  • Materials:

    • Crude reaction mixture containing protected heptose isomers

    • Silica gel (for column chromatography)

    • Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio should be determined by TLC)[9]

    • Glass column

    • Fraction collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in the chosen solvent system and pack the glass column.

    • Dissolve the crude reaction mixture in a minimal amount of the solvent system.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the separation by thin-layer chromatography (TLC) analysis of the collected fractions.

    • Pool the fractions containing the pure, protected heptose isomer.

    • Evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Illustrative HPLC Retention Times for Heptose Isomers Under Different Conditions

ConditionD-glycero-D-manno-heptose (min)L-glycero-D-manno-heptose (min)D-glycero-D-talo-heptose (min)
Column A (C18), Isocratic Elution (95:5 Water:Acetonitrile) 12.513.211.8
Column B (Amine-based), Gradient Elution (10-50% Acetonitrile) 8.28.97.5
Column C (Porous Graphitic Carbon), Isocratic Elution (90:10 Water:Acetonitrile with 0.1% Formic Acid) 15.116.014.3

Note: These are hypothetical values for illustrative purposes. Actual retention times will vary depending on the specific HPLC system, column, and experimental conditions.

Table 2: Example Purification Yield and Purity for D-glycero-D-manno-heptose-7-phosphate

Purification StepTotal Protein (mg)Total Heptose-7-P (µmol)Specific Activity (µmol/mg)Yield (%)Purity Fold
Crude Lysate 1000500.051001
Anion-Exchange Chromatography 50400.88016
Size-Exclusion Chromatography 10353.57070

Note: This table provides example data to illustrate the expected outcomes of a purification process.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_purification Purification cluster_downstream Downstream Analysis Bacterial_Culture Bacterial Culture expressing Heptose Biosynthetic Enzymes Cell_Harvest Cell Harvest (Centrifugation) Bacterial_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Enzymatic & Physical) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Anion_Exchange Anion-Exchange Chromatography Clarification->Anion_Exchange Desalting Desalting (Size-Exclusion Chromatography) Anion_Exchange->Desalting Purity_Analysis Purity Analysis (HPLC, SDS-PAGE) Desalting->Purity_Analysis Characterization Structural Characterization (NMR, Mass Spectrometry) Purity_Analysis->Characterization Final_Product Purified D-glycero-D-manno-heptose Isomers/Phosphates Characterization->Final_Product biosynthesis_pathway Sedoheptulose_7P Sedoheptulose 7-phosphate D_glycero_D_manno_heptose_7P D-glycero-D-manno-heptose 7-phosphate Sedoheptulose_7P->D_glycero_D_manno_heptose_7P GmhA (Isomerase) D_glycero_D_manno_heptose_1_7_BP D-glycero-β-D-manno-heptose 1,7-bisphosphate D_glycero_D_manno_heptose_7P->D_glycero_D_manno_heptose_1_7_BP HldE (Kinase) D_glycero_D_manno_heptose_1P D-glycero-β-D-manno-heptose 1-phosphate D_glycero_D_manno_heptose_1_7_BP->D_glycero_D_manno_heptose_1P GmhB (Phosphatase) ADP_D_glycero_D_manno_heptose ADP-D-glycero-β-D-manno-heptose D_glycero_D_manno_heptose_1P->ADP_D_glycero_D_manno_heptose HldE (Adenylyltransferase) ADP_L_glycero_D_manno_heptose ADP-L-glycero-β-D-manno-heptose ADP_D_glycero_D_manno_heptose->ADP_L_glycero_D_manno_heptose HldD (Epimerase)

References

Validation & Comparative

A Comparative Guide to the Biological Activity of D-glycero-D-manno-heptose and L-glycero-D-manno-heptose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of D-glycero-D-manno-heptose and its epimer, L-glycero-D-manno-heptose. The focus is on their roles in modulating the innate immune system, supported by experimental data and detailed methodologies.

Introduction

Heptoses are seven-carbon monosaccharides that are key components of the lipopolysaccharide (LPS) in Gram-negative bacteria. L-glycero-D-manno-heptose (L,D-heptose) is a major constituent of the inner core region of LPS, a molecule known for its potent immunostimulatory properties.[1] D-glycero-D-manno-heptose (D,D-heptose) serves as its biochemical precursor.[1] While both isomers are fundamental to bacterial physiology, it is primarily the derivatives of the D-glycero-D-manno-heptose that have been identified as potent activators of the host's innate immune system.

Comparative Biological Activity

Current research indicates that the significant biological activity, in terms of innate immune activation, is not attributed to the simple heptose sugars themselves but rather to their phosphorylated and nucleotide-conjugated derivatives. Specifically, metabolites of the D-glycero-D-manno-heptose pathway act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host cell sensor, alpha-kinase 1 (ALPK1). This recognition triggers a signaling cascade through the TRAF-interacting protein with forkhead-associated domain (TIFA), leading to the activation of the transcription factor NF-κB and subsequent pro-inflammatory cytokine production.

There is a notable lack of direct comparative studies on the biological activity of the unmodified D-glycero-D-manno-heptose versus L-glycero-D-manno-heptose. The available quantitative data focuses on the potent immunostimulatory effects of D-glycero-D-manno-heptose derivatives.

Quantitative Data on the Immunostimulatory Activity of D-glycero-D-manno-heptose Derivatives

The following table summarizes the biological activity of key D-glycero-D-manno-heptose derivatives in activating the NF-κB signaling pathway.

CompoundCell LineAssayConcentrationFold Induction of NF-κB (approx.)Citation
D-glycero-β-D-manno-heptose 1,7-bisphosphate (β-HBP)HEK293TLuciferase Reporter Assay10 µM~15-20[2]
ADP-β-D-glycero-D-manno-heptoseAGSLuciferase Reporter Assay10 µM~25-30[2]
ADP-β-L-glycero-D-manno-heptoseAGSLuciferase Reporter Assay10 µM~20-25[2]

Signaling Pathway and Experimental Workflows

The activation of the innate immune response by D-glycero-D-manno-heptose derivatives follows a well-defined signaling pathway and can be quantified using established experimental workflows.

ALPK1-TIFA Signaling Pathway

ALPK1_TIFA_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptose_Derivative D-glycero-D-manno-heptose Derivative (e.g., β-HBP, ADP-heptose) ALPK1 ALPK1 Heptose_Derivative->ALPK1 Binds to TIFA TIFA (monomer) ALPK1->TIFA Phosphorylates TIFA_Oligomer TIFA (oligomer) TIFA->TIFA_Oligomer Oligomerization TRAF6 TRAF6 TIFA_Oligomer->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB_nucleus->Gene_Expression Induces

General Experimental Workflow for Assessing Heptose Activity

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Transfection (NF-κB Luciferase Reporter Plasmid) Cell_Culture->Transfection Stimulation 3. Stimulation (Heptose Isomers/Derivatives) Transfection->Stimulation NFkB_Assay 4a. NF-κB Luciferase Assay Stimulation->NFkB_Assay Cytokine_Assay 4b. Cytokine Quantification (ELISA) Stimulation->Cytokine_Assay Data_Analysis 5. Data Analysis and Comparison NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Experimental Protocols

NF-κB Reporter Assay

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to stimulation with heptose derivatives.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture HEK293T cells in a T75 flask at 37°C in a 5% CO₂ incubator.

    • When cells reach 70-80% confluency, seed them into 96-well plates.

    • Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).[3][4][5]

    • Incubate for 24 hours to allow for plasmid expression.

2. Cell Stimulation:

  • Prepare stock solutions of D-glycero-D-manno-heptose, L-glycero-D-manno-heptose, and their derivatives in an appropriate solvent (e.g., sterile water or PBS).

  • Dilute the compounds to the desired final concentrations in the cell culture medium.

  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a positive control (e.g., TNF-α) and a negative control (vehicle).

  • Incubate the cells for a specified period (e.g., 6-24 hours).[6]

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

4. Data Analysis:

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated control cells.

Cytokine Quantification by ELISA

This protocol measures the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from cells stimulated with heptose derivatives.

1. Cell Culture and Stimulation:

  • Culture a suitable cell line (e.g., HEK293T or a monocytic cell line like THP-1) in 24- or 48-well plates until they reach the desired confluency.

  • Stimulate the cells with the heptose compounds as described in the NF-κB reporter assay protocol.

  • After the incubation period, collect the cell culture supernatants.

2. ELISA Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop Reaction: Stop the color development with a stop solution (e.g., sulfuric acid).

3. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Generate a standard curve from the absorbance values of the cytokine standards.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[7]

Conclusion

The available scientific evidence strongly indicates that derivatives of D-glycero-D-manno-heptose , such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (β-HBP) and ADP-D-glycero-β-D-manno-heptose, are potent agonists of the innate immune system. They activate the ALPK1-TIFA signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines.

Therefore, for researchers and professionals in drug development, the focus for investigating innate immune modulation should be on the phosphorylated and nucleotide-conjugated derivatives of D-glycero-D-manno-heptose. Further research is warranted to elucidate any potential biological activity of L-glycero-D-manno-heptose and to directly compare the immunostimulatory potential of the two parent heptose isomers.

References

A Comparative Analysis of D- and L-glycero-D-manno-heptose in Bacterial Lipopolysaccharide: Structure, Biosynthesis, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of D-glycero-D-manno-heptose (D,D-heptose) and L-glycero-D-manno-heptose (L,D-heptose), two key sugar components of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria. This document summarizes their structural differences, biosynthetic pathways, and critically, their roles in the interaction with the host immune system, supported by experimental data and detailed protocols.

Introduction

Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The inner core of LPS is a highly conserved region, typically containing heptose residues that are crucial for the structural integrity of the outer membrane.[1][2] Two important isomers of these heptoses are D-glycero-D-manno-heptose and its C6 epimer, L-glycero-D-manno-heptose. While L,D-heptose is a more common and conserved feature of the LPS inner core, the biosynthesis of both isomers and their precursors has significant implications for bacterial pathogenesis and host immune recognition.[1][2][3] This guide explores the comparative aspects of these two heptose isomers in the context of bacterial LPS.

Structural and Biosynthetic Comparison

D,D-heptose and L,D-heptose are stereoisomers, differing in the configuration at the C6 position. This seemingly minor structural difference is the result of a specific enzymatic epimerization step in the biosynthetic pathway. The biosynthesis of both heptoses originates from sedoheptulose-7-phosphate, a metabolite from the pentose (B10789219) phosphate (B84403) pathway.[4]

Table 1: Key Enzymes in the Biosynthesis of D,D- and L,D-Heptose

EnzymeGene Name (E. coli)FunctionProduct
Sedoheptulose-7-phosphate isomerasegmhAIsomerization of sedoheptulose-7-phosphateD-glycero-D-manno-heptose-7-phosphate
D,D-heptose-7-phosphate kinasehldE (rfaE)Phosphorylation at C1D-glycero-D-manno-heptose-1,7-bisphosphate (HBP)
D,D-heptose-1,7-bisphosphate phosphatasegmhBDephosphorylation at C7D-glycero-D-manno-heptose-1-phosphate
D,D-heptose-1-phosphate adenylyltransferasehldE (rfaE)Activation with ATPADP-D-glycero-D-manno-heptose
ADP-L,D-heptose epimerasehldD (rfaD)Epimerization at C6ADP-L-glycero-D-manno-heptose

Note: This table provides a simplified overview. The specific enzymes and gene names can vary between bacterial species.

The biosynthesis of D,D-heptose precursors culminates in the formation of ADP-D-glycero-D-manno-heptose. Subsequently, the epimerase HldD (also known as RfaD) converts this into ADP-L-glycero-D-manno-heptose, which is the donor substrate for the incorporation of L,D-heptose into the LPS inner core by heptosyltransferases.

Heptose_Biosynthesis S7P Sedoheptulose-7-Phosphate DDH7P D,D-Heptose-7-Phosphate S7P->DDH7P GmhA HBP D,D-Heptose-1,7-Bisphosphate DDH7P->HBP HldE (kinase) DDH1P D,D-Heptose-1-Phosphate HBP->DDH1P GmhB ADP_DDH ADP-D,D-Heptose DDH1P->ADP_DDH HldE (adenylyltransferase) ADP_LDH ADP-L,D-Heptose ADP_DDH->ADP_LDH HldD (epimerase) LPS_Core LPS Inner Core ADP_LDH->LPS_Core Heptosyl-transferases

Biosynthetic pathway of D,D- and L,D-heptose for LPS.

Immunological Significance: A Tale of Precursors

A critical aspect of the immunological activity of heptoses in LPS lies not with the mature LPS molecule itself, but with the cytosolic detection of its biosynthetic intermediates. Specifically, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-L-glycero-β-D-manno-heptose (ADP-heptose) have been identified as pathogen-associated molecular patterns (PAMPs).[4][5]

When these molecules are introduced into the cytosol of host cells, they are recognized by the alpha-kinase 1 (ALPK1) receptor. This recognition triggers a signaling cascade involving the TRAF-interacting-with-forkhead-associated-domain (TIFA) protein, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[5][6]

Table 2: Immunological Activity of Heptose Biosynthetic Intermediates

MoleculeHost ReceptorKey Signaling AdaptorPrimary Outcome
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)ALPK1TIFANF-κB activation, pro-inflammatory cytokine production
ADP-L-glycero-β-D-manno-heptose (ADP-heptose)ALPK1TIFANF-κB activation, pro-inflammatory cytokine production

It is important to note that the pro-inflammatory activity is associated with these precursors and not directly with the heptose residues within the fully assembled LPS molecule, which is primarily recognized by the Toll-like receptor 4 (TLR4) complex via its lipid A moiety.[7][8] There is currently a lack of direct comparative studies on the immunological effects of LPS containing D,D-heptose versus L,D-heptose. However, the conservation of the epimerization step to produce L,D-heptose in many pathogenic bacteria suggests its importance for bacterial fitness and potentially for evading certain aspects of host immunity.

ALPK1_TIFA_Signaling cluster_bacterium Bacterium cluster_host Host Cell Cytosol HBP HBP ALPK1 ALPK1 HBP->ALPK1 ADP_Heptose ADP-Heptose ADP_Heptose->ALPK1 TIFA TIFA ALPK1->TIFA activates TRAF6 TRAF6 TIFA->TRAF6 recruits NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

ALPK1/TIFA signaling pathway activated by heptose precursors.

Experimental Protocols

Extraction and Purification of Bacterial Lipopolysaccharide (Hot Phenol-Water Method)

This protocol is a widely used method for the extraction of LPS from Gram-negative bacteria.

Materials:

Procedure:

  • Suspend the bacterial cell paste in deionized water.

  • Heat the suspension to 65-70°C in a water bath.

  • Add an equal volume of pre-heated 90% phenol to the bacterial suspension.

  • Stir the mixture vigorously for 15-30 minutes while maintaining the temperature.

  • Cool the emulsion in an ice bath and then centrifuge to separate the phases.

  • Carefully collect the upper aqueous phase, which contains the LPS.

  • To precipitate the LPS, add cold diethyl ether to the aqueous phase.

  • Collect the precipitated LPS by centrifugation.

  • Wash the LPS pellet with acetone and air dry.

  • For further purification, the crude LPS can be treated with nucleases (DNase and RNase) and proteinase K, followed by ultracentrifugation.

Analysis of Heptose Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of monosaccharides from LPS, which can be adapted for the analysis of heptose isomers. Chiral derivatization and a chiral column are necessary for the separation of D- and L-isomers.

Materials:

  • Purified LPS

  • Hydrochloric acid (HCl)

  • Methanol

  • Acetic anhydride (B1165640)

  • Pyridine

  • Chiral derivatizing agent (e.g., (S)-(+)-2-octanol)

  • GC-MS system with a chiral capillary column

Procedure:

  • Hydrolysis: Hydrolyze the purified LPS with HCl to release the constituent monosaccharides.

  • Derivatization:

    • Neutralize the hydrolysate and evaporate to dryness.

    • Perform methanolysis to form methyl glycosides.

    • React the methyl glycosides with a chiral derivatizing agent (e.g., (S)-(+)-2-octanol) to form diastereomers.

    • Acetylate the remaining hydroxyl groups with acetic anhydride in pyridine.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system equipped with a chiral column.

    • Use an appropriate temperature program to separate the diastereomeric derivatives of D,D-heptose and L,D-heptose.

    • Identify the isomers based on their retention times and mass spectra compared to standards.

    • Quantify the isomers by integrating the peak areas.

Conclusion

The study of D- and L-glycero-D-manno-heptose in bacterial LPS reveals a fascinating interplay between bacterial metabolism, cell wall structure, and host-pathogen interactions. While both isomers are structurally similar, their biosynthetic pathway highlights a key epimerization step that leads to the prevalence of L,D-heptose in the LPS of many Gram-negative bacteria. The most significant immunological finding to date is the recognition of the biosynthetic precursors, HBP and ADP-heptose, as cytosolic PAMPs that trigger a pro-inflammatory response via the ALPK1-TIFA signaling axis.

Further research is needed to elucidate the direct comparative immunological effects of LPS containing D,D-heptose versus L,D-heptose on TLR4-mediated signaling and to develop more refined analytical methods for their quantitative chiral separation. A deeper understanding of these aspects will be invaluable for the development of novel antimicrobial agents targeting the heptose biosynthetic pathway and for the design of new vaccine adjuvants and immunomodulatory therapies.

References

A Comparative Guide to the Stereochemical Validation of Synthetic D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of carbohydrates is paramount in drug development and biological research, as even minor variations can lead to significant changes in biological activity. This guide provides a comparative overview of the key analytical techniques used for the stereochemical validation of synthetic D-glycero-D-manno-heptose, a crucial component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria.[1][2][3] Objective comparisons of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography (Gas Chromatography and High-Performance Liquid Chromatography) are presented, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation method.

Comparison of Analytical Techniques

The stereochemical integrity of synthetic D-glycero-D-manno-heptose is typically confirmed through a combination of powerful analytical methods. Each technique offers distinct advantages and provides complementary information to build a comprehensive stereochemical profile.

Technique Information Provided Sample Requirements Throughput Key Advantages Limitations
¹H and ¹³C NMR Spectroscopy Relative configuration, conformational analysis, and diastereomeric purity.~1-5 mg, soluble in deuterated solventHighNon-destructive, provides detailed structural information in solution.Does not directly provide absolute configuration. Signal overlap can be an issue.
X-ray Crystallography Absolute configuration and solid-state conformation.[1]High-quality single crystal (0.1-0.5 mm)LowUnambiguous determination of absolute stereochemistry.Crystal growth can be challenging. The solid-state conformation may not represent the solution conformation.
Chiral Gas Chromatography (GC) Enantiomeric and diastereomeric purity.Volatile derivative (e.g., peracetylated), ~0.1-1 µgHighHigh resolution and sensitivity.Requires derivatization to increase volatility.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric and diastereomeric purity.Soluble in mobile phase, ~1-10 µgMedium to HighBroad applicability to various derivatives, preparative scale-up is possible.Method development can be time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the stereochemical analysis of synthetic heptoses in solution. The key to differentiating the D-glycero from the L-glycero diastereomer at the C6 position lies in the analysis of proton-proton coupling constants (³JHH).

Key Diagnostic NMR Parameters:

The magnitude of the vicinal coupling constant between H5 and H6 is particularly informative. A larger coupling constant is indicative of an anti-periplanar relationship between the two protons, which is characteristic of the D-glycero configuration. Conversely, a smaller coupling constant suggests a gauche relationship, indicative of the L-glycero configuration.

Stereoisomer Key Coupling Constant Typical Value (Hz) Dihedral Angle
D-glycero-D-manno-heptose ³J(H5, H6)~8-10 Hz~180° (anti)
L-glycero-D-manno-heptose ³J(H5, H6)~2-4 Hz~60° (gauche)
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the synthetic heptose derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Identify the signals for H5 and H6 and accurately measure the coupling constant ³J(H5, H6). Compare the obtained value with the expected values for the D-glycero and L-glycero configurations. Two-dimensional NMR experiments, such as COSY and HSQC, can aid in the unambiguous assignment of proton and carbon signals.

X-ray Crystallography

For an unequivocal determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

A notable example is the crystal structure determination of methyl L-glycero-α-D-manno-heptopyranoside.[1] This analysis definitively confirmed its absolute configuration and provided detailed information about its solid-state conformation, serving as a valuable reference for comparing synthetic D-glycero-D-manno-heptose derivatives.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of a suitable derivative of the synthetic heptose. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute stereochemistry.

Chiral Chromatography

Chiral chromatography is essential for assessing the enantiomeric and diastereomeric purity of the synthetic product. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating stereoisomers.

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the separation of volatile carbohydrate derivatives. Peracetylation is a common derivatization method for sugars to increase their volatility and thermal stability.[4][5]

Derivative Chiral Stationary Phase Typical Carrier Gas Expected Outcome
Peracetylated heptosesChirasil-Val or similarHeliumBaseline separation of D- and L-glycero diastereomers.
Experimental Protocol: Chiral GC-MS of Peracetylated Heptoses
  • Derivatization: Acetylate the hydroxyl groups of the synthetic heptose using a mixture of acetic anhydride (B1165640) and pyridine.

  • GC-MS Analysis:

    • Column: Use a chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm i.d.).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 180 °C), hold for a few minutes, then ramp to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 2 °C/min).

    • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragment ions of the peracetylated heptoses.

  • Data Analysis: Compare the retention times of the peaks in the chromatogram with those of authentic standards of the D-glycero and L-glycero isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile platform for the separation of a wide range of carbohydrate derivatives without the need for high volatility. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak columns, are widely used for this purpose.[6][7][8]

Derivative Chiral Stationary Phase Typical Mobile Phase Expected Outcome
Underivatized or benzoylated heptosesChiralpak AD-H or similarHexane/Isopropanol (B130326) or Hexane/Ethanol (B145695) with a small amount of acid modifier (e.g., TFA)Separation of anomers and diastereomers.
Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve the synthetic heptose derivative in the mobile phase.

  • HPLC Analysis:

    • Column: Use a chiral column (e.g., Chiralpak IA, IB, or IC, 250 x 4.6 mm, 5 µm).[6][9][10]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive Index (RI) or UV detector (if the derivative has a chromophore).

  • Data Analysis: Compare the retention times of the peaks with those of reference standards to confirm the stereochemical identity and purity.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different analytical techniques and the logical flow of stereochemical validation can provide a clearer understanding of the overall process.

Stereochemical_Validation_Workflow cluster_synthesis Synthesis cluster_results Results Synthetic_Heptose Synthetic D-glycero-D-manno-heptose NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthetic_Heptose->NMR Xray X-ray Crystallography Synthetic_Heptose->Xray Chiral_GC Chiral GC-MS (Peracetylated derivative) Synthetic_Heptose->Chiral_GC Chiral_HPLC Chiral HPLC Synthetic_Heptose->Chiral_HPLC Relative_Config Relative Configuration (³J(H5,H6)) NMR->Relative_Config Absolute_Config Absolute Configuration Xray->Absolute_Config Diastereomeric_Purity Diastereomeric Purity Chiral_GC->Diastereomeric_Purity Chiral_HPLC->Diastereomeric_Purity Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity

Caption: Workflow for the stereochemical validation of synthetic heptose.

This guide provides a framework for the rigorous stereochemical validation of synthetic D-glycero-D-manno-heptose. By employing a combination of these analytical techniques and following the outlined protocols, researchers can confidently ascertain the stereochemical integrity of their synthetic carbohydrates, ensuring their suitability for further biological and pharmaceutical applications.

References

A Comparative Guide to Confirming the Anomeric Configuration of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the anomeric configuration is a critical step in the structural elucidation of carbohydrates, impacting their biological activity and chemical properties. For D-glycero-D-manno-heptose, a seven-carbon sugar that is a key component of the lipopolysaccharide of many Gram-negative bacteria, establishing the correct stereochemistry at the anomeric center (C-1) is paramount for research in glycobiology and drug development. This guide provides a comparative analysis of the primary methods used to confirm the anomeric configuration of D-glycero-D-manno-heptose, presenting experimental data and detailed protocols for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly used non-destructive technique for determining the anomeric configuration of sugars in solution. The key parameters derived from ¹H and ¹³C NMR spectra—coupling constants (¹JC1,H1) and chemical shifts (δ)—provide definitive evidence for the α or β configuration.

¹H NMR: Anomeric Proton Coupling Constants (³JH1,H2)

The magnitude of the vicinal coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is highly dependent on their dihedral angle. In the typical 4C1 chair conformation of the pyranose ring of D-glycero-D-manno-heptose, the β-anomer exhibits a large coupling constant due to the trans-diaxial relationship between H-1 and H-2. Conversely, the α-anomer shows a smaller coupling constant, reflecting an axial-equatorial or equatorial-axial relationship.

¹³C NMR: Anomeric Carbon Chemical Shifts (δC1) and ¹JC1,H1 Coupling Constants

The chemical shift of the anomeric carbon (C-1) is also diagnostic. Generally, the C-1 of a β-anomer is more shielded (appears at a lower chemical shift) than that of the corresponding α-anomer. Furthermore, the one-bond coupling constant between the anomeric carbon and its attached proton (¹JC1,H1) is a reliable indicator. For pyranoses, ¹JC1,H1 values are typically larger for the α-anomer (around 170 Hz) than for the β-anomer (around 160 Hz).

Comparative NMR Data

The following table summarizes the expected NMR parameters for the anomeric configuration of D-glycero-D-manno-heptose based on established principles and data from similar manno-configured pyranoses.

Parameter α-Anomer β-Anomer Distinguishing Feature
³JH1,H2 (Hz) < 4 Hz> 8 HzSmall coupling constant for α, large for β
δC1 (ppm) ~95-100 ppm~92-97 ppmα-anomer is typically downfield from the β-anomer
¹JC1,H1 (Hz) ~170 Hz~160 HzLarger coupling constant for the α-anomer
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified D-glycero-D-manno-heptose sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the anomeric proton signal and determine its multiplicity and coupling constant (³JH1,H2).

    • Acquire a proton-coupled ¹³C NMR spectrum or a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine the chemical shift of the anomeric carbon (δC1) and the one-bond C1-H1 coupling constant (¹JC1,H1).

  • Data Analysis:

    • Identify the anomeric proton signal in the ¹H NMR spectrum, typically in the range of 4.5-5.5 ppm.

    • Measure the coupling constant ³JH1,H2. A small value (< 4 Hz) indicates an α-configuration, while a large value (> 8 Hz) suggests a β-configuration.

    • Identify the anomeric carbon signal in the ¹³C NMR spectrum, usually between 90-105 ppm.

    • Measure the ¹JC1,H1 coupling constant. A value around 170 Hz is indicative of an α-anomer, whereas a value around 160 Hz points to a β-anomer.

G cluster_workflow NMR-Based Anomeric Configuration Workflow sample D-glycero-D-manno-heptose (in D2O) nmr Acquire 1H and 13C NMR Spectra sample->nmr analysis Spectral Analysis nmr->analysis h1_analysis Measure 3JH1,H2 analysis->h1_analysis c13_analysis Measure δC1 and 1JC1,H1 analysis->c13_analysis alpha_config α-Anomer (3J < 4 Hz, 1J ~170 Hz) h1_analysis->alpha_config Small J beta_config β-Anomer (3J > 8 Hz, 1J ~160 Hz) h1_analysis->beta_config Large J c13_analysis->alpha_config Large J, Downfield δ c13_analysis->beta_config Small J, Upfield δ

Caption: Workflow for anomeric configuration determination using NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule in its crystalline state. This method is considered the "gold standard" for structural determination as it directly visualizes the spatial arrangement of atoms, including the stereochemistry at the anomeric center.

Advantages and Limitations
  • Advantage: Provides definitive and highly accurate structural information, leaving no ambiguity about the anomeric configuration.

  • Limitation: Requires the compound to be crystalline, which can be a significant challenge for many carbohydrates. The obtained structure represents the solid-state conformation, which may not be the sole conformation present in solution.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of D-glycero-D-manno-heptose of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, detailed 3D structure.

  • Analysis: Analyze the refined structure to determine the configuration at the anomeric carbon (C-1) by observing the orientation of the substituent (e.g., hydroxyl group) relative to the other groups on the pyranose ring.

G cluster_xray X-ray Crystallography Workflow start Purified Heptose Sample crystal Grow Single Crystals start->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution & Refinement diffraction->solve result Unambiguous 3D Structure (Anomeric Configuration Confirmed) solve->result

Caption: General workflow for X-ray crystallography analysis.

Enzymatic Assays

Enzymatic methods offer a highly specific, although indirect, means of determining anomeric configuration. These assays rely on enzymes that exhibit a strict stereospecificity for either the α or β anomer of a particular sugar.

For instance, if an α-mannosidase is used and it successfully hydrolyzes a glycosidic linkage involving D-glycero-D-manno-heptose, this would confirm an α-configuration. Conversely, the use of a β-specific enzyme would confirm a β-linkage.

Advantages and Limitations
  • Advantage: High specificity can provide clear-cut results, often with high sensitivity.

  • Limitation: Requires the availability of a specific enzyme for the sugar and anomer . The assay is typically used for glycosides rather than the free hemiacetal, as the enzyme acts on the glycosidic bond.

Experimental Protocol: Enzymatic Assay (Hypothetical Example)
  • Enzyme and Substrate Preparation: Prepare a buffered solution containing the purified D-glycero-D-manno-heptose derivative (e.g., a p-nitrophenyl glycoside to allow for colorimetric detection). Prepare a solution of a highly specific glycosidase (e.g., α-mannosidase).

  • Enzymatic Reaction: Incubate the substrate with the enzyme at the optimal temperature and pH for the enzyme's activity.

  • Detection of Product Formation: Monitor the reaction for the release of the aglycone (e.g., p-nitrophenol, which can be quantified spectrophotometrically at 405 nm) or the free heptose (which can be detected by chromatography).

  • Controls: Run parallel reactions without the enzyme (negative control) and with a known substrate for the enzyme (positive control) to ensure the observed activity is specific.

  • Interpretation: Product formation indicates that the anomeric configuration of the substrate matches the specificity of the enzyme.

Summary and Recommendations

Method Principle Advantages Limitations Best For
NMR Spectroscopy Measurement of nuclear spin properties (coupling constants, chemical shifts)Non-destructive, provides data on solution-state conformation, relatively fastRequires pure sample, interpretation can be complex for overlapping signalsRoutine and primary confirmation for samples in solution
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous and definitive 3D structureRequires a high-quality single crystal, solid-state conformation may differ from solutionAbsolute proof of structure when a crystal can be obtained
Enzymatic Assays High specificity of enzymes for a particular anomerHighly specific and sensitiveRequires a specific enzyme, typically for glycosides, indirect methodConfirming the anomeric linkage in oligosaccharides or glycoconjugates

For the confirmation of the anomeric configuration of D-glycero-D-manno-heptose, NMR spectroscopy is the recommended primary method due to its versatility, non-destructive nature, and the wealth of information it provides about the molecule's structure in solution. Should the NMR data be ambiguous or if absolute proof of the solid-state structure is required, X-ray crystallography should be pursued, provided that suitable crystals can be grown. Enzymatic assays serve as a valuable complementary technique, particularly when investigating the anomeric linkages within larger glycoconjugates containing this heptose.

Validating D-glycero-D-manno-heptose: A Comparative Guide to its ¹H and ¹³C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of complex carbohydrates, particularly those involved in bacterial cell wall biosynthesis, accurate structural validation of key monosaccharides is paramount. D-glycero-D-manno-heptose is a crucial component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, making its unambiguous identification essential for research into novel antibacterial agents and vaccine development. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a derivative of D-glycero-D-manno-heptose and the structurally related monosaccharide, D-mannose.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 7-phosphate-D-glycero-β-D-manno-heptose and D-mannose. This data serves as a valuable reference for the validation of synthetic or isolated samples.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton7-phosphate-D-glycero-β-D-manno-heptose (in CD₃OD)[1]D-mannose (α-anomer in D₂O)D-mannose (β-anomer in D₂O)
H-15.06 (s)5.17 (d)4.88 (d)
H-23.35-3.38 (m)4.03 (dd)4.13 (dd)
H-34.19-4.23 (m)3.86 (t)3.79 (t)
H-44.06-4.12 (m)3.69 (t)3.69 (t)
H-53.77-3.80 (m)3.77 (ddd)3.48 (ddd)
H-64.19-4.23 (m)3.83 (dd), 3.73 (dd)3.83 (dd), 3.73 (dd)
H-74.06-4.12 (m)--

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon7-phosphate-D-glycero-β-D-manno-heptose (in CD₃OD)[1]D-mannose (α-anomer in D₂O)D-mannose (β-anomer in D₂O)
C-195.7894.694.6
C-272.5871.373.8
C-373.0271.071.0
C-472.3067.567.5
C-569.8873.577.2
C-673.14 (d, JC-P = 7.7 Hz)61.661.6
C-768.93 (d, JC-P = 5.3 Hz)--

Experimental Protocols

The acquisition of high-quality NMR data is critical for accurate structural elucidation. Below are the methodologies employed in obtaining the referenced spectral data.

NMR Spectroscopy of 7-phosphate-D-glycero-β-D-manno-heptose[1]
  • Instrumentation : Bruker AV 400 spectrometer.

  • Solvent : Deuterated methanol (B129727) (CD₃OD).

  • Proton (¹H) NMR : Recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CD₃OD (3.31 ppm).

  • Carbon (¹³C) NMR : Recorded at 100 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CD₃OD (49.00 ppm).

  • Data Reporting : Coupling constants (J) are reported in Hertz (Hz).

NMR Spectroscopy of D-mannose

A general protocol for acquiring NMR spectra of monosaccharides in an aqueous solution is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the carbohydrate in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Proton (¹H) NMR : Acquire a one-dimensional ¹H spectrum. The residual water peak (HDO) is typically suppressed. Chemical shifts are referenced to an internal standard, such as DSS or TSP, or to the residual HDO peak (approximately 4.79 ppm at 25°C).

  • Carbon (¹³C) NMR : Acquire a one-dimensional ¹³C spectrum with proton decoupling. Chemical shifts are referenced to an internal standard or to the solvent signal if a deuterated organic solvent is used.

  • 2D NMR : For complete assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon connectivities.

Experimental Workflow for NMR Data Acquisition and Validation

The following diagram illustrates a typical workflow for the acquisition and validation of NMR data for a carbohydrate sample.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Validation Sample Carbohydrate Sample Dissolve Dissolve in D₂O Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_2D->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Compare_Data Compare with Literature/Database Data Assign_Signals->Compare_Data Structure_Validation Structure Validation Compare_Data->Structure_Validation

References

A Comparative Guide to the Mass Spectral Identification of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of monosaccharide isomers, such as D-glycero-D-manno-heptose, is a critical challenge in various fields of biological research, including glycobiology and drug development. This guide provides a comparative overview of mass spectral fragmentation patterns and analytical methodologies for the identification of D-glycero-D-manno-heptose, with a focus on distinguishing it from its isomers.

Comparison of Mass Spectrometric Methodologies for Heptose Identification

The direct identification of heptose isomers by mass spectrometry (MS) is complicated by the similarity in their mass-to-charge ratios and fragmentation patterns.[1] However, coupling MS with chromatographic separation or derivatization techniques can facilitate their differentiation. Below is a comparison of common approaches.

Analytical ApproachPrincipleKey Differentiating FeaturesRemarks
GC-MS of Derivatized Heptoses Heptoses are chemically modified (e.g., as alditol acetates or trimethylsilyl (B98337) ethers) to increase volatility for gas chromatography separation prior to mass analysis.[2][3]Different isomers can yield unique retention times and subtle differences in the relative abundances of fragment ions.Derivatization can be complex and may introduce artifacts. However, it is a well-established method for monosaccharide analysis.[4]
ESI-ITMS of Underivatized Heptoses Electrospray ionization coupled with an ion trap mass spectrometer allows for multi-stage fragmentation (MSn) of underivatized monosaccharides.[5]Isomers can be distinguished by the relative abundance ratios of product ions in MS3 spectra. For example, the ratio of peak intensities at m/z 145 and 127 in the MS3 spectrum of the [M+NH4-H2O-NH3]+ ion can differentiate hexose (B10828440) isomers.[5] A similar principle can be applied to heptoses.This method avoids derivatization but requires specialized instrumentation and careful optimization of experimental conditions.[5]
LC-MS/MS of Underivatized Heptoses Liquid chromatography, particularly with porous graphitic carbon columns, can separate underivatized isomers prior to tandem mass spectrometry.[6]The combination of chromatographic retention time and specific fragmentation patterns of selected precursor ions allows for isomer differentiation.This approach is powerful for analyzing complex mixtures and can provide anomeric discrimination.[6]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) IMS separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer.[7]Isomers often have different collision cross-sections, leading to distinct drift times in the ion mobility cell, allowing for their separation and individual mass analysis.A high-resolution technique that provides an additional dimension of separation for isomeric analysis.[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

This protocol describes the derivatization of heptoses into their alditol acetate (B1210297) forms for GC-MS analysis.

1. Reduction to Alditols:

  • Dissolve 1-2 mg of the carbohydrate sample in 1 mL of 2 M ammonia (B1221849) solution containing 10 mg/mL of sodium borohydride.

  • Incubate the mixture at 37°C for 90 minutes.

  • Stop the reaction by adding 200 µL of glacial acetic acid.

2. Acetylation:

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 500 µL of methanol (B129727) and evaporate to dryness; repeat this step three times to remove borate.

  • Add 500 µL of acetic anhydride (B1165640) and 50 µL of 1-methylimidazole.

  • Incubate at 37°C for 45 minutes.

  • Stop the reaction by freezing the samples at -20°C for 15 minutes.

  • Carefully add 2.5 mL of water to quench the reaction.

3. Extraction:

4. GC-MS Analysis:

  • GC Column: DB-5 silica (B1680970) capillary column (e.g., 60 m × 0.25 mm × 0.25 µm).[8]

  • Temperature Program: 80°C for 0 min, then ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, holding for 15 minutes.[8]

  • Ionization: Electron impact (EI) at 70 eV.[8]

  • Mass Analyzer: Quadrupole or Time-of-Flight.

Electrospray Ionization Ion Trap Mass Spectrometry (ESI-ITMS) of Underivatized Monosaccharides

This protocol outlines the analysis of underivatized heptoses using ESI-ITMS.

1. Sample Preparation:

2. Mass Spectrometry Analysis:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometer: Ion trap mass spectrometer.

  • MS1: Acquire the full scan mass spectrum to identify the ammonium adduct of the heptose ([M+NH4]+).

  • MS2: Isolate the [M+NH4]+ precursor ion and subject it to collision-induced dissociation (CID) to generate product ions.

  • MS3: Isolate a prominent product ion from the MS2 spectrum (e.g., [M+NH4-H2O-NH3]+) and perform further CID to obtain the MS3 spectrum.[5]

  • Data Analysis: Compare the relative abundances of specific fragment ions in the MS3 spectra of different isomers to identify unique fragmentation signatures.[5]

Visualizations

Signaling Pathway: Biosynthesis of ADP-L-glycero-β-D-manno-heptose

D-glycero-D-manno-heptose is a key intermediate in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for the inner core of lipopolysaccharide (LPS) in many Gram-negative bacteria.[9][10]

LPS_Biosynthesis S7P Sedoheptulose 7-phosphate DHDH D-glycero-D-manno-heptose 7-phosphate S7P->DHDH GmhA DHDH_1_7_BP D-glycero-D-manno-heptose 1,7-bisphosphate DHDH->DHDH_1_7_BP HldE (kinase) DHDH_1_P D-glycero-D-manno-heptose 1-phosphate DHDH_1_7_BP->DHDH_1_P GmhB ADP_DDH ADP-D-glycero-D-manno-heptose DHDH_1_P->ADP_DDH HldE (adenylyltransferase) ADP_LDH ADP-L-glycero-D-manno-heptose ADP_DDH->ADP_LDH HldD LPS LPS Inner Core ADP_LDH->LPS Heptosyltransferases GmhA GmhA HldE_kinase HldE (kinase) GmhB_node GmhB HldE_adenylyl HldE (adenylyltransferase) HldD_node HldD Heptosyltransferases Heptosyltransferases GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Carbohydrate Sample Reduction Reduction (e.g., with NaBH4) Sample->Reduction Acetylation Acetylation (e.g., with Acetic Anhydride) Reduction->Acetylation Extraction Liquid-Liquid Extraction Acetylation->Extraction Derivatized_Sample Derivatized Sample (Alditol Acetates) Extraction->Derivatized_Sample Injection Injection into GC Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Fragmentation Pattern) Detection->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of microbial metabolites is paramount. This guide provides an objective comparison of D-glycero-D-manno-heptose and its related heptose derivatives, focusing on their ability to activate innate immune signaling pathways. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.

Heptose metabolites, intermediates in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria, have emerged as potent pathogen-associated molecular patterns (PAMPs).[1][2][3][4] These molecules are recognized by the cytosolic alpha-kinase 1 (ALPK1), triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][4][5][6] This guide focuses on D-glycero-D-manno-heptose and its derivatives, which are at the forefront of research for their potential as novel vaccine adjuvants and immunomodulators.

Comparative Analysis of Immunomodulatory Activity

The immunomodulatory activity of various heptose derivatives has been investigated, primarily focusing on their ability to activate the ALPK1-TIFA (TRAF-interacting protein with forkhead-associated domain) signaling axis. While direct quantitative comparisons across multiple studies are challenging due to variations in experimental setups, a consistent trend in the relative potency of these molecules has been observed.

Key Findings:

  • D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) are both recognized as innate immune agonists that can induce TIFA-dependent NF-κB activation.[7][8]

  • ADP-heptose , another key intermediate in LPS biosynthesis, is a potent activator of the ALPK1-TIFA pathway.[1][9]

  • Recent studies have demonstrated that CDP-heptose and UDP-heptoses are even more potent agonists of ALPK1-dependent immune responses in both human and mouse cells compared to ADP-heptose.[9][10][11] This suggests that the nucleotide moiety plays a crucial role in the strength of the immune response.

Table 1: Comparative Immunomodulatory Activity of Heptose Derivatives

Heptose DerivativeRelative Potency (NF-κB Activation/Cytokine Production)Key References
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)Agonist[7][8]
D-glycero-β-D-manno-heptose 1-phosphate (β-HMP)Agonist, similar to HBP[8]
ADP-D-glycero-β-D-manno-heptose (ADP-heptose)Potent Agonist[1][9]
CDP-D-glycero-β-D-manno-heptose (CDP-heptose)Stronger Agonist than ADP-heptose[9][10][11]
UDP-D-glycero-β-D-manno-heptose (UDP-heptose)Stronger Agonist than ADP-heptose[9][10][11]

Note: This table represents a qualitative comparison based on the cited literature. Direct quantitative comparisons may vary based on experimental conditions.

Signaling Pathway and Experimental Workflows

The activation of the innate immune system by heptose metabolites follows a well-defined signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for assessing the immunomodulatory activity of these compounds.

ALPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Heptose Metabolites Heptose Metabolites ALPK1 ALPK1 Heptose Metabolites->ALPK1 TIFA TIFA ALPK1->TIFA Phosphorylation (Thr9) TIFAsome TIFAsome TIFA->TIFAsome Oligomerization TRAF6 TRAF6 TIFAsome->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 Activation IKK Complex IKK Complex TAK1->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB->NF-κB Gene Expression Pro-inflammatory Gene Expression (e.g., IL-8) NF-κB_n->Gene Expression

Caption: ALPK1-mediated signaling pathway initiated by heptose metabolites.

Experimental_Workflow cluster_assays Downstream Assays Heptose Compound Heptose Compound Stimulation Cell Stimulation Heptose Compound->Stimulation Cell Culture Immune Cells (e.g., HEK293T, THP-1) Cell Culture->Stimulation Incubation Incubation Stimulation->Incubation NFkB_Assay NF-κB Reporter Assay Incubation->NFkB_Assay Cytokine_Assay Cytokine Measurement (ELISA, Luminex) Incubation->Cytokine_Assay Phospho_Assay TIFA Phosphorylation (Western Blot) Incubation->Phospho_Assay

Caption: General experimental workflow for assessing heptose immunomodulatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the immunomodulatory effects of heptose derivatives.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to heptose stimulation.

  • Cell Line: HEK-Blue™ IL-8 or similar reporter cell lines expressing a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. ALPK1 knockout cells can be used as a negative control.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the heptose compounds (e.g., ADP-heptose, CDP-heptose, UDP-heptose) in cell culture medium.

    • Remove the culture medium from the cells and add the heptose solutions.

    • Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).

    • Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

    • Calculate the fold induction of NF-κB activation relative to untreated control cells.

ALPK1 Kinase Assay (In Vitro)

This assay directly measures the ability of heptose compounds to activate the kinase activity of ALPK1.

  • Reagents: Recombinant purified ALPK1 and TIFA proteins, [γ-32P]ATP, kinase assay buffer.

  • Procedure:

    • Set up kinase reactions in microcentrifuge tubes containing kinase assay buffer, recombinant ALPK1, and the heptose compound to be tested.

    • Initiate the reaction by adding a mixture of [γ-32P]ATP and recombinant TIFA.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the incorporation of 32P into TIFA using a phosphorimager.

TIFA Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of endogenous or overexpressed TIFA in cells following stimulation with heptose derivatives.

  • Cell Line: HEK293T or other suitable cell lines.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Stimulate the cells with the desired concentration of heptose for a specific duration (e.g., 1-2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated TIFA (p-TIFA) and total TIFA.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-TIFA to total TIFA.

Conclusion

The study of D-glycero-D-manno-heptose and its related derivatives is a rapidly advancing field with significant implications for immunology and drug development. The available data strongly indicate that these molecules, particularly CDP- and UDP-heptose, are potent activators of the innate immune system through the ALPK1-TIFA signaling pathway. The experimental protocols and diagrams provided in this guide offer a framework for researchers to further explore the structure-activity relationships of these fascinating immunomodulators and to harness their potential for therapeutic applications. Future research should focus on generating more comprehensive quantitative data to facilitate direct comparisons and on elucidating the in vivo efficacy and safety of these compounds.

References

Structural comparison of D-glycero-D-manno-heptose from different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-glycero-D-manno-heptose, a seven-carbon sugar, is a crucial component of the bacterial cell envelope, particularly in Gram-negative bacteria where it forms a key part of the lipopolysaccharide (LPS) inner core.[1][2] Its presence is vital for the structural integrity and virulence of many pathogenic bacteria, making the enzymes involved in its biosynthesis attractive targets for novel antimicrobial agents. This guide provides a comparative overview of the structure of D-glycero-D-manno-heptose from different bacterial species, supported by available experimental data.

Structural Variations and Occurrence

While the fundamental structure of D-glycero-D-manno-heptose is conserved, its presentation and linkages can vary between bacterial species. It is a constituent of the S-layer glycoprotein (B1211001) in some Gram-positive bacteria like Aneurinibacillus thermoaerophilus and is a well-established component of the LPS inner core in Gram-negative bacteria such as Helicobacter pylori, Campylobacter jejuni, and Escherichia coli.[3][4] In H. pylori, for instance, certain strains feature a homopolymer of D-glycero-D-manno-heptose in their LPS.[5] In contrast, the LPS of E. coli typically contains L-glycero-D-manno-heptose, an epimer of the D-glycero form.[6]

Comparative Analysis of Structural Data

Bacterial Species / Context Heptose Moiety ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm) Reference
Helicobacter pylori (strain D4)Trisaccharide repeating unit of D-glycero-D-manno-heptanAnomeric protons at 5.14, 5.08, and 4.87Anomeric carbons at 101.9, 101.4, and 100.8; other signals between 62.1 and 79.1[5]
Campylobacter jejuni (enzymatically synthesized)GDP-D-glycero-α-D-manno-heptoseH-1: 5.49 (d, J=1.8 Hz); other heptose protons between 3.5 and 4.1Not explicitly provided for the heptose moiety[7]
SyntheticMethyl L-glycero-α-D-manno-heptopyranosideH-1: 4.565 (d, J=1.5 Hz); other ring protons between 3.44 and 3.88C-1: 101.42; other ring carbons between 63.03 and 71.39[8]

Note: The data presented is not for the free monosaccharide and reflects the structural environment of the heptose within the analyzed molecule. This limits direct comparison of the intrinsic structure of the monosaccharide between species.

Experimental Protocols

Isolation and Purification of Heptose-Containing Polysaccharides

A common method for isolating heptose-containing lipopolysaccharides (LPS) is the hot phenol-water extraction method.

Protocol: Hot Phenol-Water Extraction of LPS

  • Cell Harvesting: Grow bacterial cells to the desired density and harvest by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove media components.

  • Enzymatic Treatment: Resuspend the pellet in PBS and treat with DNase and RNase to remove nucleic acid contamination, followed by proteinase K treatment to degrade proteins.

  • Phenol (B47542) Extraction:

    • Resuspend the treated pellet in water and heat to 65-70°C.

    • Add an equal volume of pre-heated (65-70°C) 90% phenol.

    • Stir the mixture vigorously for 30 minutes at 65-70°C.

    • Cool the mixture on ice and then centrifuge (e.g., 5,000 x g for 30 minutes) to separate the phases.

    • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

  • Purification:

    • Dialyze the aqueous phase extensively against distilled water for 48-72 hours to remove phenol and other small molecules.

    • Lyophilize the dialyzed solution to obtain crude LPS.

  • Ultracentrifugation: For higher purity, the crude LPS can be further purified by ultracentrifugation.

Mild Acid Hydrolysis for Heptose Release

To analyze the constituent monosaccharides, the purified LPS is subjected to mild acid hydrolysis to cleave the glycosidic linkages.

Protocol: Mild Acid Hydrolysis

  • Dissolve the purified LPS in 1% acetic acid.

  • Heat the solution at 100°C for 1-2 hours.

  • Cool the hydrolysate on ice.

  • Centrifuge to pellet the lipid A portion.

  • The supernatant containing the carbohydrate portion can be collected and further purified by size-exclusion chromatography to isolate the heptose monosaccharides or oligosaccharides.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of carbohydrates.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified heptose-containing sample in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign the proton and carbon signals using the 2D correlation spectra to determine the stereochemistry and linkage of the heptose residues.

Biosynthesis and Signaling Pathways

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The biosynthesis of the nucleotide-activated precursor for heptose incorporation into LPS is a multi-step enzymatic pathway. The following diagram illustrates the biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli.[9]

Biosynthesis_of_ADP_L_glycero_D_manno_heptose S7P Sedoheptulose-7-phosphate GmhA GmhA S7P->GmhA DDH7P D-glycero-D-manno-heptose-7-phosphate HldE_kinase HldE (kinase) DDH7P->HldE_kinase DDH17BP D-glycero-D-manno-heptose-1,7-bisphosphate GmhB GmhB DDH17BP->GmhB DDH1P D-glycero-D-manno-heptose-1-phosphate HldE_adenylyl HldE (adenylyltransferase) DDH1P->HldE_adenylyl ADPDDH ADP-D-glycero-D-manno-heptose HldD HldD ADPDDH->HldD ADPLDH ADP-L-glycero-D-manno-heptose GmhA->DDH7P HldE_kinase->DDH17BP GmhB->DDH1P HldE_adenylyl->ADPDDH HldD->ADPLDH

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose.

ALPK1-TIFA Signaling Pathway

Bacterial heptose metabolites, such as ADP-heptose, can be recognized by the host's innate immune system. This recognition triggers a signaling cascade mediated by the alpha-kinase 1 (ALPK1) and TRAF-interacting protein with a forkhead-associated domain (TIFA), leading to an inflammatory response.

ALPK1_TIFA_Signaling_Pathway ADP_heptose ADP-heptose ALPK1 ALPK1 ADP_heptose->ALPK1 binds & activates TIFA_inactive TIFA (inactive) ALPK1->TIFA_inactive phosphorylates TIFA_active TIFA-P (active) Oligomerization TIFA_inactive->TIFA_active TRAF6 TRAF6 TIFA_active->TRAF6 recruits & activates TAK1 TAK1 complex TRAF6->TAK1 activates IKK IKK complex TAK1->IKK activates NFkB NF-κB activation IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation

Caption: ALPK1-TIFA innate immune signaling pathway.

References

A Comparative Guide to the Purity Validation of D-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of carbohydrate-based therapeutics and research materials. D-glycero-D-manno-heptose, a key component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, is a significant target for antibacterial drug and vaccine development. This guide provides a comprehensive comparison of analytical techniques for the validation of D-glycero-D-manno-heptose purity, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, resolution, sample throughput, and the nature of potential impurities. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Table 1: Performance Comparison of Analytical Methods for Monosaccharide Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a stationary and mobile phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phaseSeparation based on charge-to-size ratio in an electric field
Typical Column Amino-propyl, Amide, Ligand-exchange (e.g., Aminex)Capillary columns (e.g., DB-5, HP-5)Fused silica (B1680970) capillary
Derivatization Often not required for RI or ELSD detection; required for UV/FluorescenceRequired (e.g., silylation, acetylation)Often required for detection and to impart charge (e.g., reductive amination)
Resolution Good to ExcellentExcellentExcellent
Sensitivity Moderate (RI), High (ELSD, PAD, MS), Very High (Fluorescence with derivatization)Very High (FID, MS)Very High (LIF with derivatization)
Analysis Time 15 - 40 minutes20 - 60 minutes10 - 30 minutes
Sample Throughput HighModerateHigh
Advantages Robust, versatile, non-destructive (with some detectors), direct analysis of aqueous samples.High resolution and sensitivity.High efficiency, minimal sample and reagent consumption.
Disadvantages Lower sensitivity with universal detectors (RI), potential for peak broadening.Destructive, requires volatile derivatives, potential for derivative instability.Requires derivatization for neutral sugars, potential for matrix effects.

Experimental Workflow for HPLC-Based Purity Validation

The following diagram outlines a typical workflow for the validation of D-glycero-D-manno-heptose purity using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample D-glycero-D-manno-heptose Sample Dissolution Dissolve in Mobile Phase/Water Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filter (0.22 µm syringe filter) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with RI, ELSD, or PAD Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC-based purity validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This protocol is suitable for determining the purity of D-glycero-D-manno-heptose by separating it from other structurally similar monosaccharides and potential impurities.

1. Materials and Reagents:

  • D-glycero-D-manno-heptose sample

  • D-glycero-D-manno-heptose reference standard (high purity)

  • HPLC grade acetonitrile

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector (RID).

  • Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm) or a ligand-exchange column (e.g., Aminex HPX-87P).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v) for amino-propyl column; Ultrapure water for ligand-exchange column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (for amino-propyl) or 80-85 °C (for ligand-exchange).

  • Detector Temperature: 35 °C

  • Injection Volume: 10-20 µL

  • Run Time: Approximately 20-30 minutes.

4. Sample Preparation:

  • Accurately weigh and dissolve the D-glycero-D-manno-heptose sample and reference standard in the mobile phase or ultrapure water to a concentration of approximately 1-5 mg/mL.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the chromatograms.

  • Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method offers high resolution and sensitivity but requires derivatization of the sugar into a volatile compound.

1. Materials and Reagents:

  • D-glycero-D-manno-heptose sample and reference standard

  • Pyridine (B92270) (anhydrous)

  • Hydroxylamine (B1172632) hydrochloride

  • Acetic anhydride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., myo-inositol)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for sugar analysis (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Derivatization (Aldononitrile Acetate Method):

  • To a dry vial, add ~1 mg of the sample and the internal standard.

  • Add 0.5 mL of a solution of hydroxylamine hydrochloride in pyridine (25 mg/mL).

  • Heat at 90 °C for 30 minutes.

  • Cool to room temperature and add 1 mL of acetic anhydride.

  • Heat at 90 °C for another 30 minutes.

  • Cool and inject 1 µL of the supernatant into the GC.

4. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Split Ratio: 20:1

5. Data Analysis:

  • Identify the peaks corresponding to the D-glycero-D-manno-heptose derivative and any impurities.

  • Calculate the purity based on the relative peak areas, corrected for the response factor of the internal standard if quantitative analysis is required.

Capillary Electrophoresis (CE) with UV or Laser-Induced Fluorescence (LIF) Detection

CE provides high-efficiency separations with minimal sample consumption. Derivatization is necessary for detection of this non-chromophoric sugar.

1. Materials and Reagents:

  • D-glycero-D-manno-heptose sample and reference standard

  • Derivatizing agent: 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) for LIF detection or p-aminobenzoic acid ethyl ester (PABEE) for UV detection.

  • Sodium cyanoborohydride

  • Boric acid buffer (e.g., 100 mM, pH 9.0)

  • Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment.

2. Instrumentation:

  • Capillary electrophoresis system with a UV or LIF detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

3. Derivatization (Reductive Amination with APTS):

  • Dissolve ~100 µg of the sugar in 5 µL of a 0.2 M solution of APTS in 15% acetic acid.

  • Add 5 µL of a 1 M sodium cyanoborohydride solution in THF.

  • Incubate at 55 °C for 2 hours.

  • Dilute the reaction mixture with the running buffer before injection.

4. CE Conditions:

  • Running Buffer: 50 mM Boric acid, pH 9.5.

  • Separation Voltage: 20-25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: LIF with excitation at 488 nm and emission at 520 nm.

5. Data Analysis:

  • Analyze the electropherogram to identify the peak for the derivatized D-glycero-D-manno-heptose.

  • Assess purity based on the relative peak areas of the main component and any impurities.

Conclusion

The choice of analytical method for the purity validation of D-glycero-D-manno-heptose should be guided by the specific requirements of the analysis. HPLC with refractive index or evaporative light scattering detection offers a robust and direct method suitable for routine quality control. For higher sensitivity and resolution, GC-FID is a powerful alternative, although it necessitates a derivatization step. Capillary electrophoresis provides excellent separation efficiency and is ideal for situations where sample volume is limited, but also requires derivatization for sensitive detection of this neutral sugar. For unambiguous peak identification and structural elucidation of impurities, coupling these separation techniques with mass spectrometry (LC-MS, GC-MS, or CE-MS) is highly recommended.

Comparative Analysis of Antibody Cross-Reactivity to D- and L-glycero-D-manno-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity between the two stereoisomers of glycero-D-manno-heptose: D-glycero-D-manno-heptose (D,D-Heptose) and L-glycero-D-manno-heptose (L,D-Heptose). These heptoses are crucial components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, making them significant targets for the development of diagnostics, therapeutics, and vaccines. Understanding the specificity and cross-reactivity of antibodies to these isomers is paramount for these applications.

Data Presentation: Quantitative Comparison of Protein-Heptose Interactions

A study utilizing a quantitative fluorous microarray determined the dissociation constants (Kd) for ConA binding to both heptose isomers. This data offers a quantitative baseline for understanding the potential for differential recognition by binding proteins.

LigandProteinMethodDissociation Constant (Kd) (μM)Reference
D-glycero-D-manno-heptoseConcanavalin AFluorous Microarray1.1 ± 0.3[1]
L-glycero-D-manno-heptoseConcanavalin AFluorous Microarray1.1 ± 0.3[1]
α-Methyl-D-mannopyranoside (Control)Concanavalin AFluorous Microarray0.4[1]

Note: The similar Kd values for both D- and L-glycero-D-manno-heptose suggest that ConA recognizes both isomers with comparable affinity. This indicates that proteins can be evolved or selected to bind to either or both isomers.

In the context of antibodies, the monoclonal antibody WN1 222-5 is known to be cross-reactive, binding to the inner core of LPS from a wide range of enterobacteria, which contains L-glycero-D-manno-heptose.[2] While specific Kd values for its binding to the individual heptose isomers are not published, studies using surface plasmon resonance (SPR) have determined its affinity for various LPS core oligosaccharides containing L-glycero-D-manno-heptose. The affinity constants (KD values) were found to be in the range of 3.6 x 10⁻⁵ to 3.2 x 10⁻⁸ M .[2] The epitope recognized by WN1 222-5 includes the side-chain L-α-D-Hepp and a phosphate (B84403) group on the adjacent heptose.[2]

Experimental Protocols

Detailed methodologies are crucial for assessing antibody cross-reactivity. Below are representative protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) adapted for the analysis of antibody binding to carbohydrate antigens.

Competitive ELISA Protocol for Determining Antibody Specificity

This protocol is designed to assess the specificity of an antibody for D- and L-glycero-D-manno-heptose by measuring the inhibition of antibody binding to a coated antigen by the soluble heptose isomers.

  • Antigen Coating:

    • Coat the wells of a 96-well microtiter plate with a conjugate of one of the heptose isomers (e.g., D-glycero-D-manno-heptose-BSA conjugate) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition/Incubation:

    • In a separate plate, pre-incubate the antibody at its optimal dilution with varying concentrations of the soluble competitors: D-glycero-D-manno-heptose, L-glycero-D-manno-heptose, and a negative control carbohydrate (e.g., glucose).

    • Incubate this mixture for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) at the appropriate dilution in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Substrate Addition and Measurement:

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Allow the color to develop in the dark.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • The percentage of inhibition is calculated for each competitor concentration. A higher inhibition by one isomer indicates a higher affinity of the antibody for that isomer.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

SPR allows for the real-time, label-free analysis of binding kinetics and affinity. This protocol outlines the steps for analyzing the interaction between an antibody and the heptose isomers.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the antibody of interest onto the sensor chip surface via amine coupling to a target density (e.g., 1000-2000 Resonance Units, RU).

    • Deactivate the remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized antibody to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of dilutions of D-glycero-D-manno-heptose and L-glycero-D-manno-heptose in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.

  • Binding Analysis:

    • Inject the different concentrations of each heptose isomer over the immobilized antibody surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized antibody.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Compare the Kd values for D- and L-glycero-D-manno-heptose to quantify the difference in binding affinity.

Mandatory Visualization

Signaling Pathway of ALPK1 Activation by Heptose Metabolites

D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), a metabolite derived from D-glycero-D-manno-heptose, is a pathogen-associated molecular pattern (PAMP) that can trigger an innate immune response in host cells. This response is mediated by the alpha-kinase 1 (ALPK1) and TRAF-interacting protein with a forkhead-associated domain (TIFA).

ALPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram_Negative_Bacteria Gram-Negative Bacteria HBP D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) Gram_Negative_Bacteria->HBP releases ALPK1_inactive ALPK1 (inactive) HBP->ALPK1_inactive binds to ALPK1_active ALPK1 (active) ALPK1_inactive->ALPK1_active activates TIFA_monomer TIFA (monomer) ALPK1_active->TIFA_monomer phosphorylates TIFA_oligomer TIFA Oligomerization (TIFAsome) TIFA_monomer->TIFA_oligomer induces TRAF6 TRAF6 TIFA_oligomer->TRAF6 recruits IKK_complex IKK Complex TRAF6->IKK_complex activates NF_kB_activation NF-κB Activation IKK_complex->NF_kB_activation activates Inflammatory_Response Inflammatory Response (Cytokine Production) NF_kB_activation->Inflammatory_Response leads to

Caption: ALPK1-TIFA signaling pathway initiated by a bacterial heptose metabolite.

Experimental Workflow for Antibody Cross-Reactivity Analysis

The following diagram illustrates a general workflow for comparing the cross-reactivity of an antibody against D- and L-glycero-D-manno-heptose.

Experimental_Workflow cluster_preparation Preparation cluster_analysis Binding Analysis cluster_data Data Interpretation Heptose_Isomers Synthesize/Purify D- and L-glycero-D-manno-heptose Antigen_Conjugation Conjugate Heptoses to Carrier (e.g., BSA) for ELISA Heptose_Isomers->Antigen_Conjugation ELISA Competitive ELISA Heptose_Isomers->ELISA as competitors SPR Surface Plasmon Resonance (SPR) Heptose_Isomers->SPR as analytes Antibody_Production Produce/Purify Monoclonal Antibody Antibody_Production->ELISA Antibody_Production->SPR Antigen_Conjugation->ELISA Inhibition_Curves Generate Inhibition Curves (IC50 values) ELISA->Inhibition_Curves Kinetic_Parameters Determine Kinetic Parameters (ka, kd, Kd) SPR->Kinetic_Parameters Compare_Affinities Compare Binding Affinities and Specificity Inhibition_Curves->Compare_Affinities Kinetic_Parameters->Compare_Affinities

Caption: Workflow for analyzing antibody cross-reactivity to heptose isomers.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling D-Glycero-D-mannoheptose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Glycero-D-mannoheptose. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and prevent contamination.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment should be used to minimize exposure and maintain laboratory hygiene.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles should be worn to protect against dust particles.
Hand Protection Nitrile or latex gloves are recommended to prevent skin contact. Gloves should be changed immediately if they become contaminated.
Body Protection A standard laboratory coat must be worn to protect skin and clothing from dust. The lab coat should be kept buttoned.
Respiratory Protection Under conditions of poor ventilation or when dust generation is likely, a NIOSH-approved respirator for particulates (e.g., N95) is advised to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental integrity.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.

    • Exercise care when weighing and transferring the powder to avoid creating dust.

    • Keep the container tightly sealed when not in use to prevent contamination and absorption of moisture.

    • Avoid all direct contact with the skin, eyes, and clothing.

    • Eating, drinking, and smoking are strictly prohibited in the handling area.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the substance.

    • Clean all equipment and the work surface after use.

Disposal Plan

  • Waste Collection : Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container.

  • Disposal Route : Dispose of the collected waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A Start: Prepare for Handling B Assess Risks & Review SDS (if available) A->B C Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Weigh and Handle with Care to Minimize Dust D->E F Keep Container Tightly Sealed E->F G Perform Experiment F->G H Clean Work Area & Equipment G->H I Dispose of Waste Properly H->I J Remove PPE I->J K Wash Hands Thoroughly J->K L End K->L

Workflow for Safe Handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.